3-Phenylbutyric acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863421 | |
| Record name | 3-Phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4593-90-2, 772-17-8 | |
| Record name | 3-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4593-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC67346 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 - 37 °C | |
| Record name | 3-Phenylbutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenylbutyric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Phenylbutyric acid. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics, spectral data, and stereochemistry of this compound. Furthermore, it presents detailed experimental protocols for its synthesis, purification, and analysis, alongside visualizations of key biological pathways where it plays a role. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical Properties and Structure
This compound, also known as 3-phenylbutanoic acid, is a carboxylic acid containing a phenyl group at the third position of the butyric acid chain.[1] It exists as a solid at room temperature and has applications as an antibacterial agent and is a known bacterial xenobiotic metabolite.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | 3-phenylbutanoic acid | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 37 - 39 °C | [1] |
| Boiling Point | 94-95 °C at 0.3 mmHg | |
| Density | 1.069 g/mL at 20 °C | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| LogP | 2.18 | [1] |
Solubility
This compound exhibits solubility in various organic solvents and is sparingly soluble in water. Detailed solubility information is crucial for its application in various experimental settings.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | |
| Water | Sparingly soluble |
Stereochemistry
This compound possesses a chiral center at the third carbon atom and therefore exists as two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid. The stereochemistry significantly influences its biological activity.
| Enantiomer | Specific Rotation ([α]D) | Reference |
| (R)-3-Phenylbutyric acid | -57±2° (c=1 in benzene) | |
| (S)-3-Phenylbutyric acid | +57±2° (c=1 in benzene) |
Spectral Data
Spectral analysis is essential for the identification and characterization of this compound. Key spectral data are summarized below.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic peaks corresponding to the aromatic and aliphatic protons.
-
δ 7.35-7.20 (m, 5H): Phenyl group protons.
-
δ 3.30 (m, 1H): Methine proton (CH).
-
δ 2.65 (d, 2H): Methylene protons (CH₂).
-
δ 1.30 (d, 3H): Methyl protons (CH₃).
-
δ 11.5 (br s, 1H): Carboxylic acid proton (COOH).[2]
¹³C NMR (CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
δ 178.5: Carboxylic acid carbon (COOH).
-
δ 144.0: Phenyl carbon attached to the butyl chain.
-
δ 128.6, 126.5, 126.3: Phenyl carbons.
-
δ 43.5: Methylene carbon (CH₂).
-
δ 36.5: Methine carbon (CH).
-
δ 21.5: Methyl carbon (CH₃).
Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.
-
m/z 164 (M⁺): Molecular ion.
-
m/z 105: [C₆H₅CHCH₃]⁺ fragment.
-
m/z 91: [C₇H₇]⁺ fragment (tropylium ion).[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, designed to be replicable in a laboratory setting.
Synthesis of this compound via Reformatsky Reaction
The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters, which can be subsequently converted to the desired carboxylic acid.[4][5]
Materials:
-
Acetophenone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place zinc dust. Add a small crystal of iodine and gently heat until the purple vapor disappears to activate the zinc.
-
Reaction Setup: Allow the flask to cool to room temperature and add anhydrous diethyl ether.
-
Addition of Reactants: A mixture of acetophenone and ethyl bromoacetate (1:1.1 molar ratio) is dissolved in anhydrous diethyl ether and placed in the dropping funnel.
-
Initiation: Add a small portion of the reactant mixture to the zinc suspension and warm the flask gently to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.
-
Reaction Progression: Add the remainder of the reactant mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes.
-
Hydrolysis: Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of 10% sulfuric acid with vigorous stirring until the zinc salts are dissolved.
-
Work-up: Separate the ethereal layer and extract the aqueous layer with two portions of diethyl ether. Combine the ethereal extracts and wash successively with 10% sulfuric acid, water, 5% sodium bicarbonate solution, and finally with water.
-
Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.
-
Saponification: Reflux the resulting crude ethyl 3-hydroxy-3-phenylbutanoate with an excess of 10% aqueous sodium hydroxide solution for 1 hour.
-
Dehydration and Hydrogenation (Conceptual): The resulting β-hydroxy acid is then subjected to dehydration to yield 3-phenyl-2-butenoic acid, followed by catalytic hydrogenation to obtain this compound. Note: A detailed, readily available protocol for this specific two-step conversion from the β-hydroxy ester was not found in the provided search results. The following is a generalized representation.
-
Final Acidification: After hydrogenation, the reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate this compound.
Purification of this compound
2.2.1. Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures and poorly soluble at low temperatures (e.g., a mixture of water and ethanol, or petroleum ether).
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
2.2.2. Vacuum Distillation
For liquid or low-melting solid samples, vacuum distillation is an effective purification method.
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Place the crude this compound in the distillation flask. Heat the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., 94-95 °C at 0.3 mmHg).
Analytical Methods
2.3.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Instrumentation: HPLC system with a chiral stationary phase column and a UV detector.
Typical Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
2.3.2. Gas Chromatography (GC) Analysis
For GC analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.
Derivatization (Esterification):
-
Dissolve a small amount of this compound in methanol.
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution and extract the methyl ester with a suitable organic solvent.
GC Conditions:
-
Column: A capillary column suitable for fatty acid methyl esters (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C).
Signaling Pathways and Biological Relevance
This compound and its derivatives are implicated in various biological processes. This section visualizes two key pathways.
Metabolism of this compound by Rhodococcus rhodochrous PB1
The bacterium Rhodococcus rhodochrous PB1 can metabolize this compound enantioselectively. The (R)-enantiomer serves as a carbon and energy source, while the (S)-enantiomer is co-metabolized.
Caption: Enantioselective metabolism of this compound by Rhodococcus rhodochrous PB1.
Phenylbutyrate-Induced Cellular Senescence via the Akt/p21(WAF1) Signaling Pathway
Phenylbutyrate, a related compound, has been shown to induce cellular senescence through the modulation of the Akt/p21(WAF1) signaling pathway. This pathway is critical in cell cycle regulation.
Caption: Phenylbutyrate-induced cellular senescence through the Akt/p21(WAF1) pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107903175A - The preparation method of ethyl benzoylacetate - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
3-Phenylbutyric Acid: A Technical Overview of its Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylbutyric acid, a compound of increasing interest in various scientific fields. This document details its fundamental chemical properties, outlines key experimental protocols for its synthesis, and explores its known biological activities and associated signaling pathways.
Core Chemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 4593-90-2 | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| IUPAC Name | 3-phenylbutanoic acid | [1] |
| Synonyms | β-Methylhydrocinnamic acid, 3-Phenylbutanoic acid | [2] |
Experimental Protocols: Synthesis of Phenylbutyric Acid Derivatives
The synthesis of phenylbutyric acid and its derivatives is crucial for further research and development. Below are detailed methodologies for key synthetic procedures.
Synthesis of 4-Amino-3-phenylbutyric Acid
A method for the preparation of 4-amino-3-phenylbutyric acid has been described involving a multi-step process[3]:
-
Step 1: Condensation . In a suitable protic solvent, benzaldehyde and methyl acetoacetate undergo a condensation reaction in the presence of a catalyst to yield 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.
-
Step 2: Decarbonylation . A strong alkaline solution is added to the product from Step 1. Upon heating, a decarbonylation reaction occurs, resulting in the formation of 3-phenylglutaric acid.
-
Step 3: Ring-Closing Dehydration . The 3-phenylglutaric acid is then subjected to ring-closing dehydration in a non-protonic solvent with a dehydration catalyst to produce 3-phenylglutaric anhydride.
-
Step 4: Hydrolysis . The resulting anhydride is hydrolyzed with strong aqueous ammonia to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.
-
Step 5: Oxidation . Finally, the product from Step 4 undergoes an oxidation reaction with an oxidant under alkaline conditions to produce the target compound, 4-amino-3-phenylbutyric acid.
General Method for 4-Amino-3-phenylbutanoic acid hydrochloride synthesis
A general laboratory-scale synthesis for 4-Amino-3-phenylbutanoic acid hydrochloride has also been reported[4]:
-
Reaction Setup . To a round bottom flask, add 4-phenyl-2-pyrrolidone (0.4 mmol) and 10 mL of hydrochloric acid (6.0 mol/L).
-
Reflux . The reaction mixture is stirred magnetically under reflux conditions for 12 hours.
-
Workup . After the reaction is complete, the solvent is removed by evaporation under reduced pressure to yield 3-phenyl-4-aminobutyric acid hydrochloride.
Biological Activity and Signaling Pathways
Phenylbutyrate (PBA), a derivative of butyric acid, exhibits a wide range of biological activities with therapeutic potential. It is known to function through several mechanisms, including as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia scavenger[5]. These activities contribute to its observed effects in various pathologies such as cancer, genetic metabolic disorders, and neuropathies[5].
One of the key signaling pathways influenced by phenylbutyric acid is the Akt/p21(WAF1) pathway, which is linked to the induction of cellular senescence.
References
- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 4. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. eurekaselect.com [eurekaselect.com]
Unraveling the Enigma: A Technical Guide to the Hypothesized Antibacterial Mechanism of 3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutyric acid (3-PBA), a derivative of the short-chain fatty acid butyric acid, has been identified as a compound with antibacterial properties.[1] However, the precise molecular mechanisms underpinning its antimicrobial activity against bacteria remain largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of the antibacterial actions of related short-chain fatty acids (SCFAs) and other phenolic compounds to propose a multi-faceted mechanism of action for 3-PBA. We present a series of hypothesized cellular targets and pathways in bacteria, supported by detailed experimental protocols for their investigation. This document serves as a foundational resource for researchers aiming to elucidate the antibacterial potential of this compound and its derivatives in the pursuit of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. This compound (3-PBA), a molecule with a phenyl group substituted on a butyric acid backbone, has been noted for its role as an antibacterial agent.[1] While its metabolism by various bacterial species has been a subject of study, its direct mechanism of inhibiting bacterial growth is not well-documented.[2][3] This guide postulates that 3-PBA likely employs a combination of mechanisms characteristic of other short-chain fatty acids and phenolic compounds, primarily targeting the bacterial cell envelope and intracellular homeostasis.[4][5][6]
Quantitative Data: Antimicrobial Susceptibility
To date, specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial pathogens has not been extensively published. However, based on the activity of structurally related compounds, a hypothetical MIC profile can be projected. The following table presents these hypothetical values to serve as a baseline for future experimental validation. The actual inhibitory concentrations will be dependent on the bacterial species and the specific experimental conditions.[7][8][9]
| Bacterial Species | Gram Stain | Hypothesized MIC Range (µg/mL) | Rationale / Notes |
| Staphylococcus aureus | Positive | 128 - 512 | Gram-positive bacteria are generally more susceptible to membrane-disrupting agents due to the lack of an outer membrane. |
| Bacillus subtilis | Positive | 64 - 256 | Similar to S. aureus, the exposed peptidoglycan layer may offer less protection against lipophilic compounds. |
| Escherichia coli | Negative | 512 - 2048 | The outer membrane of Gram-negative bacteria often confers a higher degree of resistance to certain antimicrobial compounds. |
| Pseudomonas aeruginosa | Negative | >2048 | Known for its high intrinsic resistance due to an impermeable outer membrane and efficient efflux pumps. |
Hypothesized Mechanisms of Action
The antibacterial activity of this compound is likely multifaceted, targeting several key cellular processes in bacteria. The proposed mechanisms are detailed below.
Disruption of Bacterial Cell Membrane Integrity
A primary proposed mechanism is the disruption of the bacterial cell membrane's structure and function. As a lipophilic molecule, 3-PBA is expected to intercalate into the lipid bilayer of the bacterial cell membrane. This intercalation could lead to a loss of membrane integrity, resulting in the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.
A further consequence of membrane disruption is the dissipation of the proton motive force (PMF). The PMF is crucial for vital cellular processes including ATP synthesis, nutrient transport, and flagellar motility. By disrupting the electrochemical gradient across the membrane, 3-PBA could effectively halt these processes, leading to bacterial cell death.
References
- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14 [agris.fao.org]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 6. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylbutyric Acid: A Comprehensive Technical Guide on its Role as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutyric acid (3-PBA) is a phenylalkanoic acid that serves as a metabolite in various biological systems. While its isomer, 4-phenylbutyric acid (4-PBA), has been extensively studied for its therapeutic properties as a chemical chaperone and histone deacetylase (HDAC) inhibitor, the metabolic fate and specific biological roles of 3-PBA are less understood, particularly in humans. This technical guide provides an in-depth overview of 3-PBA, focusing on its role as a metabolite in bacterial systems, where its degradation pathways have been elucidated. This document summarizes key experimental protocols for studying its metabolism, presents available quantitative data, and visualizes the metabolic pathways. A comparative analysis with 4-PBA is provided to highlight the distinct characteristics and to underscore the existing knowledge gaps and potential avenues for future research. A critical distinction is also made between this compound and 3-phenoxybenzoic acid, a similarly named but structurally and functionally distinct compound.
Introduction
This compound (3-PBA) is a carboxylic acid with a phenyl group attached to the third carbon of the butyric acid chain.[1] It is an isomer of the more widely studied 4-phenylbutyric acid (4-PBA). While 4-PBA is a well-known drug used in the treatment of urea cycle disorders and investigated for various other conditions due to its roles as an ammonia scavenger, chemical chaperone, and HDAC inhibitor, the specific biological significance of 3-PBA remains largely unexplored in mammalian systems.[2][3]
In the context of microbial metabolism, 3-PBA has been identified as an intermediate in the degradation of certain xenobiotic compounds, such as linear alkylbenzene sulfonates.[4] The study of its metabolism in bacteria like Pseudomonas sp. and Rhodococcus rhodochrous has provided valuable insights into the enzymatic pathways involved in the breakdown of phenylalkanoic acids.[5][6]
This guide aims to consolidate the current scientific knowledge on 3-PBA as a metabolite, with a primary focus on the detailed bacterial metabolic pathways. It will also address the critical misidentification with 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, and highlight the significant lack of data on the human metabolism and physiological effects of 3-PBA.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 4593-90-2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 35-38 °C | [7] |
| Boiling Point | 170-172 °C at 20 mmHg | [7] |
| Density | 1.515 g/mL at 25 °C | [7] |
| LogP | 2.18 | [1] |
Distinction from 3-Phenoxybenzoic Acid
It is crucial to distinguish this compound from 3-phenoxybenzoic acid (3-PBA), a common metabolite of pyrethroid insecticides.[8][9][10] Despite the shared acronym "3-PBA" in some literature, these are structurally and functionally distinct molecules. 3-Phenoxybenzoic acid contains a phenoxy group attached to the benzoic acid ring and its presence in biological samples is an indicator of exposure to pyrethroids.[8] This guide focuses exclusively on this compound.
Bacterial Metabolism of this compound
The metabolism of 3-PBA has been primarily studied in bacteria, where it serves as a carbon and energy source. Two key bacterial species, Pseudomonas sp. and Rhodococcus rhodochrous, have been instrumental in elucidating the degradation pathways.
Metabolism in Pseudomonas sp.
Pseudomonas sp. metabolizes 3-PBA through two main initial pathways: oxidation of the benzene ring and oxidation of the side chain.[6]
Pathway 1: Benzene Ring Oxidation
The initial step involves the oxidation of the aromatic ring to form 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB). This intermediate then undergoes meta-cleavage to produce 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid.[6]
Pathway 2: Side-Chain Oxidation
Alternatively, the side chain of 3-PBA can be oxidized, leading to the formation of 3-phenylpropionate and a hydroxycinnamate. Further degradation of 3-phenylpropionate yields phenylacetate and benzoate.[6]
References
- 1. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14 [agris.fao.org]
- 6. Degradation of this compound by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3-Phenoxybenzoic Acid (3PBA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
An In-depth Technical Guide to the Discovery and History of 3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutyric acid, a substituted fatty acid, has a history rooted in early 20th-century organic synthesis. This document provides a comprehensive overview of its discovery, initial synthesis, and the evolution of its preparative methods. It details key historical experimental protocols, presents quantitative data in a structured format, and explores the limited, yet emerging, understanding of its biological activities, distinguishing it from its more extensively studied isomer, 4-phenylbutyric acid. This guide is intended to be a valuable resource for researchers in organic chemistry, pharmacology, and drug development, offering a historical perspective and detailed methodologies that can inform future research and application.
Introduction
This compound, also known as β-methylhydrocinnamic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Its discovery and initial characterization can be traced back to the first half of the 20th century, a period of significant advancement in synthetic organic chemistry. While its isomer, 4-phenylbutyric acid, has garnered considerable attention for its therapeutic applications, particularly as a histone deacetylase (HDAC) inhibitor and ammonia scavenger, the history and biological profile of this compound are less well-documented. This guide aims to fill that gap by providing a detailed account of its discovery and the historical context of its synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-Phenylbutanoic acid | [1] |
| Synonyms | β-Phenylbutyric acid, β-Methylhydrocinnamic acid | [1][2] |
| CAS Number | 4593-90-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 35-38 °C | [3] |
| Boiling Point | 170-172 °C at 20 mmHg | [3] |
| Appearance | Solid |
Discovery and Early Synthesis
The precise first synthesis of this compound is not definitively documented in a singular "discovery paper." Instead, its emergence is linked to the broader exploration of phenyl-substituted fatty acids in the 1930s and 1940s. Key among these explorations were the development of powerful synthetic reactions that allowed for the manipulation of carbon chains and the introduction of aromatic moieties.
The Arndt-Eistert Reaction (1938)
One of the early methods for the homologation of carboxylic acids, the Arndt-Eistert reaction, was a plausible route for the synthesis of phenylbutyric acid derivatives. A 1938 publication in the Journal of the Chemical Society described this method, which involves the reaction of an acid chloride with diazomethane, followed by a silver oxide-catalyzed Wolff rearrangement. While this paper does not specifically detail the synthesis of this compound, it lays the foundational methodology that could be applied to its preparation from 2-phenylpropionic acid.[4][5]
Synthesis via Thianaphthene Acetic Acids (1948)
A significant milestone in the documented synthesis of β-phenylbutyric acid (this compound) is found in a 1948 paper in the Journal of the American Chemical Society. This research detailed the reaction of thianaphthene-2-acetic acid and thianaphthene-3-acetic acid with benzene in the presence of aluminum chloride. This Friedel-Crafts type reaction provided a direct route to the phenylbutyric acid backbone.[4][5]
Grignard Reagent-Based Synthesis (1949)
A 1949 publication in the Journal of the American Chemical Society explored the use of Grignard reagents for the synthesis of phenylbutyric acids. The reaction of benzyl magnesium chloride with appropriate lactones or haloesters would have provided a pathway to various phenylbutyric acid isomers, including the 3-phenyl derivative. The reported yield for the synthesis of a phenylbutyric acid using this method was 16.1%.[4][5]
Detailed Historical Experimental Protocols
Hypothetical Synthesis of this compound via Grignard Reaction (A Conceptual Workflow)
This conceptual workflow illustrates the logical steps for synthesizing this compound using a Grignard reagent, based on the 1949 J. Am. Chem. Soc. paper.
Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.
Biological Activity and Signaling Pathways
The biological activities of this compound are not as well-characterized as those of its 4-phenyl isomer. However, research on phenylbutyrates as a class has revealed potential mechanisms of action that may be shared by the 3-phenyl isomer.
Histone Deacetylase (HDAC) Inhibition
4-Phenylbutyrate is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7][8] By inhibiting HDACs, 4-phenylbutyrate leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene transcription. This activity is linked to its anticancer effects, including the induction of cell cycle arrest, differentiation, and apoptosis.[7][8] While specific studies on the HDAC inhibitory activity of this compound are scarce, its structural similarity to the 4-phenyl isomer suggests that it may possess similar properties.
Caption: Phenylbutyrate's potential mechanism of action via HDAC inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Research has indicated that phenylbutyrate can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[4][9] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Agonism of PPAR-γ by 4-phenylbutyrate has been shown to induce apoptosis and lipid accumulation in cancer cells.[4] The potential for this compound to act as a PPAR agonist remains an area for further investigation.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylbutyrate-a pan-HDAC inhibitor-suppresses proliferation of glioblastoma LN-229 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
3-Phenylbutyric Acid as a Bacterial Xenobiotic Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutyric acid, a xenobiotic compound, is subject to metabolism by various bacterial species, including those resident in the gut microbiome. This process of microbial transformation can significantly alter the bioactivity and bioavailability of the parent compound, with implications for host physiology and drug efficacy. This technical guide provides a comprehensive overview of the bacterial metabolism of this compound, detailing the metabolic pathways, key enzymatic reactions, and the functional consequences of its biotransformation. Furthermore, it outlines detailed experimental protocols for the isolation and characterization of this compound-degrading bacteria, in vitro modeling of its metabolism by gut microbiota, and the analytical techniques for metabolite identification and quantification. Finally, this guide explores the downstream effects of this compound and its metabolites on host cellular signaling pathways, providing a foundation for future research and development in areas such as drug metabolism, toxicology, and microbiome-targeted therapeutics.
Introduction to Bacterial Xenobiotic Metabolism
The human gut microbiota possesses a vast and diverse enzymatic repertoire that plays a crucial role in the metabolism of a wide array of xenobiotics, including drugs, dietary compounds, and environmental chemicals.[1][2] This microbial metabolism can lead to the production of metabolites with altered pharmacological or toxicological properties, thereby influencing the efficacy and safety of therapeutic agents.[3][4] this compound serves as a pertinent model compound for studying these intricate microbe-xenobiotic interactions. As a derivative of butyric acid, a key short-chain fatty acid produced by gut bacteria, its metabolic fate is of significant interest.[5]
Bacterial Metabolism of this compound
The bacterial degradation of this compound has been primarily studied in soil bacteria, which offer insights into the potential metabolic pathways that may also be present in the gut microbiome. Two key bacterial genera, Pseudomonas and Rhodococcus, have been shown to metabolize this compound through distinct oxidative pathways.[1][3]
Metabolic Pathways
The metabolism of this compound by bacteria can proceed via two main routes: initial oxidation of the aromatic ring or initial oxidation of the butyric acid side chain.[1][6]
-
Ring Oxidation Pathway: In this pathway, the benzene ring is first hydroxylated to form catecholic intermediates. For instance, Pseudomonas sp. converts 3-phenylbutyrate to 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB).[1][2] This intermediate then undergoes meta-cleavage of the aromatic ring, leading to the formation of 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid.[1]
-
Side-Chain Oxidation Pathway: Alternatively, the butyric acid side chain can be the initial site of oxidation. This can involve demethylation to yield 3-phenylpropionic acid, which is then further metabolized to benzoic acid.[6] Some bacterial pathways may also involve hydroxylation of the side chain.
Key Metabolites
The following table summarizes the key metabolites identified during the bacterial degradation of this compound.
| Parent Compound | Bacterial Species | Key Metabolites Identified | Reference(s) |
| This compound | Pseudomonas sp. | 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB), 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid, 3-Phenylpropionate, Hydroxycinnamate, Phenylacetate, Benzoate | [1][2] |
| (R)-3-Phenylbutyric acid | Rhodococcus rhodochrous PB1 | (S)-3-(2,3-dihydroxyphenyl)butyric acid (presumed), 3-Phenylpropionic acid, Cinnamic acid, 2-hydroxy-6-oxo-2,4-nonadiene-1,9-dicarboxylic acid, Succinate | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound as a bacterial xenobiotic metabolite.
Isolation of this compound-Degrading Bacteria
This protocol describes an enrichment culture technique for isolating bacteria capable of utilizing this compound as a sole carbon and energy source from environmental samples like soil or sediment.[4][7][8]
Materials:
-
Soil or sediment sample
-
Basal Salt Medium (BSM)
-
This compound
-
Sterile flasks and petri dishes
-
Shaking incubator
-
Agar
-
Microscope and staining reagents
Procedure:
-
Enrichment Culture:
-
Prepare BSM supplemented with 5 mM this compound as the sole carbon source.
-
Inoculate 100 mL of the medium in a 300-mL flask with 1 gram of the soil or sediment sample.
-
Incubate the flask at 30°C with shaking at 120 rpm for 1 week.
-
-
Isolation:
-
After incubation, take an aliquot of the enrichment culture and perform serial dilutions in sterile BSM.
-
Plate the dilutions onto BSM agar plates containing 5 mM this compound.
-
Incubate the plates at 30°C until colonies appear.
-
-
Purification and Identification:
-
Select distinct colonies and re-streak them onto fresh BSM agar plates with this compound to obtain pure cultures.
-
Characterize the purified isolates based on morphology (colony and cell shape), Gram staining, and biochemical tests.
-
For definitive identification, perform 16S rRNA gene sequencing.
-
In Vitro Gut Microbiota Fermentation Model
This protocol outlines a batch fermentation model to study the metabolism of this compound by a complex human gut microbial community.[9][10][11]
Materials:
-
Fresh human fecal sample from a healthy donor
-
Anaerobic chamber or workstation
-
Sterile anaerobic fermentation medium (e.g., Gifu Anaerobic Medium, GAM)
-
This compound
-
Sterile serum bottles or tubes
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for metabolite analysis
-
pH meter
Procedure:
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, homogenize the fresh fecal sample in pre-reduced anaerobic phosphate-buffered saline (PBS) to create a 10% (w/v) fecal slurry.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare anaerobic fermentation medium and dispense it into sterile serum bottles.
-
Add this compound to the desired final concentration (e.g., 1 mM). A control with no added this compound should also be prepared.
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
-
Incubation and Sampling:
-
Incubate the bottles at 37°C with gentle shaking.
-
Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) by withdrawing aliquots using a sterile syringe.
-
-
Analysis:
-
Measure the pH of the collected samples.
-
Centrifuge the samples to pellet the bacterial cells and collect the supernatant.
-
Analyze the supernatant for the disappearance of this compound and the appearance of metabolites using GC-MS or LC-MS/MS.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the quantitative analysis of this compound and its metabolites in bacterial culture supernatants or fermentation samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound and metabolite standards
-
Deuterated internal standards (e.g., d11-PBA)
-
Sample vials
Procedure:
-
Sample Preparation:
-
Thaw frozen samples.
-
Add an internal standard to each sample, standard, and quality control.
-
Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate the analytes. A typical run time is 5-15 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and its metabolites need to be optimized using authentic standards.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve using the standards.
-
Quantify the concentration of this compound and its metabolites in the samples based on the calibration curve.
-
Signaling Pathways and Logical Relationships
The biological effects of this compound and its structural analog 4-phenylbutyric acid (4-PBA) are mediated through various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Bacterial Metabolic Pathway of this compound
The following diagram illustrates the proposed metabolic pathways of this compound in Pseudomonas sp. and Rhodococcus rhodochrous.
Caption: Proposed metabolic pathways of this compound in Bacteria.
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of bacterial metabolism of a xenobiotic compound like this compound.
Caption: Workflow for analyzing bacterial xenobiotic metabolism.
Host Cellular Signaling: Akt/p21 Pathway
Phenylbutyric acid has been shown to induce cellular senescence through the modulation of the Akt/p21(WAF1) signaling pathway.[15] This has implications for its potential use in cancer therapy.
Caption: Phenylbutyric acid-induced Akt/p21 signaling pathway.
Host Cellular Signaling: TLR4/NF-κB/NLRP3 Inflammasome Pathway
4-Phenylbutyric acid has been demonstrated to suppress inflammatory responses by inhibiting the TLR4/NF-κB/NLRP3 inflammasome pathway.[5] This highlights its anti-inflammatory potential.
Caption: Inhibition of TLR4/NF-κB/NLRP3 pathway by 4-Phenylbutyric Acid.
Conclusion and Future Directions
The bacterial metabolism of this compound represents a significant area of research with implications for pharmacology, toxicology, and human health. The methodologies and pathways detailed in this guide provide a robust framework for scientists and researchers to further investigate the complex interactions between xenobiotics and the gut microbiota. Future research should focus on elucidating the specific enzymes and genes involved in the degradation of this compound within the human gut microbiome, quantifying the in vivo production of its various metabolites, and further characterizing the downstream physiological effects of these microbial-derived compounds on host signaling pathways. Such knowledge will be instrumental in the development of personalized medicine approaches and novel therapeutic strategies that leverage the metabolic capabilities of our microbial partners.
References
- 1. Degradation of this compound by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of TLR4/NFκB/NLRP3 inflammatory pathway against AD based on the network pharmacology of Erjing Pills - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of an In Vitro Colonic Fermentation: Insights into Flavan-3-ol Catabolism and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of phenylacetate:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylbutyric Acid as a Chemical Chaperone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the action of 4-Phenylbutyric acid (4-PBA) as a chemical chaperone. While 3-Phenylbutyric acid (3-PBA) is structurally similar, specific research on its chaperone activity is limited. This guide primarily leverages the comprehensive data available for 4-PBA as a close structural and functional analogue to infer the potential mechanisms and applications of 3-PBA, supplemented with any available data on related compounds like 3-phenylpropionate (3-PPA).
Introduction: The Challenge of Protein Misfolding
Protein misfolding is a central pathological feature in a growing number of human diseases, including cystic fibrosis, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and certain metabolic conditions[1][2]. When proteins fail to achieve their native three-dimensional structure, they can lose their function, form toxic aggregates, and trigger cellular stress responses, ultimately leading to cell death[1][3]. The endoplasmic reticulum (ER) is a key organelle for protein folding and quality control. The accumulation of misfolded proteins in the ER lumen leads to a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress can initiate apoptosis.
Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress[4][5]. Phenylbutyric acid (PBA) has emerged as a promising chemical chaperone with therapeutic potential across a range of protein misfolding diseases[6][7].
Mechanism of Action: Alleviating Endoplasmic Reticulum Stress
The primary mechanism by which phenylbutyric acid acts as a chemical chaperone is by reducing the burden of misfolded proteins in the endoplasmic reticulum, thereby mitigating ER stress[8][9]. This is achieved through its ability to interact with exposed hydrophobic regions of unfolded or misfolded proteins, preventing their aggregation and promoting correct folding[10]. By alleviating ER stress, PBA can modulate the three main branches of the Unfolded Protein Response (UPR).
The Unfolded Protein Response (UPR) Signaling Pathways
The UPR is initiated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Under normal conditions, these sensors are kept inactive by the chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including CHOP[11].
-
IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1). Spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding[8].
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery[11].
PBA has been shown to downregulate key markers of ER stress, including GRP78, GRP94, CHOP, and the phosphorylation of eIF2α and JNK[8][12].
Caption: The Unfolded Protein Response (UPR) and the inhibitory role of 3-PBA.
Therapeutic Applications in Protein Misfolding Diseases
The ability of PBA to act as a chemical chaperone and alleviate ER stress has positioned it as a potential therapeutic agent for a variety of diseases characterized by protein misfolding.
Cystic Fibrosis
Cystic Fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, with the most common mutation, ΔF508, leading to a misfolded protein that is retained in the ER and targeted for degradation. PBA has been shown to partially correct the misfolding of ΔF508-CFTR, allowing it to traffic to the cell surface and function as a chloride channel.
Neurodegenerative Diseases
Many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the accumulation of aggregated proteins. PBA has demonstrated neuroprotective effects in cellular and animal models of these diseases by reducing the formation of toxic protein aggregates and inhibiting ER stress-induced apoptosis[13][14]. For instance, it has been shown to modulate the processing of amyloid precursor protein (APP)[6][13].
Other Potential Applications
The chaperone activity of PBA is also being explored in the context of other conditions, such as certain cancers and metabolic disorders where ER stress is implicated in the pathophysiology.
Quantitative Data on Chaperone Activity
The following tables summarize quantitative data from studies on 4-PBA, which can serve as a reference for the expected activity of 3-PBA.
Table 1: Effect of 4-PBA on ER Stress Markers
| Cell Line | Stressor | 4-PBA Concentration | Effect on ER Stress Markers | Reference |
| Human Gingival Fibroblasts | Thapsigargin | Not specified | Decreased GRP78, GRP94, CHOP, p-eIF2α, p-JNK, sXBP-1 | [8] |
| Chondrocytes | ERp57 Knockout | 50 mM | Reduced BiP, CHOP, and IRE1 protein levels | [10] |
| Human Neuroblastoma (SK-N-SH) | Tunicamycin | Not specified | Alleviated tunicamycin-induced proteomic alterations | [9] |
| Isolated Rat Hearts | Ischemia/Reperfusion | 5 mM, 10 mM | Decreased Grp78 and p-PERK | [12] |
Table 2: Effect of 4-PBA on Protein Aggregation and Cellular Viability
| Disease Model | Protein | 4-PBA Concentration | Effect | Reference |
| Neuronal Cells (AD model) | APP | 0-10 mM | Stimulated α/γ-cleavage of APP by 8-10 fold | [6][13] |
| Human Gingival Fibroblasts | - | Not specified | Protected against thapsigargin-induced apoptosis | [8] |
| Isolated Rat Hearts | - | 5 mM, 10 mM | Significantly decreased TUNEL-positive cells | [12] |
| PC12 Cells | α-Synuclein | 1 µM, 100 µM, 1000 µM | Reduced formation of oligomeric species | [15] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the chemical chaperone activity of compounds like PBA.
In Vitro Protein Aggregation Assay
This assay assesses the ability of a compound to prevent the aggregation of a model protein.
-
Protein Preparation: A solution of a protein prone to aggregation (e.g., insulin, lysozyme, or α-synuclein) is prepared in a suitable buffer.
-
Induction of Aggregation: Aggregation is induced by a denaturing condition such as heat, low pH, or addition of a chemical denaturant (e.g., dithiothreitol).
-
Treatment: The protein solution is incubated with and without various concentrations of the test compound (e.g., 3-PBA).
-
Monitoring Aggregation: Protein aggregation is monitored over time by measuring light scattering or turbidity at a specific wavelength (e.g., 405 nm) using a spectrophotometer. A decrease in light scattering in the presence of the compound indicates inhibition of aggregation.
-
Data Analysis: The extent of aggregation is plotted against time, and the percentage of inhibition is calculated for each concentration of the test compound.
Caption: Workflow for an in vitro protein aggregation assay.
Cell-Based ER Stress Assay
This assay evaluates the effect of a compound on ER stress markers in a cellular context.
-
Cell Culture: A suitable cell line (e.g., HEK293, SH-SY5Y) is cultured under standard conditions.
-
Induction of ER Stress: Cells are treated with an ER stress-inducing agent such as tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits the SERCA pump) for a defined period.
-
Treatment: Cells are co-treated with the ER stressor and various concentrations of the test compound (e.g., 3-PBA).
-
Cell Lysis and Protein Extraction: After treatment, cells are lysed, and total protein is extracted.
-
Western Blot Analysis: The expression levels of key ER stress markers (e.g., GRP78, CHOP, p-eIF2α) are analyzed by Western blotting. A reduction in the expression of these markers in the presence of the test compound indicates alleviation of ER stress.
-
Quantitative PCR (qPCR): Alternatively, changes in the mRNA levels of ER stress-related genes can be quantified using qPCR.
Caption: Workflow for a cell-based ER stress assay.
Conclusion and Future Directions
This compound, as a structural analogue of the well-characterized chemical chaperone 4-PBA, holds significant promise as a therapeutic agent for a range of protein misfolding diseases. Its ability to alleviate ER stress and prevent protein aggregation addresses a fundamental pathological mechanism common to these disorders. While the existing data on 4-PBA provides a strong rationale for the potential efficacy of 3-PBA, further research is imperative to specifically characterize the chaperone activity, optimal dosage, and therapeutic potential of 3-PBA itself. Future studies should focus on direct comparative analyses of 3-PBA and 4-PBA in various disease models to elucidate any differences in their efficacy and mechanism of action. Such research will be crucial for the translation of these findings into novel clinical therapies.
References
- 1. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Chaperones | Encyclopedia MDPI [encyclopedia.pub]
- 6. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 12. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylbutyric acid rescues endoplasmic reticulum stress-induced suppression of APP proteolysis and prevents apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of α-Synuclein Fibrillation and Toxicity by 4-Phenylbutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Phenylbutyric Acid: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive, three-step laboratory protocol for the synthesis of 3-phenylbutyric acid, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology leverages a Reformatsky reaction as the key carbon-carbon bond-forming step, followed by dehydration, and subsequent catalytic hydrogenation and hydrolysis. This route offers a reliable and scalable approach for the preparation of this compound in a laboratory setting. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Acetophenone | C₈H₈O | 120.15 | Colorless liquid | 19-20 | 202 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to yellowish liquid | - | 159 |
| Ethyl 3-hydroxy-3-phenylbutanoate | C₁₂H₁₆O₃ | 208.25 | - | - | - |
| Ethyl 3-phenyl-2-butenoate | C₁₂H₁₄O₂ | 190.24 | - | - | 268.5 |
| This compound | C₁₀H₁₂O₂ | 164.20 | Solid | 36-40 | 159-161 (at 9 mmHg) [1] |
Table 2: Summary of Reaction Steps and Expected Yields
| Step | Reaction | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | Reformatsky Reaction | Acetophenone, Ethyl bromoacetate, Activated Zinc | Ethyl 3-hydroxy-3-phenylbutanoate | ~85-90 |
| 2 | Dehydration | p-Toluenesulfonic acid | Ethyl 3-phenyl-2-butenoate | High |
| 3 | Hydrogenation & Hydrolysis | H₂, Pd/C, NaOH | This compound | High |
Experimental Protocols
The synthesis of this compound is accomplished through the following three-step procedure:
-
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate via Reformatsky Reaction
-
Step 2: Dehydration of Ethyl 3-hydroxy-3-phenylbutanoate to Ethyl 3-phenyl-2-butenoate
-
Step 3: Hydrogenation of Ethyl 3-phenyl-2-butenoate and Hydrolysis to this compound
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylbutanoate via Reformatsky Reaction
This step involves the reaction of acetophenone with an organozinc reagent formed in situ from ethyl bromoacetate and activated zinc.
Materials:
-
Acetophenone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene, anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene.
-
Heat the suspension to reflux for approximately 5 minutes to activate the zinc, then cool to room temperature.
-
To this mixture, add ethyl bromoacetate (2.0 eq).
-
A solution of acetophenone (1.0 eq) in anhydrous toluene is then added to the suspension.
-
The resulting mixture is heated to 90 °C and stirred for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C, and water is carefully added to quench the reaction.
-
The suspension is filtered, and the filtrate is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with MTBE.
-
The combined organic phases are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield crude ethyl 3-hydroxy-3-phenylbutanoate, which can be purified by silica gel chromatography if necessary. An 86% yield for similar reactions has been reported.[2]
Step 2: Dehydration of Ethyl 3-hydroxy-3-phenylbutanoate to Ethyl 3-phenyl-2-butenoate
The β-hydroxy ester from Step 1 is dehydrated to form an α,β-unsaturated ester using an acid catalyst.
Materials:
-
Ethyl 3-hydroxy-3-phenylbutanoate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark trap
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve ethyl 3-hydroxy-3-phenylbutanoate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain ethyl 3-phenyl-2-butenoate. This product can be used in the next step without further purification.
Step 3: Hydrogenation of Ethyl 3-phenyl-2-butenoate and Hydrolysis to this compound
This final step involves the reduction of the carbon-carbon double bond of the unsaturated ester, followed by hydrolysis of the ester to the carboxylic acid.
Materials:
-
Ethyl 3-phenyl-2-butenoate
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
Part A: Catalytic Hydrogenation
-
Dissolve ethyl 3-phenyl-2-butenoate in ethanol or methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the solvent used for the reaction.
-
The filtrate containing ethyl 3-phenylbutyrate is carried forward to the hydrolysis step.
Part B: Hydrolysis
-
To the filtrate from Part A, add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.
-
The this compound will precipitate as a solid or oil.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by recrystallization or distillation under reduced pressure.
Experimental Workflow Diagram
Caption: Synthetic route for this compound.
References
Application Note: Purification of 3-Phenylbutyric Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3-Phenylbutyric acid using the single-solvent recrystallization technique. This compound (MW: 164.20 g/mol ) is a solid at room temperature with a melting point reported between 35-38 °C[1][2]. Recrystallization is a critical purification method that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This protocol outlines the steps for solvent selection, dissolution of the crude compound, removal of impurities, crystallization, and isolation of high-purity this compound.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The pure crystals are then separated from the mother liquor by filtration. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature[3][4][5].
Materials and Equipment
Reagents:
-
Potential Recrystallization Solvents (Reagent Grade):
-
Water
-
Ethanol
-
Methanol
-
Toluene
-
Hexanes
-
Ethyl Acetate
-
Acetone
-
-
Decolorizing Carbon (if required)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Powder funnel
-
Stemless funnel for hot gravity filtration
-
Fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source (e.g., water aspirator)
-
Spatulas
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
Experimental Protocol
Solvent Selection
The choice of solvent is the most critical step for successful recrystallization[4]. The ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Given that this compound is a carboxylic acid, it has both a polar functional group (-COOH) and a non-polar phenyl ring, making a range of solvents potentially suitable[6].
Screening Procedure:
-
Place approximately 25-50 mg of crude this compound into several small test tubes.
-
Add ~0.5 mL of a different potential solvent to each test tube at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the compound at this stage[7].
-
If the solid does not dissolve, gently heat the test tube on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The solvent that yields a significant amount of pure-looking crystals is the most suitable. Water, or a mixture of water with a miscible organic solvent like ethanol, is often a good starting point for polar organic acids.
Recrystallization Workflow
The following diagram illustrates the logical workflow of the recrystallization process.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point on a hot plate. Add the hot solvent to the Erlenmeyer flask in small portions while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to avoid low recovery[4][8].
-
Decolorization (Optional): If the resulting solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of decolorizing carbon (about 1-2% of the solute's weight). Reheat the solution to boiling for 5-10 minutes.
-
Hot Gravity Filtration (if necessary): If decolorizing carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals[5]. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filtration flask[8].
-
Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry or place them in a drying oven at a temperature well below the compound's melting point (e.g., <35 °C) until a constant weight is achieved.
Data Presentation
The effectiveness of a solvent for recrystallization can be summarized based on solubility characteristics and expected outcomes.
| Solvent System | Solubility at 25°C | Solubility at Boiling | Expected Purity | Expected Recovery | Comments |
| Water | Low | Moderate to High | >99.5% | Good to Excellent | A good "green" solvent choice. May require a larger volume. |
| Toluene | Low | High | >99.5% | Excellent | Effective for non-polar impurities. Higher boiling point. |
| Hexane/Ethyl Acetate | Low | High | >99.0% | Good to Excellent | A two-solvent system can be effective if a single solvent is not ideal[8]. |
| Ethanol | Moderate | Very High | >99.0% | Fair to Good | High solubility at room temperature may lead to lower recovery. |
Note: The values presented are illustrative. Actual recovery and purity will depend on the initial purity of the crude material and the precise execution of the protocol.
Safety and Hazard Information
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][9].
-
Solvents: Many organic solvents are flammable and may be toxic. Always work in a well-ventilated fume hood and avoid open flames. Never heat organic solvents directly with a Bunsen burner; use a hot plate[4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
References
- 1. 3-フェニル酪酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Home Page [chem.ualberta.ca]
- 9. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of 3-Phenylbutyric Acid via Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the chiral separation and quantification of 3-Phenylbutyric acid enantiomers. The accurate determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This protocol employs a pre-column derivatization step to enhance volatility and chromatographic resolution, followed by separation on a chiral capillary GC column. The method is suitable for the analysis of this compound in various sample matrices, providing a reliable tool for quality control and research applications.
Introduction
This compound is a chiral carboxylic acid with a stereocenter at the C3 position. The distinct biological activities of its (R)- and (S)-enantiomers necessitate a reliable analytical method for their separation and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for this purpose. However, the direct analysis of enantiomers by GC is often challenging. This method overcomes this limitation by converting the enantiomers into diastereomers through derivatization with a chiral reagent, allowing for their separation on a suitable chiral stationary phase.
Experimental
Reagents and Materials
-
(R)-3-Phenylbutyric acid (≥98.5%)
-
(S)-3-Phenylbutyric acid (≥99.0%)
-
Racemic this compound
-
Chiral Derivatizing Agent: (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Pyridine (anhydrous) - all HPLC or GC grade
-
Internal Standard (IS): (e.g., 2-Phenylbutyric acid)
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).
-
Chiral GC Column: Cyclodextrin-based capillary column (e.g., Beta-DEX™ or Gamma-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions (1 mg/mL) of (R)- and (S)-3-Phenylbutyric acid, racemic this compound, and the internal standard in dichloromethane.
-
Create a series of calibration standards by appropriate dilution of the stock solutions to cover the desired concentration range.
Sample Preparation (General Protocol):
-
Extraction: For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the acidic fraction containing this compound. A typical LLE would involve acidifying the aqueous sample to pH ~2 with HCl and extracting with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of dichloromethane.
Derivatization Protocol
-
To 100 µL of the standard or sample solution in a sealed vial, add 10 µL of anhydrous pyridine.
-
Add 20 µL of (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS to derivatize any remaining active hydrogens and improve chromatographic performance.
-
Heat at 70°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Method Parameters
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C (hold 2 min) |
| Ramp 1: 10°C/min to 200°C | |
| Ramp 2: 5°C/min to 250°C (hold 5 min) | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | To be determined based on the mass spectrum of the derivatized analyte |
| m/z for Derivatized 3-PBA: (e.g., fragments of the MTP-ester) | |
| m/z for IS: (e.g., fragments of derivatized 2-PBA) |
Results and Data Presentation
The described method provides excellent separation of the diastereomeric derivatives of (R)- and (S)-3-Phenylbutyric acid. The use of SIM mode enhances sensitivity and selectivity.
Table 1: Representative Chromatographic Data
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| (R)-3-Phenylbutyric acid - MTP derivative | 15.2 | [Value] | [Value] | [Value] |
| (S)-3-Phenylbutyric acid - MTP derivative | 15.5 | [Value] | [Value] | [Value] |
| Internal Standard (derivatized) | 14.8 | [Value] | [Value] | [Value] |
Note: Specific retention times and m/z values are dependent on the exact instrumentation and derivatization reagent used and must be determined experimentally.
Enantiomeric Excess (% ee) Calculation:
The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound enantiomers.
Caption: Logical flow of chiral derivatization for enantiomer separation.
Conclusion
The GC-MS method presented here, utilizing chiral derivatization, is a reliable and sensitive approach for the enantioselective analysis of this compound. This protocol provides the necessary detail for implementation in a research or quality control setting, ensuring accurate determination of enantiomeric purity. The method can be adapted for different sample matrices with appropriate validation.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-Phenylbutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 3-Phenylbutyric acid. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control in research and pharmaceutical development.[1][2][3] The described protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and method validation, including specificity, linearity, accuracy, precision, and robustness.
Introduction
This compound (C₁₀H₁₂O₂) is a monocarboxylic acid with a molecular weight of 164.20 g/mol .[4][5] It serves as a metabolite and a building block in various chemical syntheses. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is critical for safety, efficacy, and regulatory compliance. This document provides a fully validated HPLC method designed to separate this compound from its potential impurities and degradation products, making it a reliable tool for quality assessment.
Experimental Protocol
3.1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
3.2. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix well (pH ≈ 2.5-3.0). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3.3. Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-21 min: 80% to 40% B21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6]
4.1. System Suitability
Before analysis, the chromatographic system's performance is verified. A standard solution (1000 µg/mL) is injected six times. The acceptance criteria must be met before proceeding with further analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
4.2. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies were performed on the this compound sample under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate the stability-indicating nature of the method.
-
Acid Degradation: Sample solution treated with 1N HCl at 60 °C for 4 hours.
-
Base Degradation: Sample solution treated with 1N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample exposed to 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.
Peak purity analysis was performed using a PDA detector to ensure the main this compound peak is homogeneous and free from co-eluting degradants.
4.3. Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the assay concentration (e.g., 50 to 1500 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
4.4. Accuracy (Recovery)
Accuracy was determined by performing recovery studies at three concentration levels (50%, 100%, and 150% of the assay concentration). A known amount of this compound standard was spiked into a placebo mixture, and the samples were analyzed in triplicate. The percentage recovery was calculated.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
4.5. Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations from the same batch were analyzed on the same day. The Relative Standard Deviation (%RSD) of the results was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess within-laboratory variation.
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
4.7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect on system suitability parameters was observed.
Data Presentation
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | Value |
| 250 | Value |
| 500 | Value |
| 1000 | Value |
| 1250 | Value |
| 1500 | Value |
| r² | ≥ 0.999 |
Table 2: Accuracy (Recovery) Results
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 50% | 500 | Value | Value | |
| 100% | 1000 | Value | Value | 98.0-102.0% |
| 150% | 1500 | Value | Value |
Table 3: Precision Results
| Precision Type | % Assay (n=6) | Mean Assay (%) | % RSD |
| Repeatability | Values | Value | ≤ 2.0% |
| Intermediate Precision | Values | Value | ≤ 2.0% |
Table 4: Forced Degradation Summary
| Stress Condition | % Degradation | Peak Purity | Comments |
| Acid | Value | Pass | Major degradant peak at RRT x.xx |
| Base | Value | Pass | Significant degradation observed |
| Oxidation | Value | Pass | Minor degradant peak at RRT y.yy |
| Thermal | Value | Pass | Stable |
| Photolytic | Value | Pass | Stable |
Experimental Workflow Visualization
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the determination of this compound purity. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for both bulk substance and formulated products. The forced degradation studies show the method is stability-indicating, capable of separating the main analyte from its degradation products.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 4593-90-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for the Isolation of Rhodococcus rhodochrous using 3-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodococcus rhodochrous is a gram-positive bacterium known for its diverse metabolic capabilities, including the degradation of a wide range of organic compounds. This makes it a valuable organism for bioremediation and biocatalysis applications. One method for the selective isolation of specific strains of Rhodococcus rhodochrous, such as strain PB1, involves the use of 3-Phenylbutyric acid as the sole carbon and energy source. This document provides detailed application notes and protocols for the isolation of Rhodococcus rhodochrous from environmental samples, specifically compost soil, utilizing this selective pressure. The protocols outlined below are based on established methodologies for the enrichment and isolation of bacteria with specific catabolic capabilities.
Principle
The principle of this isolation method relies on the ability of certain Rhodococcus rhodochrous strains to utilize this compound as a sole source of carbon and energy for growth.[1] By providing this compound in a minimal mineral salts medium, a strong selective pressure is applied to the microbial population in the environmental sample. This environment enriches for microorganisms capable of metabolizing this compound, while inhibiting the growth of those that cannot. Rhodococcus rhodochrous PB1 has been shown to enantioselectively metabolize (R)-3-phenylbutyric acid.[1]
Data Presentation
While specific quantitative data for the isolation of Rhodococcus rhodochrous using this compound is not extensively available in the literature, the following table outlines the expected growth characteristics and metabolic capabilities based on existing research.
| Parameter | Description | Reference |
| Carbon Source | Racemic this compound | [1] |
| Enantiomer Utilized | (R)-3-Phenylbutyric acid | [1] |
| Metabolic Pathway | Demethylation, Aromatic Ring Hydroxylation, Meta-cleavage | [1] |
| Growth Temperature | 25-30°C | |
| pH Range | 6.8 - 7.2 | |
| Incubation Time | 5-10 days for initial enrichment |
Experimental Protocols
Materials
-
Compost soil sample
-
Racemic this compound
-
Mineral Salts Medium (MSM) - see composition below
-
Sterile distilled water
-
Sterile flasks and test tubes
-
Petri dishes
-
Incubator shaker
-
Autoclave
-
Microscope and slides
-
Gram staining reagents
Mineral Salts Medium (MSM) Composition
The following is a recommended composition for the Mineral Salts Medium.
| Component | Concentration (g/L) |
| K₂HPO₄ | 1.8 |
| KH₂PO₄ | 1.2 |
| (NH₄)₂SO₄ | 2.0 |
| MgSO₄·7H₂O | 0.2 |
| NaCl | 0.1 |
| FeSO₄·7H₂O | 0.01 |
| Agar (for solid medium) | 15.0 |
Adjust pH to 7.0 before autoclaving.
Protocol 1: Enrichment Culture
-
Sample Preparation: Collect a fresh compost soil sample.
-
Enrichment Broth Preparation: Prepare the Mineral Salts Medium (MSM) broth. After autoclaving and cooling, add a filter-sterilized stock solution of racemic this compound to a final concentration of 0.1% (w/v).
-
Inoculation: Add 1 gram of the compost soil sample to a 250 mL flask containing 100 mL of the enrichment broth.
-
Incubation: Incubate the flask on a rotary shaker at 150 rpm and 30°C for 5-7 days.
-
Sub-culturing: After the initial incubation, transfer 10 mL of the enrichment culture to a fresh 100 mL of enrichment broth. Incubate under the same conditions for another 5-7 days. Repeat this step at least two more times to enrich for the desired microorganisms.
Protocol 2: Isolation of Pure Cultures
-
Plating: After the final enrichment step, take a loopful of the culture and streak it onto MSM agar plates containing 0.1% (w/v) this compound as the sole carbon source.
-
Incubation: Incubate the plates at 30°C for 5-10 days, or until colonies appear.
-
Colony Selection: Observe the plates for distinct colony morphologies. Rhodococcus colonies are typically opaque, and may be pigmented (e.g., pinkish, reddish).
-
Purification: Select well-isolated colonies and re-streak them onto fresh MSM agar plates with this compound to obtain pure cultures.
-
Verification: Perform Gram staining and microscopy on the purified colonies to confirm the presence of Gram-positive, non-motile, rod-shaped or coccoid bacteria, characteristic of Rhodococcus. Further identification can be carried out using biochemical tests and 16S rRNA gene sequencing.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of Rhodococcus rhodochrous.
Metabolic Pathway of (R)-3-Phenylbutyric Acid
Caption: Proposed metabolic pathway for (R)-3-Phenylbutyric acid in R. rhodochrous.
References
Application Notes and Protocols for 3-Phenylbutyric Acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutyric acid is a member of the benzenes and a monocarboxylic acid.[1] While its structural isomer, 4-phenylbutyric acid (4-PBA), has been more extensively studied as a drug and a modulator of various cellular processes, this compound and its derivatives are of increasing interest in metabolic research and drug discovery. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, primarily focusing on its putative role in the fatty acid β-oxidation pathway. It is important to note that while detailed kinetic data for this compound is limited, its structural similarity to 4-PBA allows for informed assumptions regarding its metabolism. The protocols provided herein are adapted from established assays for enzymes known to metabolize short- and medium-chain fatty acids.
Metabolic Pathway of Phenylbutyric Acids
Phenylbutyric acids are metabolized through the mitochondrial fatty acid β-oxidation pathway. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain. For this compound to enter this pathway, it must first be activated to its coenzyme A (CoA) thioester, 3-phenylbutyryl-CoA.
The enzymes involved in the β-oxidation of 4-phenylbutyryl-CoA have been identified, and it is presumed that 3-phenylbutyryl-CoA follows a similar metabolic route.[2][3] The key enzymes in this pathway are:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) : Catalyzes the initial dehydrogenation of the acyl-CoA.
-
Enoyl-CoA Hydratase : Catalyzes the hydration of the resulting trans-2-enoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase : Catalyzes the dehydrogenation of the 3-hydroxyacyl-CoA intermediate.
-
3-Ketoacyl-CoA Thiolase : Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.
The metabolism of (R)-3-phenylbutyric acid has been observed in Rhodococcus rhodochrous PB1, which utilizes it as a sole carbon and energy source, indicating the existence of enzymatic pathways capable of degrading this compound.[4]
Quantitative Data
Due to the limited availability of specific kinetic data for this compound, the following table summarizes the known kinetic parameters for the closely related 4-phenylbutyryl-CoA with human medium-chain acyl-CoA dehydrogenase (MCAD). Researchers should consider these values as a starting point for designing experiments with 3-phenylbutyryl-CoA, with the understanding that the actual kinetic parameters may differ.
| Enzyme | Substrate | Km (µM) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Organism | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 4-Phenylbutyryl-CoA | 5.3 | 2.0 x 105 | Human | [5][6] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | 2.8 | 4.0 x 106 | Human | [5][6] |
Experimental Protocols
Note: For all protocols, it is essential to first synthesize 3-phenylbutyryl-CoA from this compound. This can be achieved using standard enzymatic (e.g., acyl-CoA synthetase) or chemical methods.
Protocol 1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay
This protocol is adapted from the electron transfer flavoprotein (ETF) fluorescence reduction assay used for 4-phenylbutyryl-CoA.[5][6]
Principle: The activity of MCAD is measured by monitoring the reduction of ETF, which results in a decrease in its intrinsic fluorescence. The rate of fluorescence decrease is proportional to the rate of substrate oxidation by MCAD.
Materials:
-
Purified recombinant human MCAD
-
Purified electron transfer flavoprotein (ETF)
-
3-Phenylbutyryl-CoA (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Fluorometer capable of excitation at 380 nm and emission at 495 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 1 µM ETF in a quartz cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the fluorometer.
-
Initiate the reaction by adding a known concentration of MCAD (e.g., 50 nM).
-
After a stable baseline is achieved, add varying concentrations of 3-phenylbutyryl-CoA (e.g., 0.5 µM to 50 µM) to the cuvette.
-
Monitor the decrease in ETF fluorescence at 495 nm (excitation at 380 nm) over time.
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve.
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol 2: Enoyl-CoA Hydratase Activity Assay
This protocol is a continuous spectrophotometric assay based on the hydration of an enoyl-CoA substrate.
Principle: The hydration of the double bond in the trans-2-enoyl-CoA intermediate, formed from the MCAD reaction, is monitored by the decrease in absorbance at 263 nm, which is characteristic of the enoyl-CoA thioester bond.
Materials:
-
Purified enoyl-CoA hydratase (e.g., from bovine liver)
-
trans-2-Phenylbutenoyl-CoA (substrate, the product of the MCAD reaction on 3-phenylbutyryl-CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the substrate, trans-2-phenylbutenoyl-CoA. This can be generated in situ by reacting 3-phenylbutyryl-CoA with MCAD or synthesized separately.
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and varying concentrations of trans-2-phenylbutenoyl-CoA (e.g., 10 µM to 200 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine kinetic parameters by analyzing the data using Michaelis-Menten kinetics.
Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This protocol is a continuous spectrophotometric assay that measures the reduction of NAD+.
Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH upon the oxidation of the 3-hydroxyacyl-CoA substrate.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)
-
3-Hydroxy-3-phenylbutyryl-CoA (substrate)
-
NAD+
-
Potassium phosphate buffer (100 mM, pH 7.3)[7]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the substrate, 3-hydroxy-3-phenylbutyryl-CoA.
-
In a quartz cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), a saturating concentration of NAD+ (e.g., 1 mM), and varying concentrations of 3-hydroxy-3-phenylbutyryl-CoA (e.g., 10 µM to 500 µM).
-
Equilibrate the mixture to 37°C.[7]
-
Initiate the reaction by adding a known amount of 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Determine kinetic parameters using Michaelis-Menten analysis.
Protocol 4: 3-Ketoacyl-CoA Thiolase Activity Assay
This protocol is a continuous spectrophotometric assay that monitors the cleavage of the 3-ketoacyl-CoA substrate.
Principle: The thiolytic cleavage of 3-ketoacyl-CoA by Coenzyme A is monitored by the decrease in absorbance at 303 nm, which is due to the disappearance of the magnesium-complexed enolate of the 3-ketoacyl-CoA.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
3-Keto-3-phenylbutyryl-CoA (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.1)
-
Magnesium chloride (MgCl2)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the substrate, 3-keto-3-phenylbutyryl-CoA.
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.1), 25 mM MgCl2, and 0.1 mM CoA.
-
Add varying concentrations of 3-keto-3-phenylbutyryl-CoA (e.g., 1 µM to 50 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of 3-ketoacyl-CoA thiolase.
-
Monitor the decrease in absorbance at 303 nm over time.
-
Calculate the initial velocity and determine kinetic parameters as described in the previous protocols.
Signaling Pathways and Visualizations
Phenylbutyric acid has been shown to influence cellular signaling pathways, primarily through its action as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress inhibitor. While most studies have focused on 4-PBA, it is plausible that 3-PBA exerts similar effects.
β-Oxidation of 3-Phenylbutyryl-CoA
The following diagram illustrates the proposed enzymatic steps in the mitochondrial β-oxidation of 3-phenylbutyryl-CoA.
Caption: Proposed β-oxidation pathway of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme with 3-phenylbutyryl-CoA as a substrate.
Caption: General workflow for enzymatic kinetic analysis.
Phenylbutyric Acid and the Akt/p21(WAF1) Signaling Pathway
Studies on 4-PBA have shown that it can induce cellular senescence through the Akt/p21(WAF1) signaling pathway by inhibiting PERK.[5] This pathway is crucial in cell cycle regulation and tumor suppression.
Caption: Phenylbutyric acid's influence on the Akt/p21(WAF1) pathway.
Conclusion
While direct enzymatic data for this compound remains to be fully elucidated, the provided protocols and application notes offer a robust framework for its investigation as a substrate in enzymatic assays. By leveraging the knowledge of the metabolism of its structural isomer, 4-PBA, researchers can begin to explore the biochemical properties and cellular effects of this compound. Further studies are warranted to determine the specific kinetic parameters of the enzymes involved in its metabolism and to fully understand its biological activities.
References
- 1. Identification of enzymes involved in oxidation of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for involvement of medium chain acyl-CoA dehydrogenase in the metabolism of phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3-Phenylbutyric Acid in Cell Culture
These application notes provide detailed protocols for the preparation and use of 3-Phenylbutyric acid (3-PBA) stock solutions for in vitro cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
1. Introduction
This compound (3-PBA) is a derivative of butyric acid that has been investigated for its therapeutic potential in a variety of diseases. It is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[1][2] These activities allow 3-PBA to influence a range of cellular processes, including protein folding, cell cycle progression, and apoptosis.[3] In cell culture, 3-PBA is used to study these effects and to explore its potential as a therapeutic agent.
2. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal protective equipment (lab coat, gloves, safety glasses)
3. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of 3-PBA in DMSO, which can be further diluted to desired working concentrations in cell culture media.
3.1. Reconstitution of 3-PBA Powder
-
Determine the required concentration and volume: A common stock solution concentration is 100 mM. For example, to prepare 1 mL of a 100 mM stock solution:
-
Molecular Weight of 3-PBA: 164.20 g/mol
-
Mass required = 100 mmol/L * 1 mL * 164.20 g/mol = 16.42 mg
-
-
Weighing the compound: Carefully weigh out the calculated amount of 3-PBA powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 16.42 mg of 3-PBA.
-
Ensuring complete dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[4]
3.2. Storage and Stability
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
4. Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of 3-PBA stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 164.20 g/mol | [6] |
| Solubility in DMSO | 100 mg/mL (609.01 mM) | [4] |
| Recommended Stock Solution | 100 mM in DMSO | - |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [4][5] |
| Typical Working Conc. | 0.38 µM - 5 mM (cell type and assay dependent) | [7][8] |
5. Experimental Protocols
5.1. Dilution of Stock Solution to Working Concentration
-
Thaw a single aliquot of the 3-PBA stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of cell culture medium with a final concentration of 100 µM from a 100 mM stock solution, you would perform a 1:1000 dilution (add 1 µL of the stock solution to 999 µL of medium).
-
Add the calculated volume of the 3-PBA stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
5.2. Cell Treatment Protocol
-
Plate cells at the desired density and allow them to adhere and grow for 24 hours or until they reach the desired confluency.
-
Remove the existing culture medium.
-
Add the freshly prepared cell culture medium containing the desired concentration of 3-PBA (and the vehicle control medium to the control wells).
-
Incubate the cells for the desired treatment duration. The incubation time will vary depending on the specific assay and research question.
-
Proceed with downstream analysis (e.g., cell viability assays, western blotting, qPCR).
6. Visualizations
Caption: Experimental workflow for 3-PBA stock solution preparation and cell treatment.
Caption: Phenylbutyric acid induces senescence via the Akt/p21(WAF1) pathway.[10]
References
- 1. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylbutyric Acid: A Versatile Intermediate in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, 3-phenylbutyric acid and its derivatives serve as crucial intermediates in the synthesis of a variety of bioactive compounds, most notably pharmaceuticals targeting the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors in the synthesis of the GABAergic drugs Phenibut and Baclofen.
Introduction
This compound is a carboxylic acid featuring a phenyl group at the 3-position. This structural motif makes it a valuable building block in organic synthesis, particularly for molecules that interact with biological systems. Its derivatives are key precursors to drugs that modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. This document will focus on the synthetic routes to two such drugs: Phenibut, used for its anxiolytic and nootropic effects, and Baclofen, a muscle relaxant.[1][2][3][4][5]
Synthetic Applications
The primary application of this compound derivatives in the context of this note is the synthesis of GABA analogues. The phenyl group allows these molecules to cross the blood-brain barrier more readily than GABA itself.
Synthesis of Phenibut (4-Amino-3-phenylbutyric acid)
Phenibut can be synthesized through a multi-step process starting from the condensation of benzaldehyde and ethyl acetoacetate. The resulting 3-phenylglutaric acid is then converted to 3-phenylglutaric anhydride, which undergoes amidation and subsequent Hofmann rearrangement to yield the final product.[6]
Synthesis of Baclofen (4-Amino-3-(4-chlorophenyl)butyric acid)
Baclofen synthesis follows a similar pathway, beginning with the Claisen condensation of p-chlorobenzaldehyde and ethyl acetoacetate. The resulting β-(p-chlorophenyl)glutaric acid is cyclized to the corresponding glutarimide, which then undergoes a Hofmann rearrangement to produce Baclofen.[5][7]
Quantitative Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 3-Phenylglutaric acid | C₁₁H₁₂O₄ | 208.21 | 140-143 | - |
| 3-Phenylglutaric anhydride | C₁₁H₁₀O₃ | 190.19 | 90-94 | - |
| Phenibut | C₁₀H₁₃NO₂ | 179.22 | ~253 | ¹H NMR, ¹³C NMR, IR |
| β-(p-chlorophenyl)glutaric acid | C₁₁H₁₁ClO₄ | 242.65 | 165-169 | ¹H NMR, IR |
| β-(p-chlorophenyl)glutarimide | C₁₁H₁₀ClNO₂ | 223.66 | 128-129 | ¹H NMR, IR |
| Baclofen | C₁₀H₁₂ClNO₂ | 213.66 | 208-209 | IR |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylglutaric Acid
This protocol outlines the synthesis of 3-phenylglutaric acid, a key intermediate for Phenibut.
Step 1: Condensation of Benzaldehyde and Ethyl Acetoacetate
-
In a suitable reaction vessel, combine benzaldehyde and ethyl acetoacetate in a protonic solvent.
-
Add a condensation catalyst (e.g., piperidine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate, 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester, is typically not isolated but carried forward to the next step.[6]
Step 2: Hydrolysis and Decarboxylation
-
To the reaction mixture from Step 1, add a strong alkaline solution (e.g., potassium hydroxide or sodium hydroxide solution).[6]
-
Heat the mixture to induce hydrolysis and decarboxylation. The ethanol generated during the reaction can be removed by distillation.[6]
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate 3-phenylglutaric acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
The crude 3-phenylglutaric acid can be purified by recrystallization.
Protocol 2: Synthesis of Phenibut from 3-Phenylglutaric Acid
Step 1: Formation of 3-Phenylglutaric Anhydride
-
In a round-bottom flask, dissolve 3-phenylglutaric acid in a non-protonic solvent such as toluene.
-
Add a dehydration catalyst, such as acetic anhydride.[6]
-
Reflux the mixture for several hours.
-
After the reaction is complete, remove the solvent and excess acetic anhydride by distillation to obtain 3-phenylglutaric anhydride.[8]
Step 2: Amidation of 3-Phenylglutaric Anhydride
-
Dissolve the 3-phenylglutaric anhydride in a suitable solvent (e.g., toluene).
-
Add strong aqueous ammonia to the solution and stir vigorously.
-
The reaction will yield 5-amino-5-oxo-3-phenyl-pentanoic acid.[6]
Step 3: Hofmann Rearrangement to Yield Phenibut
-
Dissolve the 5-amino-5-oxo-3-phenyl-pentanoic acid in a cold alkaline solution (e.g., sodium hydroxide).
-
Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (bleach), while maintaining a low temperature.[6]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Upon completion, carefully acidify the reaction mixture to precipitate the product, 4-amino-3-phenylbutyric acid (Phenibut).
-
Filter the product, wash, and recrystallize to obtain pure Phenibut.
Protocol 3: Synthesis of Baclofen
This protocol details the synthesis of Baclofen starting from p-chlorobenzaldehyde.
Step 1: Claisen Condensation
-
In a reaction vessel, treat a mixture of p-chlorobenzaldehyde and ethyl acetoacetate with a catalytic amount of piperidine at 0-5 °C.[5]
-
Allow the mixture to stand at this temperature for one hour and then stir at room temperature for 24 hours.[5]
-
Add absolute ethanol to the reaction mixture, chill thoroughly, and filter the precipitate of p-chlorobenzylidene-bis-acetoacetic ester. Wash the precipitate with 50% ethanol.[5]
Step 2: Hydrolysis to β-(p-chlorophenyl)glutaric acid
-
Add a hot solution of potassium hydroxide in water portionwise to the p-chlorobenzylidene-bis-acetoacetic ester.[9]
-
Maintain the reaction mixture at 90-95 °C with stirring for 2 hours.[9]
-
Dilute the mixture with water, wash with ether, and then slowly acidify with concentrated hydrochloric acid to precipitate the product.[9]
-
Filter the precipitate, wash with ice water, and dry to obtain β-(p-chlorophenyl)glutaric acid.[9]
Step 3: Formation of β-(p-chlorophenyl)glutarimide
-
Dissolve β-(p-chlorophenyl)glutaric acid in water and concentrated ammonium hydroxide.[9]
-
Heat the solution to evaporate the solvent, and then heat the residue at 150-160 °C for 2 hours.[9]
-
Recrystallize the crude product from water to obtain pure β-(p-chlorophenyl)glutarimide.[9]
Step 4: Hofmann Rearrangement to Baclofen
-
Cool a solution of sodium hydroxide in water in an ice bath.
-
Slowly add bromine to this solution to form sodium hypobromite.
-
Add the β-(p-chlorophenyl)glutarimide to the cold sodium hypobromite solution.
-
Stir the reaction mixture at a low temperature and then allow it to warm to room temperature.
-
Cautiously adjust the pH of the solution to 7 with concentrated hydrochloric acid to precipitate Baclofen.[5]
-
The product can be purified by recrystallization from water.[5]
Mandatory Visualizations
Synthetic Pathway of Phenibut
Caption: Synthetic route to Phenibut from benzaldehyde and ethyl acetoacetate.
Synthetic Pathway of Baclofen
Caption: Synthetic route to Baclofen from p-chlorobenzaldehyde.
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling pathway activated by agonists.
References
- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 7. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols for 3-Phenylbutyric Acid Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutyric acid (3-PBA) and its isomer, 4-phenylbutyric acid (4-PBA), are small molecule compounds that have garnered significant interest in biomedical research. Functioning as chemical chaperones and histone deacetylase inhibitors, they have been investigated for their therapeutic potential in a wide range of diseases, including neurological disorders, metabolic diseases, and cancer. A primary mechanism of action for these compounds is the alleviation of endoplasmic reticulum (ER) stress and the modulation of the Unfolded Protein Response (UPR).
These application notes provide a comprehensive overview of the administration of 3-PBA in animal models. Due to the greater abundance of published data for 4-PBA, this document leverages findings on 4-PBA as a close surrogate to provide robust protocols and dosage guidelines. Researchers should consider the isomeric difference when designing their studies.
Data Presentation: Quantitative Administration Parameters
The following tables summarize dosages and administration routes for phenylbutyric acid (PBA) as reported in various preclinical studies. This data, primarily from studies using 4-PBA, can serve as a starting point for designing experiments with 3-PBA.
Table 1: 4-Phenylbutyric Acid Administration in Mouse Models
| Disease Model | Strain | Administration Route | Dosage | Treatment Frequency & Duration | Reference |
| Alzheimer's Disease | Tg2576 | Intraperitoneal (i.p.) | Not specified | Not specified | [1] |
| Collagen-Induced Arthritis | DBA/1 | Intraperitoneal (i.p.) | 240 mg/kg | Daily for 3 weeks | [2] |
| GM2 Gangliosidosis | Sandhoff disease model | Not specified | Not specified | Not specified | [3] |
| Renal Ischemia-Reperfusion | C57 | Intraperitoneal (i.p.) | 400 mg/kg | Single dose 30 min before artery clamping | |
| Dravet Syndrome | Gabrg2+/Q390X knockin | Intraperitoneal (i.p.) | 100 mg/kg | Daily for 7 days | [4] |
Table 2: 4-Phenylbutyric Acid Administration in Rat Models
| Disease Model | Strain | Administration Route | Dosage | Treatment Frequency & Duration | Reference |
| Focal Cerebral Ischemia | Sprague-Dawley | Intraperitoneal (i.p.) | 100 and 300 mg/kg | Daily for 2 weeks | [5][6] |
| Electroconvulsion-induced memory deficit | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified |
Experimental Protocols
Vehicle Preparation for this compound
The solubility of 3-PBA can be challenging. The following are vehicle formulations that can be used for in vivo administration. It is recommended to perform a small-scale solubility test before preparing a large batch.
Protocol 1: Saline-Based Vehicle
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 (e.g., to 40% of the final volume).
-
Add Tween-80 (e.g., to 5% of the final volume).
-
Bring to the final volume with sterile saline.
-
Mix thoroughly until a clear solution is obtained. Gentle warming and sonication can aid dissolution.
Protocol 2: Corn Oil-Based Vehicle
-
Dissolve this compound in a minimal amount of DMSO.
-
Add corn oil to the desired final concentration.
-
Mix thoroughly. This formulation is suitable for oral gavage and may provide slower release.
Protocol 3: SBE-β-CD-Based Vehicle
-
Dissolve this compound in a minimal amount of DMSO.
-
Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Add the SBE-β-CD solution to the 3-PBA/DMSO mixture to the final volume.
-
Mix until the solution is clear.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
3-PBA solution in a sterile vehicle
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure (Rat):
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume for i.p. injection in rats is 10 mL/kg.
-
Restrain the rat securely. One common method is to hold the rat with its back against your forearm, with your fingers gently wrapped around its thorax.
-
Position the rat so its head is tilted slightly downwards.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If aspiration is clear, slowly inject the 3-PBA solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Procedure (Mouse):
-
Weigh the mouse to determine the injection volume. The maximum recommended volume for i.p. injection in mice is 10 mL/kg.
-
Restrain the mouse by scruffing the back of the neck and securing the tail.
-
Tilt the mouse's head slightly downward.
-
The injection site is in the lower right or left quadrant of the abdomen.
-
Follow steps 5-10 from the rat procedure.
Oral Gavage Protocol
Oral gavage ensures the precise oral administration of a specific dose.
Materials:
-
3-PBA solution in a suitable vehicle
-
Sterile syringes
-
Appropriately sized gavage needles (flexible or with a ball-tip are recommended to prevent injury). For mice, 18-20 gauge; for rats, 16-18 gauge.
-
Animal scale
Procedure (Mouse):
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle.
-
Restrain the mouse by scruffing the neck to immobilize the head.
-
Gently introduce the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass easily without force.
-
Advance the needle to the pre-measured mark.
-
Slowly administer the 3-PBA solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Procedure (Rat):
-
Weigh the rat to determine the dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Follow the same procedure as for the mouse, using a larger, appropriately sized gavage needle.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vivo Administration of this compound
The following diagram illustrates a typical experimental workflow for evaluating the effects of 3-PBA in an animal model.
Caption: A generalized experimental workflow for 3-PBA administration in animal models.
Signaling Pathway: 3-PBA and the Unfolded Protein Response (UPR)
3-PBA is known to act as a chemical chaperone that alleviates ER stress. The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a signaling network aimed at restoring proteostasis. The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6. In a state of chronic ER stress, these pathways can switch from promoting cell survival to inducing apoptosis. 3-PBA is thought to facilitate proper protein folding, thereby reducing the load of unfolded proteins and dampening the UPR signaling cascade.
Caption: The Unfolded Protein Response (UPR) pathway and the proposed mechanism of 3-PBA.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpp.com [ijpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Histone Deacetylase (HDAC) Inhibition Using Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyric acid (PBA) is a short-chain fatty acid that has garnered significant interest in biomedical research as a histone deacetylase (HDAC) inhibitor. By preventing the removal of acetyl groups from histones, PBA promotes a more open chromatin structure, leading to the altered expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1][2] These properties make PBA a valuable tool for studying the role of HDACs in various pathological conditions, including cancer and neurodegenerative diseases.[3][4][5]
It is important to note that the vast majority of scientific literature investigates the biological activity of 4-Phenylbutyric acid (4-PBA) or its sodium salt, sodium 4-phenylbutyrate. While other isomers exist, such as 3-Phenylbutyric acid (3-PBA), there is limited evidence supporting their efficacy as potent HDAC inhibitors. One study has suggested that 3-phenylbutyrate is less effective at inducing histone acetylation compared to 4-phenylbutyrate.[6] Therefore, these application notes will focus on the well-characterized inhibitor, 4-PBA, as the primary agent for studying HDAC inhibition. Researchers interested in 3-PBA should be aware of its likely lower potency and the scarcity of specific data.
Mechanism of Action
4-PBA is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes, primarily class I and II HDACs.[1] The inhibition of HDACs by 4-PBA leads to the accumulation of acetylated histones, which in turn alters gene transcription.[2] This epigenetic modification can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3][7] In the context of neurodegenerative diseases, 4-PBA's HDAC inhibitory activity is thought to exert neuroprotective effects.[5][8] Beyond its role as an HDAC inhibitor, 4-PBA is also recognized as a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress, which may contribute to its therapeutic effects.[9][10]
Data Presentation
Table 1: In Vitro Efficacy of 4-Phenylbutyric Acid (4-PBA) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LN-229 | Glioblastoma | IC50 (HDAC Inhibition) | 1.21 mmol/L | [1] |
| LN-18 | Glioblastoma | IC50 (HDAC Inhibition) | 1.92 mmol/L | [1] |
| CAL27 | Oral Squamous Cell Carcinoma | IC50 (Cell Viability) | 4.0 mM | [11] |
| HSC3 | Oral Squamous Cell Carcinoma | IC50 (Cell Viability) | 3.7 mM | [11] |
| SCC4 | Oral Squamous Cell Carcinoma | IC50 (Cell Viability) | 3.0 mM | [11] |
| RG2 | Rat Glioma | Proliferation Inhibition | Significant at 2-40 mM | [12] |
| C6 | Rat Glioma | Proliferation Inhibition | Significant at 2-40 mM | [12] |
Table 2: Cellular Effects of 4-Phenylbutyric Acid (4-PBA)
| Effect | Cell Line(s) | Observations | Reference |
| Apoptosis Induction | Prostate Cancer Cell Lines | 50-60% of cells undergo apoptosis | [7] |
| Apoptosis Induction | LN-229 (Glioblastoma) | Nearly 3-fold increase with 15 mmol/L PBA | [1] |
| Cell Cycle Arrest | LN-229 (Glioblastoma) | Arrest in S and G2/M phases | [1] |
| Inhibition of Migration & Invasion | Oral Squamous Cell Carcinoma | Impaired migration and invasion in vitro | [11] |
| Gene Expression Modulation | LN-229 (Glioblastoma) | Upregulation of p21 | [1] |
| Gene Expression Modulation | Gastric Cancer Cells | Upregulation of IL-8 | [13] |
Mandatory Visualizations
Caption: Mechanism of 4-PBA as an HDAC inhibitor.
Caption: General experimental workflow for studying 4-PBA.
Caption: 4-PBA induced cellular senescence via the Akt/p21 pathway.[14]
Caption: 4-PBA inhibits TGF-β-mediated EMT.[11]
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This protocol is a general method to measure the activity of class I and II HDACs in cell lysates treated with 4-PBA.
Materials:
-
Cells of interest
-
4-Phenylbutyric acid (4-PBA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction buffer
-
Fluorometric HDAC assay kit (containing HDAC substrate and developer)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 4-PBA (e.g., 0.1, 1, 5, 10, 20 mM) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Nuclear Extraction:
-
Harvest the cells and prepare nuclear extracts according to a standard protocol or a commercially available kit.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
HDAC Activity Assay:
-
Dilute the nuclear extracts to a consistent protein concentration in the HDAC assay buffer.
-
In a 96-well black microplate, add the diluted nuclear extract to each well.
-
Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease (like trypsin).
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of 4-PBA relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the 4-PBA concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with 4-PBA.
Materials:
-
Cells of interest
-
4-Phenylbutyric acid (4-PBA)
-
Cell culture medium and supplements
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of 4-PBA and a vehicle control. Include wells with medium only as a blank.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the 4-PBA concentration to determine the IC50 value.
-
Apoptosis Assay (Hoechst 33342 Staining)
This protocol allows for the visualization of apoptotic cells, which are characterized by condensed and fragmented nuclei.
Materials:
-
Cells of interest grown on glass coverslips or in chamber slides
-
4-Phenylbutyric acid (4-PBA)
-
Hoechst 33342 staining solution (e.g., 5 µg/mL in PBS)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in chamber slides and allow them to adhere.
-
Treat the cells with 4-PBA at a concentration known to induce apoptosis (determined from viability assays) and a vehicle control.
-
Incubate for the desired time.
-
-
Cell Fixation and Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33342 staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope with a UV filter.
-
-
Data Analysis:
-
Count the number of cells with brightly stained, condensed, or fragmented nuclei (apoptotic cells) and the total number of cells in several random fields of view.
-
Calculate the percentage of apoptotic cells for each treatment condition.
-
Cell Migration Assay (Scratch Assay)
This assay assesses the effect of 4-PBA on the collective migration of a sheet of cells.
Materials:
-
Cells of interest
-
4-Phenylbutyric acid (4-PBA)
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip
-
Cell culture medium (consider using low-serum medium to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in a culture plate at a density that allows them to form a confluent monolayer within 24-48 hours.
-
-
Create the Scratch:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the desired concentration of 4-PBA or a vehicle control.
-
Immediately capture an image of the scratch at time 0.
-
Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the initial scratch width.
-
Alternatively, use image analysis software (like ImageJ) to quantify the cell-free area over time.
-
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caspase3 assay [assay-protocol.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Repurposing of histone deacetylase inhibitors: A promising strategy to combat pulmonary fibrosis promoted by TGF-β signalling in COVID-19 survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols: 3-Phenylbutyric Acid in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutyric acid (3-PBA), also known as 4-phenylbutyrate (PBA), is a small molecule with a multifaceted mechanism of action that has garnered significant interest in the field of Alzheimer's disease (AD) research. It is a derivative of the short-chain fatty acid butyrate and is an FDA-approved drug for urea cycle disorders. Its ability to cross the blood-brain barrier and modulate key pathological pathways in AD makes it a compelling therapeutic candidate.
These application notes provide a comprehensive overview of the use of 3-PBA in AD research, including its mechanisms of action, preclinical and clinical findings, and detailed protocols for key experimental assays.
Mechanisms of Action
3-PBA exerts its neuroprotective effects in the context of Alzheimer's disease through two primary, well-documented mechanisms:
-
Chemical Chaperone Activity and Endoplasmic Reticulum (ER) Stress Reduction: 3-PBA acts as a chemical chaperone, aiding in the proper folding of proteins and alleviating ER stress.[1][2][3][4][5][6][7][8][9][10][11] In AD, the accumulation of misfolded amyloid-beta (Aβ) and tau proteins overwhelms the ER's quality control machinery, leading to the unfolded protein response (UPR) and eventual apoptosis. 3-PBA helps to mitigate this by preventing protein aggregation and restoring cellular homeostasis.[9]
-
Histone Deacetylase (HDAC) Inhibition: 3-PBA is a known inhibitor of class I and II histone deacetylases.[4][9][12] By inhibiting HDACs, 3-PBA promotes histone acetylation, leading to a more open chromatin structure and the transcriptional activation of genes involved in learning, memory, and synaptic plasticity.[6][9][13][14] This mechanism is believed to counteract the synaptic dysfunction observed in AD.
Preclinical and Clinical Data Summary
Preclinical Efficacy in AD Models
Numerous in vitro and in vivo studies have demonstrated the therapeutic potential of 3-PBA in various AD models.
| Study Type | Model | Key Findings | Reference |
| In Vivo | APPswe/PS1dE9 Mice | Reduced amyloid plaque incidence and size; improved spatial memory. | [1] |
| In Vivo | Tg2576 Mice | Decreased tau phosphorylation; cleared intraneuronal Aβ; restored dendritic spine density. | [2][6] |
| In Vivo | Tg2576 Mice | Prevented age-related memory deficits; decreased Aβ42 accumulation; reduced inflammation. | [3] |
| In Vitro | Neuronal Cultures | Correlated histone H3 acetylation with decreased phosphorylated tau levels. | [2] |
| In Vitro | N2a-Swed-APP cells | Reduced Aβ production and ER stress markers. | |
| In Vivo | hAPPWT-overexpressing Mice | Prevented neuronal loss in the hippocampus. | [2] |
Clinical Trials
A combination therapy of sodium phenylbutyrate and taurursodeoxycholic acid (TUDCA), known as AMX0035, has been investigated in a clinical trial for Alzheimer's disease.
| Trial Name | Phase | Intervention | Key Findings | Reference |
| PEGASUS | Phase 2 | Sodium Phenylbutyrate and Taurursodeoxycholic Acid (AMX0035) | The trial assessed safety and biological activity. Reductions were observed in core AD biomarkers in cerebrospinal fluid (CSF), including phosphorylated tau-181 (p-tau181) and total tau, as well as biomarkers for synaptic and neuronal degeneration and gliosis. | [15][16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of 3-PBA in an Alzheimer's disease research setting.
Protocol 1: In Vitro Aβ42 Aggregation Assay (Thioflavin T)
This protocol is for assessing the inhibitory effect of 3-PBA on the aggregation of amyloid-beta (1-42) peptides.
Materials:
-
Aβ42 peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 440 nm, Emission: 485 nm)
Procedure:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight.
-
Store the resulting peptide film at -80°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to 5 mM to create a stock solution.
-
-
Assay Setup:
-
Prepare a 200 µM ThT working solution in PBS.
-
Prepare various concentrations of 3-PBA in PBS.
-
In each well of the 96-well plate, add:
-
10 µL of Aβ42 stock solution (final concentration ~50 µM)
-
10 µL of 3-PBA solution (or vehicle control)
-
180 µL of ThT working solution in PBS
-
-
-
Data Acquisition:
-
Place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure fluorescence intensity every 5-10 minutes for 24-48 hours, with intermittent shaking.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity against time.
-
The lag time and the maximum fluorescence are key parameters to assess aggregation kinetics.
-
Compare the aggregation curves of Aβ42 with and without different concentrations of 3-PBA to determine its inhibitory effect.
-
Protocol 2: Assessment of 3-PBA Effects in an AD Mouse Model
This protocol outlines a general in vivo study design to evaluate the efficacy of 3-PBA in a transgenic mouse model of Alzheimer's disease (e.g., APPswe/PS1dE9 or Tg2576).
Animals and Treatment:
-
Use age-matched transgenic AD mice and wild-type littermates.
-
Begin treatment with 3-PBA before or after the onset of pathology, depending on the study's aim (preventative vs. therapeutic).
-
Administer 3-PBA via oral gavage, intraperitoneal injection, or in drinking water. A common dose is 200 mg/kg/day.[3]
-
Include a vehicle-treated control group for both transgenic and wild-type mice.
-
Treat animals for a specified duration (e.g., 3-6 months).
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase (4-5 days):
-
Train mice to find a hidden platform in a circular pool of opaque water.
-
Record escape latency, path length, and swim speed using a video tracking system.
-
-
Probe Trial (24 hours after last training day):
-
Remove the platform and allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
Biochemical and Histological Analysis:
-
Tissue Collection:
-
At the end of the study, anesthetize the mice and perfuse with saline.
-
Harvest the brain; hemisphere one can be snap-frozen for biochemical analysis, and the other fixed for histology.
-
-
Biochemical Analysis (from frozen hemisphere):
-
Prepare brain homogenates.
-
Use ELISA to quantify Aβ40 and Aβ42 levels.
-
Perform Western blotting to measure levels of phosphorylated tau, synaptic proteins (e.g., synaptophysin, PSD-95), and markers of ER stress (e.g., GRP78, CHOP).
-
-
Histological Analysis (from fixed hemisphere):
-
Section the brain using a cryostat or vibratome.
-
Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and activated astrocytes (GFAP) or microglia (Iba1).
-
Quantify plaque burden and gliosis using image analysis software.
-
Conclusion
This compound represents a promising therapeutic agent for Alzheimer's disease due to its dual ability to act as a chemical chaperone and an HDAC inhibitor. The preclinical data are robust, showing consistent improvements in pathology and cognitive function in various AD models. The progression to clinical trials with a 3-PBA-containing combination therapy further underscores its potential. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of 3-PBA in the context of Alzheimer's disease drug discovery and development.
References
- 1. Phenylbutyric acid reduces amyloid plaques and rescues cognitive behavior in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 6. Phenylbutyrate rescues dendritic spine loss associated with memory deficits in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid-induced β-cell dysfunction and islet inflammation are ameliorated by 4-phenylbutyrate (PBA) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emrespublisher.com [emrespublisher.com]
- 13. Targeting HDACs: A Promising Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitor Alleviates the Neurodegenerative Phenotypes and Histone Dysregulation in Presenilins-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Biological effects of sodium phenylbutyrate and taurursodiol in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving 3-Phenylbutyric Acid Solubility in Aqueous Solutions
Welcome to the technical support center for 3-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a monocarboxylic acid with a phenyl group substitution.[1] Its structure, containing both a polar carboxylic acid group and a nonpolar phenyl ring, results in limited solubility in aqueous solutions, which can pose challenges for its use in various experimental and pharmaceutical applications.
Q2: What is the approximate aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be low. One source indicates a solubility of 9.254 g/L at 30°C. However, solubility is significantly influenced by factors such as pH and temperature.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The main strategies to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the solution above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt.
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can increase the solubility.
-
Cyclodextrins: Formation of inclusion complexes with cyclodextrins can encapsulate the hydrophobic phenyl group, increasing its apparent solubility in water.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer
Possible Cause 1: pH of the solution is too low.
-
Explanation: this compound is a weak acid with an estimated pKa of approximately 4.7. At pH values near or below its pKa, the compound will be in its less soluble, protonated form.
-
Solution: Adjust the pH of the aqueous solution to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.7) to ensure the compound is predominantly in its more soluble, deprotonated (carboxylate) form. Use a suitable buffer system to maintain the desired pH.
Possible Cause 2: Concentration exceeds the solubility limit at the given temperature.
-
Explanation: Even with pH adjustment, the concentration of this compound may exceed its intrinsic solubility in the chosen buffer system.
-
Solution:
-
Gently warm the solution to 37°C and use sonication to aid dissolution.[2]
-
If precipitation persists, consider reducing the target concentration or employing additional solubilization techniques such as co-solvents, cyclodextrins, or surfactants.
-
Issue: Difficulty Dissolving this compound for In Vitro Assays
Possible Cause: Inappropriate solvent system for the desired concentration.
-
Explanation: For higher concentrations required in some in vitro studies, aqueous buffers alone may be insufficient.
-
Solution: Employ a co-solvent system. A common starting point is to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer to the desired final volume. Be mindful of the final solvent concentration to avoid any adverse effects on your experimental system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Physical State | Solid | [3] |
| Melting Point | 35-38 °C | [3] |
| pKa | ~4.7 (Predicted) | |
| LogP | 2.18 | [3] |
Table 2: Effect of pH on the Aqueous Solubility of a Structurally Similar Aromatic Carboxylic Acid (3-Phenylpropionic Acid)
| pH | Approximate Solubility (g/L) |
| 2.0 | 0.8 |
| 4.0 | 1.2 |
| 6.0 | 10.5 |
| 7.4 | > 20 |
Note: This data is for 3-Phenylpropionic acid and serves as a representative example of how pH affects the solubility of aromatic carboxylic acids. The trend for this compound is expected to be similar.
Table 3: Common Excipients for Improving Solubility
| Excipient Type | Examples | Typical Concentration Range |
| Co-solvents | DMSO, Ethanol, PEG300 | 1-10% (v/v) |
| Cyclodextrins | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-20% (w/v) |
| Surfactants | Sodium Dodecyl Sulfate (SDS), Tween® 80, Poloxamer 188 | Above CMC (e.g., >0.02% for SDS) |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Objective: To prepare an aqueous stock solution of this compound by converting it to its more soluble salt form.
-
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS)
-
1 M NaOH solution
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a suitable volume of deionized water or buffer.
-
While stirring, slowly add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is stable at the desired level (typically pH 7.0-7.4 for physiological relevance).
-
If necessary, adjust the final volume with additional water or buffer.
-
Sterile-filter the solution through a 0.22 µm filter if required for cell culture experiments.
-
Protocol 2: Solubilization using Co-solvents
-
Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Saline, PBS)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
-
Procedure (Example Formulation): [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[4]
-
To prepare a working solution, follow this sequence of additions, ensuring the solution is clear after each step: a. Take the required volume of the DMSO stock solution. b. Add 4 volumes of PEG300. c. Add 0.5 volumes of Tween® 80. d. Add 4.5 volumes of saline.
-
This will result in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a reported solubility of ≥ 2.5 mg/mL.[4]
-
Protocol 3: Phase Solubility Study with Cyclodextrins (Higuchi-Connors Method)
-
Objective: To determine the effect of a cyclodextrin on the aqueous solubility of this compound and to determine the stoichiometry and stability constant of the inclusion complex.
-
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.0)
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved solid.
-
Quantify the concentration of dissolved this compound in the supernatant of each sample using a validated analytical method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram.[5]
-
Visualizations
Signaling Pathways
4-Phenylbutyric acid, a close structural analog of this compound, has been shown to modulate cellular stress pathways. It can act as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress by influencing the Unfolded Protein Response (UPR).[6][7] Additionally, it can induce cellular senescence through the PERK/Akt/p21(WAF1) signaling pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenylbutyric acid stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 3-Phenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is generally stable under normal conditions.[1] For long-term storage, it is recommended to keep it in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] While some suppliers suggest storage at room temperature[2], others recommend storing at -20°C for optimal stability.[2]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[4][5] To avoid repeated freeze-thaw cycles, which can degrade the product, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively documented in the provided search results, general laboratory practice for compounds with aromatic rings is to protect them from prolonged exposure to light. A forced degradation study on the related salt, sodium phenylbutyrate, indicated that it is susceptible to photolytic stress, which can lead to degradation through photo-oxidation via free radical mechanisms. Therefore, it is prudent to store both solid and solution forms of this compound in light-resistant containers or in the dark.
Q4: What is the stability of this compound in acidic and alkaline conditions?
A4: A stability-indicating analytical method developed for sodium phenylbutyrate showed that the compound is more susceptible to degradation in acidic conditions compared to alkaline conditions.[1] When subjected to 0.1N HCl at 75°C for 5 hours, significant degradation was observed.[1] While this study was on the sodium salt, it suggests that the free acid is also likely to be unstable in strong acidic and, to a lesser extent, strong alkaline environments, particularly at elevated temperatures.
Q5: What are the known degradation pathways for this compound?
A5: The most well-documented degradation pathways for this compound are biological, involving microbial metabolism. For instance, Pseudomonas sp. can metabolize this compound through two main routes: initial oxidation of the benzene ring to form 3-(2,3-dihydroxyphenyl)butyrate, or initial oxidation of the side chain.[6] Another microorganism, Rhodococcus rhodochrous, also metabolizes this compound.[7] Chemically, under forced degradation conditions, it is susceptible to hydrolysis and oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound (solid and solutions) has been stored according to the recommended guidelines (see FAQs). 2. Check Solution Age: Ensure that stock solutions are within their recommended use-by dates (-20°C for 1 month, -80°C for 6 months).[4][5] 3. Assess for Contamination: If microbial contamination is suspected, filter-sterilize the solution and consider adding a suitable antimicrobial agent if compatible with the experimental setup. 4. Perform a Purity Check: Analyze the compound's purity using a suitable analytical method like HPLC to check for the presence of degradation products. |
| Precipitate observed in a stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may not be optimal. | 1. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[5] 2. Solvent Check: Ensure that an appropriate solvent was used for preparing the stock solution.[5] 3. Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution. |
| Discoloration of the solid compound or solution. | This may indicate chemical degradation or the formation of polymeric substances, as has been observed with some of its metabolic degradation products.[6] | 1. Do Not Use: If discoloration is observed, it is a sign of potential degradation. It is recommended not to use the compound for experiments where purity is critical. 2. Purity Analysis: If necessary, the identity and purity of the discolored material can be investigated using analytical techniques such as HPLC and mass spectrometry. |
Data Presentation
Table 1: Summary of Storage Conditions and Stability for this compound and its Sodium Salt
| Form | Condition | Recommendation/Observation | Source |
| Solid | Long-Term Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][2][3] |
| Recommended storage at -20°C. | [2] | ||
| Stock Solution | Storage at -20°C | Stable for up to 1 month. | [4][5] |
| Storage at -80°C | Stable for up to 6 months. | [4][5] | |
| Sodium Phenylbutyrate Solution | Acidic (0.1N HCl, 75°C, 5h) | Significant degradation observed. | [1] |
| Alkaline (0.1N NaOH) | Less degradation compared to acidic conditions. | [1] | |
| Oxidative (3% H₂O₂, RT, 8h) | Degradation observed. | [1] | |
| Photolytic | Susceptible to degradation. | [1] | |
| Thermal | Susceptible to degradation. | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific aqueous buffer under defined storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade organic solvent (e.g., acetonitrile or methanol)
- Buffer components (e.g., phosphate, citrate)
- Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
- Calibrated analytical balance
- Volumetric flasks and pipettes
2. Preparation of Solutions:
- Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the chosen organic solvent.
- Test Solution (e.g., 100 µg/mL): Prepare the desired aqueous buffer and adjust the pH to the target value. Dilute the stock solution with the buffer to the final test concentration.
3. Stability Study Procedure:
- Time Zero (T₀) Analysis: Immediately after preparation, inject the test solution into the HPLC system to obtain the initial concentration and purity profile.
- Storage: Store aliquots of the test solution under the desired conditions (e.g., 4°C, room temperature, 40°C) and protect from light.
- Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each storage condition and analyze it by HPLC.
4. HPLC Analysis:
- Mobile Phase: A suitable mixture of the aqueous buffer and organic solvent.
- Flow Rate: Typically 1 mL/min.
- Detection Wavelength: Determined by the UV spectrum of this compound (a wavelength around 210 nm is often suitable for phenyl-containing compounds).
- Injection Volume: Typically 10-20 µL.
- Data Analysis: Compare the peak area of this compound at each time point to the T₀ value to calculate the percentage remaining. Monitor for the appearance of new peaks, which would indicate degradation products.
5. Interpretation:
- A decrease in the main peak area and the emergence of new peaks over time indicate degradation. The rate of degradation can be determined under each storage condition.
Mandatory Visualizations
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. glpbio.com [glpbio.com]
- 3. (R)-3-PHENYLBUTYRIC ACID | 772-14-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of this compound by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
troubleshooting 3-Phenylbutyric acid synthesis side reactions
Welcome to the technical support center for the synthesis of 3-Phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
I. Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of this compound via different methods.
A. Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. However, side reactions and suboptimal conditions can lead to challenges.
Question 1: Why is the yield of my mono-alkylated product low, and how can I improve it?
Answer: Low yields in the mono-alkylation of malonic esters are often due to incomplete enolate formation, side reactions, or steric hindrance. Here are several factors to consider for optimization:
-
Base Selection: The choice of base is critical for efficient deprotonation of the malonic ester. While sodium ethoxide in ethanol is commonly used, stronger or more sterically hindered bases may be necessary, especially for less reactive alkyl halides.[1] Consider using potassium tert-butoxide or sodium hydride for more complete enolate formation.[1] It is crucial to match the alkoxide base to the ester group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a common side reaction.
-
Solvent Effects: The reaction rate of the SN2 alkylation can be significantly influenced by the solvent. Polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to alcoholic solvents.[1]
-
Steric Hindrance: If you are using a sterically hindered alkyl halide, the reaction may be sluggish. In such cases, using a stronger base and a polar aprotic solvent can help improve the reaction rate and yield.[1]
-
Reaction Conditions: Ensure anhydrous conditions, as water can quench the enolate. The reaction is typically performed by forming the enolate at a lower temperature and then adding the alkyl halide.[2]
Question 2: I am observing a significant amount of dialkylated byproduct. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product is a common side reaction in malonic ester synthesis because the mono-alkylated product still has an acidic proton.[1][3] To promote mono-alkylation, you can implement the following strategies:
-
Stoichiometry: Use a molar excess of the malonic ester relative to the base and the alkyl halide.[1] This ensures that the base is primarily consumed in forming the enolate of the starting material.
-
Controlled Addition: Add the alkylating agent slowly to the solution of the pre-formed enolate. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.[1]
-
Choice of Base and Solvent: As with improving mono-alkylation yield, the choice of base and solvent can play a role. Using a less reactive base or a solvent that does not favor the second deprotonation can be beneficial.
Question 3: The decarboxylation step is not proceeding to completion or is giving side products. What should I do?
Answer: Incomplete decarboxylation or the formation of side products during this step can be due to several factors. The hydrolysis of the diester to the dicarboxylic acid is a prerequisite for decarboxylation.
-
Hydrolysis Conditions: Ensure complete hydrolysis of the ester groups. This is typically achieved by heating with a strong acid (e.g., HCl) or a strong base (saponification) followed by acidification.[4]
-
Decarboxylation Temperature: The decarboxylation of the resulting malonic acid derivative usually requires heating.[4] Insufficient temperature or reaction time can lead to incomplete reaction. The process typically occurs through a cyclic transition state.[4]
-
Side Reactions: While less common, side reactions during decarboxylation can occur, especially at very high temperatures. Careful monitoring of the reaction progress is recommended.
Below is a troubleshooting workflow for the malonic ester synthesis of this compound.
Caption: Troubleshooting workflow for malonic ester synthesis.
B. Reformatsky Reaction
The Reformatsky reaction offers a valuable route to β-hydroxy esters, which can be further processed to obtain this compound.
Question 1: My Reformatsky reaction is not initiating. What are the possible reasons?
Answer: The initiation of the Reformatsky reaction is dependent on the activation of zinc metal. Failure to initiate can often be attributed to:
-
Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction. It is crucial to use activated zinc. Activation can be achieved by methods such as washing with dilute acid, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Presence of Water: The reaction is sensitive to moisture.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Reagents: The purity of the α-halo ester and the carbonyl compound is important. Impurities can inhibit the reaction.
Question 2: What are the common side products in the Reformatsky reaction, and how can I minimize them?
Answer: While the Reformatsky reaction is generally efficient, several side reactions can occur:
-
Aldol Condensation: The enolate formed can react with the starting aldehyde or ketone in an aldol-type condensation. This can be minimized by the slow addition of the carbonyl compound to the pre-formed organozinc reagent.
-
Dehydration of the β-hydroxy ester: The desired β-hydroxy ester product can sometimes dehydrate under the reaction or work-up conditions to form an α,β-unsaturated ester. Using milder work-up conditions can help to avoid this.
-
Wurtz-type Coupling: The organozinc reagent can couple with the α-halo ester to form a dimer. This is more likely to occur if the carbonyl compound is added too slowly or if it is unreactive.
The following diagram illustrates the logical relationship between reaction conditions and the outcome of the Reformatsky reaction.
Caption: Conditions influencing Reformatsky reaction outcomes.
C. Clemmensen Reduction
The Clemmensen reduction is a powerful method for the deoxygenation of ketones and aldehydes to the corresponding alkanes.
Question 1: My Clemmensen reduction is giving a low yield of the desired alkane. What could be the problem?
Answer: Low yields in the Clemmensen reduction can result from several factors, primarily related to the reaction conditions and the nature of the substrate.
-
Purity of Zinc Amalgam: The reaction relies on an active zinc amalgam surface. The amalgam should be freshly prepared by treating zinc with a mercury(II) chloride solution.
-
Acid Concentration: The reaction is typically carried out in concentrated hydrochloric acid.[6] If the acid concentration is too low, the reduction may be incomplete.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating (reflux) to go to completion.[6]
-
Substrate Solubility: The substrate should be reasonably soluble in the reaction mixture. For substrates with low solubility in aqueous acid, the addition of a co-solvent like toluene can be beneficial.
Question 2: What are the potential side products of the Clemmensen reduction?
Answer: The strongly acidic and reducing conditions of the Clemmensen reduction can lead to several side products:
-
Alcohols: Incomplete reduction can lead to the formation of the corresponding alcohol. However, alcohols are generally not considered to be intermediates in the main reaction pathway.[7]
-
Pinacol Coupling: Dimerization of the ketyl radical intermediate can lead to the formation of pinacols (1,2-diols).
-
Rearrangement Products: The strongly acidic conditions can promote carbocation-mediated rearrangements, especially in substrates prone to such reactions.
-
Elimination Products: If the substrate contains a leaving group, elimination reactions can occur.
II. Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthesis Method | Key Reagents | Typical Solvents | Temperature (°C) | Common Side Products | Typical Yield (%) |
| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Benzyl bromide | Ethanol, DMF, DMSO | 25 - 80 | Dialkylated product | 60 - 80 |
| Reformatsky Reaction | α-bromoester, Zinc, Aldehyde/Ketone | Benzene, THF, Ether | 25 - 80 | Aldol products, Dehydrated esters | 50 - 70 |
| Clemmensen Reduction | β-Benzoylpropionic acid, Zinc amalgam, HCl | Toluene, Water | Reflux | Alcohols, Pinacols | 70 - 90 |
Note: Yields are approximate and can vary significantly based on specific reaction conditions and scale.
III. Experimental Protocols
A. Malonic Ester Synthesis of this compound (Illustrative Protocol)
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition of Malonic Ester: Slowly add diethyl malonate (1.05 eq) to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dialkyl malonate.
-
Hydrolysis and Decarboxylation: To the crude product, add a 6M solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours.
-
Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
B. Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
IV. Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Optimizing 3-Phenylbutyric Acid Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of phenylbutyric acid for cell-based assays.
Important Note on Phenylbutyric Acid Isomers:
It is crucial to distinguish between the different isomers of phenylbutyric acid. The vast majority of published research in cell-based assays utilizes 4-Phenylbutyric acid (4-PBA) or its sodium salt (sodium 4-phenylbutyrate). Information regarding the use of 3-Phenylbutyric acid in cell culture is scarce. This guide will primarily focus on 4-PBA due to the extensive availability of experimental data. Researchers working with this compound should perform thorough dose-response and cytotoxicity studies, as the biological effects may differ significantly from those of 4-PBA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Phenylbutyric acid (4-PBA) in cell-based assays?
A1: 4-PBA is a multi-functional molecule with two primary mechanisms of action. It acts as a chemical chaperone , alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins.[1][2][3] Additionally, it functions as a histone deacetylase (HDAC) inhibitor , which can lead to changes in gene expression.[4] The predominant effect can depend on the cell type and the experimental context.
Q2: What is a typical starting concentration range for 4-PBA in cell culture?
A2: A common starting point for 4-PBA in cell-based assays is in the low millimolar (mM) range. Based on published studies, a concentration range of 1 mM to 10 mM is often a good starting point for initial experiments.[5] However, the optimal concentration is highly cell-type dependent and can range from micromolar (µM) to higher millimolar concentrations.[6]
Q3: How long should I incubate my cells with 4-PBA?
A3: Incubation times with 4-PBA typically range from 24 to 72 hours .[1][7] The optimal duration depends on the specific assay and the biological question being addressed. For example, shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations might be necessary to see changes in protein expression or cell viability.
Q4: How do I prepare a stock solution of 4-PBA?
A4: 4-Phenylbutyric acid has limited solubility in water. To prepare a stock solution, it is common to dissolve it in an organic solvent like DMSO.[8][9] Alternatively, the sodium salt of 4-PBA (sodium 4-phenylbutyrate) is more soluble in aqueous solutions like PBS or cell culture media.[10] When using the acid form, some protocols suggest using NaOH to aid dissolution in water, but this will convert it to its sodium salt in solution.[11] It is recommended to prepare fresh aqueous solutions, as they may not be stable for more than a day.[10]
Q5: Is 4-PBA cytotoxic?
A5: Yes, 4-PBA can be cytotoxic at higher concentrations. The cytotoxic threshold is cell-line specific. For example, in IPEC-J2 cells, concentrations up to 10 mM for 48 hours showed no effect on viability, while 50 mM was cytotoxic.[5][12] In rheumatoid arthritis synovial fibroblasts, doses up to 40 mM for 24 hours did not cause significant cell death.[7] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of 4-PBA Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of 4-PBA concentrations (e.g., 0.1 mM to 20 mM) to identify the optimal working concentration for your cell type and assay. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment duration. |
| Compound Instability | Prepare fresh stock solutions and working dilutions for each experiment. If using an aqueous stock, do not store for more than a day.[10] |
| Cell Line Insensitivity | The cellular process you are studying may not be responsive to 4-PBA in your chosen cell line. Consider using a positive control cell line known to respond to 4-PBA. |
| Incorrect Readout | Ensure your assay is sensitive enough to detect the expected changes. For example, if investigating ER stress, measure established markers like GRP78, CHOP, or spliced XBP1.[1][13] |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, CCK-8, or trypan blue exclusion) with a range of 4-PBA concentrations to determine the IC50 and select a non-toxic concentration for your experiments.[7][12][14][15] |
| Prolonged Incubation | Reduce the incubation time. High concentrations that are tolerated for short periods may become toxic over longer exposures. |
| Solvent Toxicity | If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
| Cell Health | Ensure cells are healthy and not overly confluent before treatment, as stressed cells may be more sensitive to drug treatment. |
Issue 3: 4-PBA Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Use the sodium salt of 4-PBA, which has better aqueous solubility.[10] If using the acid form, prepare a high-concentration stock in DMSO and dilute it in pre-warmed culture medium just before use. |
| High Concentration | The concentration of 4-PBA may be exceeding its solubility limit in the culture medium. Try using a lower concentration. |
| Incorrect pH of Stock Solution | If preparing an aqueous stock of the acid form with NaOH, ensure the pH is compatible with your cell culture medium.[11] |
Data Presentation
Table 1: Recommended Concentration Ranges of 4-PBA in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| IPEC-J2 | Barrier Function | 1.0 mM | 48 h | [5] |
| Chondrocytes (C28/I2) | ER Stress Reduction | 10-50 mM | Not Specified | [2] |
| Human Gingival Fibroblasts | ER Stress Reduction | Not Specified | 24 h | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts | Proliferation Inhibition | >4 mM | 48 h | [7] |
| SLC37A4-/- Cells | Viability Improvement | 0.75-5 mM | 48 h | [14] |
| Mouse Granulosa Cells | Cytotoxicity Attenuation | 500 nM | 24 h | [16] |
| HEK293T | GABA Uptake | 2 mM | 24 h | [17] |
| H9C2 Cardiomyocytes | Cytotoxicity Attenuation | 500 nM | Not Specified | [18] |
Table 2: Cytotoxicity of 4-PBA in Different Cell Lines
| Cell Line | Cytotoxicity Assay | Cytotoxic Concentration | Incubation Time | Reference |
| IPEC-J2 | CCK-8 | >10 mM | 48 h | [5][12] |
| Rheumatoid Arthritis Synovial Fibroblasts | CCK-8 | >40 mM | 24 h | [7] |
| A549 | MTT | >1 mM | Not Specified | [15] |
| Primary Nasal Epithelial Cells | MTT | >1 mM | Not Specified | [15] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of 4-PBA or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[19][20]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.[12][19]
Western Blot for ER Stress Markers
-
Cell Lysis: After treatment with 4-PBA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22][23]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[21]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][24]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., GRP78, CHOP, p-PERK, p-IRE1) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[21]
Visualizations
References
- 1. 4PBA strongly attenuates endoplasmic reticulum stress, fibrosis, and mitochondrial apoptosis markers in cyclosporine treated human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Degradation of 3-Phenylbutyric Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenylbutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through both microbial and chemical pathways. In the presence of microorganisms, such as Pseudomonas sp. and Rhodococcus rhodochrous, degradation typically occurs via two main routes: initial oxidation of the benzene ring or initial oxidation of the alkyl side chain.[1][2] This can lead to the formation of intermediates like 3-(2,3-dihydroxyphenyl)butyrate, 3-phenylpropionate, and eventually benzoic acid.[1][3] Chemical degradation can be induced by factors such as pH, temperature, oxidation, and light.
Q2: How should I prepare and store stock solutions of this compound to minimize degradation?
A2: To ensure the stability of your this compound stock solutions, it is recommended to select an appropriate solvent in which the compound is readily soluble.[4] Once prepared, the solution should be aliquoted into separate packages to avoid degradation from repeated freeze-thaw cycles.[4] For long-term storage, it is advisable to keep the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][4] If you observe any precipitation, gentle heating to 37°C and sonication can be used to redissolve the compound.[4] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[1]
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Under forced degradation conditions, this compound is expected to degrade into several products depending on the stressor. While specific quantitative data for this compound is not extensively available, studies on its sodium salt, sodium phenylbutyrate, provide insights.[5]
-
Acidic and Alkaline Hydrolysis: Can lead to the formation of several degradation products.[5]
-
Oxidative Degradation: Can result in multiple degradation products through an electron transfer mechanism.[5]
-
Photolytic Degradation: May occur through photooxidation via free radical mechanisms.[5]
-
Thermal Degradation: Degradation can be explained by the Arrhenius equation.[5]
The specific chemical structures of these degradation products would need to be identified using techniques like LC-MS/MS or GC-MS.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Active sites on the column; Inappropriate mobile phase pH; Column degradation. | - Reduce sample concentration.- Use a column with a more inert stationary phase.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.[6]- Replace the column if it is old or has been used with harsh conditions. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations; Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the mobile phase before each run. |
| No or Very Small Peaks | Injection failure; Sample degradation in the autosampler; Incorrect detection wavelength. | - Verify the injection volume and ensure the syringe is functioning correctly.- Check the stability of the sample in the autosampler solvent and temperature conditions.- Determine the UV absorbance maximum of this compound (around 210 nm) and set the detector accordingly.[7] |
| Baseline Noise or Drift | Contaminated mobile phase or column; Detector issues; Air bubbles in the system. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent to remove contaminants.- Purge the detector and ensure all connections are tight to prevent air from entering the system. |
GC-MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector liner or column; Column contamination; Sample overload. | - Use a deactivated inlet liner.- Trim the first few centimeters of the column to remove active sites.- Bake out the column at a high temperature to remove contaminants.- Dilute the sample. |
| Ghost Peaks | Carryover from previous injections; Septum bleed; Contamination in the carrier gas. | - Run a blank solvent injection to confirm carryover.- Use a high-quality, low-bleed septum.- Ensure high-purity carrier gas and use gas purifiers. |
| Poor Sensitivity | Leaks in the system; Incorrect injector or transfer line temperature; Inefficient ionization. | - Perform a leak check of the entire system.- Optimize the injector and transfer line temperatures to ensure efficient transfer of the analyte without degradation.- Tune the mass spectrometer to ensure optimal ionization and detection. |
| Irreproducible Results | Inconsistent injection volume; Sample degradation in the injector; Fluctuations in oven temperature. | - Use an autosampler for precise and repeatable injections.- Check for sample degradation at the injector temperature; if necessary, use a lower temperature or a faster injection.- Verify the oven temperature program is accurate and reproducible. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sodium Phenylbutyrate
The following table summarizes qualitative findings from forced degradation studies on sodium phenylbutyrate, a salt of this compound. The degradation behavior of the free acid is expected to be similar, though reaction kinetics may vary.
| Stress Condition | Reagents and Conditions | Observed Degradation | Potential Mechanism |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 75°C for 5 hours[5] | Significant degradation with the formation of degradation products[5] | Acid-catalyzed hydrolysis |
| Alkaline Hydrolysis | 0.1 N NaOH, heated at 65-70°C for 10 hours[5] | Degradation observed, but less than under acidic conditions[5] | Base-catalyzed hydrolysis |
| Oxidative Degradation | 3% H₂O₂, room temperature | Significant degradation with the formation of multiple degradation products[5] | Electron transfer mechanism, formation of reactive oxygen species[5] |
| Thermal Degradation | Dry heat | Degradation observed | Governed by the Arrhenius equation[5] |
| Photolytic Degradation | UV light exposure | Degradation observed | Photooxidation via free radical mechanisms[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
UV chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 N HCl.
-
Reflux the solution at 75°C for 5 hours.[5]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with the mobile phase to be used for analysis.
-
-
Alkaline Hydrolysis:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 N NaOH.
-
Heat the solution at 70°C for 10 hours.[5]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to the final volume with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Alternatively, heat a solution of the compound.
-
After the specified time, dissolve or dilute the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to UV light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dilute the samples with the mobile phase for analysis.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase components and mix them in the desired ratio. Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. The peak purity of the this compound peak should be assessed to ensure it is not co-eluting with any degradation products.
Visualizations
References
Technical Support Center: Preventing 3-Phenylbutyric Acid (3-PBA) Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 3-Phenylbutyric acid (3-PBA) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (3-PBA) precipitating when I add it to my cell culture medium?
A1: Compound precipitation in aqueous media is a frequent issue, often stemming from several physicochemical factors. For 3-PBA, a compound with moderate lipophilicity (LogP ≈ 2.18), the primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of 3-PBA in your culture medium may be higher than its maximum solubility limit.[1][2] Many lipophilic compounds are first dissolved in organic solvents like dimethyl sulfoxide (DMSO) at high concentrations, and upon dilution into the aqueous medium, the concentration surpasses its solubility, causing it to precipitate.[1][3]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the culture medium can create localized areas of high concentration where the compound is not soluble, leading to immediate precipitation.[4]
-
pH-Dependent Solubility: 3-PBA is a carboxylic acid.[5] The pH of the culture medium significantly affects its solubility. In more acidic conditions, it will be in its less soluble protonated form. Standard culture media buffered with bicarbonate can experience a drop in pH in a CO2 incubator, which can decrease the solubility of acidic compounds.[6][7]
-
Temperature Shifts: Adding a cold stock solution to pre-warmed (37°C) media can cause a temperature shock, reducing solubility.[7][8] Conversely, storing prepared media at lower temperatures (e.g., 4°C) can also cause the compound to fall out of solution.[7]
-
Interaction with Media Components: 3-PBA may interact with salts (e.g., calcium), proteins, and other components present in the medium, especially in serum-supplemented media, leading to the formation of insoluble complexes.[6][8]
Q2: What is the recommended solvent for preparing a 3-PBA stock solution?
A2: The most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like 3-PBA is high-purity, anhydrous dimethyl sulfoxide (DMSO).[8][9] It is crucial to ensure the 3-PBA is fully dissolved in the DMSO before diluting it into the aqueous culture medium.[10][11]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[8] However, sensitivity to DMSO is cell-type dependent. It is critical to run a vehicle control (media with the same final DMSO concentration but without 3-PBA) to assess the effect of the solvent on your specific cells.[9]
Q4: My media turned cloudy after adding 3-PBA. Can I still use it for my experiment?
A4: It is strongly advised not to use media with a visible precipitate.[4] Cloudiness or visible particles indicate that the compound has precipitated, meaning the actual concentration of dissolved 3-PBA is unknown and lower than intended. This will lead to inaccurate and non-reproducible experimental results. Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.[4]
Q5: How can I increase the aqueous solubility of 3-PBA?
A5: If you consistently face precipitation issues, consider these formulation strategies:
-
pH Adjustment: Since 3-PBA is an acidic compound, slightly increasing the pH of your final culture medium (e.g., to 7.4-7.8, if tolerated by your cells) can significantly increase the concentration of the more soluble deprotonated (salt) form.
-
Use of Solubilizing Agents: For challenging compounds, co-solvents or carriers like cyclodextrins (e.g., SBE-β-CD) can be used to form inclusion complexes that enhance aqueous solubility.[2][12]
-
Salt Formation: Using a salt form of the compound, such as sodium 3-phenylbutyrate, would likely offer greater solubility in aqueous solutions, similar to how sodium 4-phenylbutyrate has a defined solubility in PBS.[13]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [14] |
| Molecular Weight | 164.20 g/mol | [5] |
| Physical State | Solid | [5] |
| Melting Point | 35-42 °C | [5][15] |
| LogP | 2.18 | [5][15] |
| Synonyms | 3-Phenylbutanoic acid, β-Methylhydrocinnamic acid | [14] |
Table 2: Solubility of Related Phenylbutyric Acid Compounds in Common Solvents
| Compound | Solvent | Solubility | Source |
| Sodium 4-phenylbutyrate | Ethanol | ~10 mg/mL | [13] |
| Sodium 4-phenylbutyrate | DMSO | ~1.6 mg/mL | [13] |
| Sodium 4-phenylbutyrate | PBS (pH 7.2) | ~5 mg/mL | [13] |
| This compound | DMSO | ≥ 2.5 mg/mL (in a 10% DMSO formulation) | [12] |
Troubleshooting Guides
Guide 1: Precipitate Forms Immediately Upon Dilution
This issue is often caused by exceeding the kinetic solubility limit of 3-PBA in the culture medium. Follow the workflow below to diagnose and resolve the problem.
Guide 2: Precipitate Forms Over Time During Incubation
Delayed precipitation suggests the initial solution was supersaturated (kinetic solubility) and has now reached its lower, true equilibrium (thermodynamic solubility).[4]
-
Potential Cause A: pH Shift in Incubator
-
Problem: The 5% CO₂ atmosphere in a standard incubator can react with water to form carbonic acid, lowering the medium's pH. This can cause an acidic compound like 3-PBA to convert to its less soluble, protonated form.[6][7]
-
Solution: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. Consider using HEPES buffer in addition to sodium bicarbonate for more stable pH control, if compatible with your cell type.
-
-
Potential Cause B: Interaction with Serum Proteins
-
Problem: Components within Fetal Bovine Serum (FBS) or other sera can bind to 3-PBA or otherwise reduce its stability in solution over hours or days.[8]
-
Solution: If your experiment permits, test a lower serum concentration or use a serum-free medium. You can also perform a stability test of 3-PBA in your complete medium (with and without serum) under incubation conditions, without cells, to see if precipitation occurs.
-
-
Potential Cause C: Temperature Fluctuations
-
Problem: Minor temperature changes within the incubator or removing the culture vessel for observation can affect compound solubility.[8]
-
Solution: Minimize the time that cultures are outside the stable incubator environment. For long-term experiments, consider replacing the medium with a freshly prepared 3-PBA solution periodically.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM 3-PBA Stock Solution in DMSO
-
Preparation: Accurately weigh 16.42 mg of this compound powder.
-
Solubilization: Add 1 mL of pure, anhydrous DMSO to the powder in a sterile, appropriate tube (e.g., a 1.5 mL microcentrifuge tube).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief warming of the tube to 37°C can aid dissolution if needed.[10][11] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store aliquots at -20°C or -80°C to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[6][7][10]
Protocol 2: Determining the Maximum Soluble Concentration of 3-PBA in Culture Medium
This protocol helps you find the practical working concentration limit for 3-PBA in your specific experimental conditions.[6]
-
Prepare Stock: Make a high-concentration stock solution of 3-PBA in DMSO (e.g., 100 mM) as described in Protocol 1.
-
Pre-warm Medium: Pre-warm a sufficient volume of your complete cell culture medium (including serum and other supplements) to 37°C.
-
Prepare Serial Dilutions:
-
In a series of sterile tubes, prepare a range of 3-PBA concentrations. It is recommended to perform 2-fold serial dilutions.
-
For example, start by preparing the highest desired concentration (e.g., 200 µM) by adding the appropriate amount of stock solution to the pre-warmed medium (e.g., 2 µL of 100 mM stock into 998 µL of media). Vortex gently immediately.
-
Create the next dilution (100 µM) by transferring 500 µL from the 200 µM tube into a new tube containing 500 µL of fresh, pre-warmed medium.
-
Continue this series to cover a broad concentration range (e.g., 200, 100, 50, 25, 12.5 µM, etc.). Include a vehicle-only control (e.g., 0.2% DMSO).
-
-
Incubation and Observation:
-
Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect each tube for signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., 0, 1, 4, 24, and 48 hours). A microscope can be used to detect fine precipitates.
-
Signaling Pathway Visualization
The related compound, 4-Phenylbutyric acid (4-PBA), is a well-characterized inhibitor of Endoplasmic Reticulum (ER) Stress and a weak Histone Deacetylase (HDAC) inhibitor.[13][16][17] These pathways are plausible targets for 3-PBA and are relevant for researchers using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. glpbio.com [glpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound [webbook.nist.gov]
- 15. Human Metabolome Database: Showing metabocard for this compound (HMDB0001955) [hmdb.ca]
- 16. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [mdpi.com]
- 17. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-Phenylbutyric Acid
Welcome to the technical support center for the chiral separation of 3-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers, (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid. These enantiomers can have different pharmacological and toxicological effects in biological systems. For instance, studies on the metabolism of this compound by microorganisms have shown that only the (R)-enantiomer supports growth, while the (S)-enantiomer is metabolized differently[1]. Therefore, separating and quantifying each enantiomer is crucial for drug development, ensuring the safety and efficacy of pharmaceuticals containing this chiral center.
Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally a good starting point for the chiral separation of acidic compounds like this compound. Columns such as CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown broad applicability. For acidic analytes, anion-exchange type CSPs can also provide excellent selectivity[2][3]. The optimal choice will depend on the specific mobile phase conditions and the desired separation performance.
Q3: What is the role of mobile phase additives in the chiral separation of this compound?
A3: Mobile phase additives are critical for achieving good peak shape and resolution for acidic compounds. For this compound, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase is essential. This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving interactions with the chiral stationary phase[4].
Q4: Can I use supercritical fluid chromatography (SFC) for the chiral separation of this compound?
A4: Yes, SFC is a powerful technique for chiral separations and offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC[5][6]. Polysaccharide-based CSPs are also commonly used in SFC. For acidic compounds like this compound, the carbon dioxide in the mobile phase can provide some acidity, and the addition of a small amount of an acidic additive to the co-solvent may further improve the separation[2].
Q5: Is it necessary to derivatize this compound for gas chromatography (GC) chiral separation?
A5: While direct chiral GC separation of carboxylic acids can be challenging due to their polarity and potential for thermal degradation, derivatization is a common strategy. Converting the carboxylic acid to a more volatile and less polar ester, for example, can significantly improve chromatographic performance on a chiral GC column[7].
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution
Symptoms:
-
The enantiomers of this compound are co-eluting as a single peak.
-
The resolution (Rs) value is significantly less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different selectivities. Start with polysaccharide-based columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) and consider an anion-exchange CSP if resolution is still poor. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and buffer pH. |
| Missing or Incorrect Additive | Ensure an acidic additive (e.g., 0.1% TFA or formic acid) is included in the mobile phase to suppress the ionization of the carboxylic acid. |
| Incorrect Temperature | Vary the column temperature. Lower temperatures often increase resolution but may also increase analysis time and backpressure. |
Issue 2: Peak Tailing
Symptoms:
-
The peaks for the this compound enantiomers have an asymmetry factor greater than 1.2.
-
The trailing edge of the peak is elongated.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Increase the concentration of the acidic additive in the mobile phase (e.g., from 0.1% to 0.2% TFA) to further suppress silanol interactions. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent must be used, minimize the injection volume. |
| Column Contamination | If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration. For immobilized polysaccharide CSPs, flushing with a strong solvent like DMF or DCM may be possible[8]. |
Issue 3: Peak Splitting
Symptoms:
-
A single enantiomer peak appears as two or more smaller peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Column Inlet Frit Blockage | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the frit may need to be replaced. |
| Sample Dissolution Issues | Ensure the sample is fully dissolved in the injection solvent. Filter the sample before injection to remove any particulates. |
| Injection Solvent Incompatibility | The injection solvent may be too strong compared to the mobile phase, causing the sample to precipitate on the column. Inject the sample in the mobile phase or a weaker solvent. |
| Void in the Column Packing | A void at the head of the column can cause peak splitting. This usually requires column replacement. |
Quantitative Data Summary
The following tables summarize typical starting conditions and expected performance for the chiral separation of this compound and similar compounds. Please note that optimal conditions may vary depending on the specific instrumentation and column used.
Table 1: HPLC Chiral Separation Data
| Chiral Stationary Phase | Mobile Phase | Additive | Flow Rate (mL/min) | Temperature (°C) | Compound | tR1 (min) | tR2 (min) | α | Rs |
| CHIRALPAK® AD-H | n-Hexane/Isopropanol (90:10) | 0.1% TFA | 1.0 | 25 | This compound (analog) | 18.5 | 22.3 | 1.21 | >1.5 |
| CHIRALCEL® OD-H | n-Hexane/Ethanol (95:5) | 0.1% TFA | 1.0 | 25 | This compound (analog) | 15.2 | 17.8 | 1.17 | >1.5 |
| CHIRALPAK® QN-AX | Methanol/Formic Acid/Ammonium Formate | - | 1.0 | 25 | Acidic Compounds | - | - | - | >1.5 |
Table 2: SFC Chiral Separation Data
| Chiral Stationary Phase | Co-solvent (% in CO2) | Additive | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Compound | α | Rs |
| CHIRALPAK® IA | Methanol (20%) | 0.1% TFA | 3.0 | 150 | 35 | Acidic Compounds | >1.2 | >1.5 |
| CHIRALCEL® OD-H | Isopropanol (30%) | 0.1% TFA | 2.0 | 120 | 40 | This compound (analog) | >1.2 | >1.5 |
Table 3: GC Chiral Separation Data (after derivatization)
| Chiral Stationary Phase | Carrier Gas | Temperature Program | Compound Derivative | tR1 (min) | tR2 (min) |
| Rt-βDEXsm | Helium | 100°C (1 min), ramp 5°C/min to 150°C | Methyl ester | ~12.5 | ~12.8 |
| Cyclodextrin-based | Hydrogen | Isothermal at 120°C | Trimethylsilyl ester | ~10.2 | ~10.5 |
Experimental Protocols
Protocol 1: HPLC Method Development for Chiral Separation of this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral columns for screening (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H).
-
HPLC-grade solvents (n-Hexane, Isopropanol, Ethanol).
-
Trifluoroacetic acid (TFA).
-
Racemic this compound standard.
2. Standard Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in isopropanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
3. Chromatographic Conditions (Screening):
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% TFA.
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
4. Method Optimization:
-
Based on the initial screening results, select the column and mobile phase that provide the best initial separation.
-
Optimize Modifier Concentration: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to fine-tune retention and resolution.
-
Adjust Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution for difficult separations.
-
Vary Temperature: Evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C) on the separation.
Visualizations
Caption: Workflow for chiral method development for this compound.
Caption: Troubleshooting logic for chiral separation challenges.
References
- 1. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
common impurities in commercial 3-Phenylbutyric acid
Welcome to the Technical Support Center for 3-Phenylbutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from the synthetic route and subsequent purification processes. While a specific impurity profile can vary between manufacturers and batches, the following are potential impurities based on common manufacturing methods:
-
Synthesis-Related Impurities:
-
Starting Materials: Residual amounts of starting materials, such as benzene and crotonic acid or their derivatives, may be present.
-
Isomers: Positional isomers, like 2-phenylbutyric acid and 4-phenylbutyric acid, can be formed as byproducts during the synthesis.
-
Related Substances: Phenylcrotonic acid may be present as an intermediate if the synthesis involves a hydrogenation step.
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene, hexane, or ethyl acetate, might be present in trace amounts.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases) could lead to degradation.
For critical applications, it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and impurity profile.
Q2: How can I identify and quantify impurities in my this compound sample?
A2: Several analytical techniques can be employed for the identification and quantification of impurities in this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a standard method for quantifying known and unknown impurities. A suitable column (e.g., C18) and mobile phase can separate this compound from its related substances.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of unknown impurities if they are present at sufficient concentrations.
Q3: What are the typical purity levels of commercial this compound?
A3: Commercial grades of this compound are typically available in purities of 98% or higher.[1][2] For pharmaceutical and other high-stakes research applications, purities of ≥99% are often required.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent Experimental Results
Possible Cause: Variability in the purity or impurity profile of the this compound used.
Troubleshooting Steps:
-
Verify Purity: Always obtain a lot-specific Certificate of Analysis (CoA) for the batch of this compound being used. Compare the purity and impurity profile with previous batches if you are experiencing inconsistencies.
-
Analyze In-House: If possible, perform an in-house analysis (e.g., by HPLC or GC) to confirm the purity and identify any unexpected impurities.
-
Purification: If the purity is lower than required, consider purifying the material. Recrystallization is a common method for purifying solid organic acids.
-
Supplier Qualification: If inconsistencies persist across different batches from the same supplier, you may need to evaluate alternative suppliers with more stringent quality control.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause: Several factors can contribute to poor peak shape during HPLC analysis of this compound.
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of acidic compounds. Ensure the pH is at least 2 units below the pKa of this compound (approximately 4.8) to keep it in its protonated form.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Peak tailing can be caused by interactions between the acidic analyte and active sites on the silica-based column. Consider using a base-deactivated column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase.
-
Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent.
Issue 3: Unexpected Side Reactions in a Synthesis
Possible Cause: The presence of reactive impurities in the this compound starting material.
Troubleshooting Steps:
-
Identify Potential Reactive Impurities: Based on the likely synthesis route of this compound (e.g., Friedel-Crafts acylation followed by reduction), consider what reactive intermediates or byproducts might be present. For example, residual unsaturated intermediates could interfere with subsequent reactions.
-
Analyze the Starting Material: Use a sensitive analytical technique like GC-MS to screen for unexpected impurities in your this compound.
-
Purify the Starting Material: As mentioned in Issue 1, purifying the this compound before use can remove problematic impurities.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Potential Impurities | Possible Origin |
| Isomers | 2-Phenylbutyric acid, 4-Phenylbutyric acid | Byproducts of Friedel-Crafts reaction |
| Related Substances | Phenylcrotonic acid | Incomplete hydrogenation |
| Starting Materials | Benzene, Crotonic Acid/Derivatives | Unreacted starting materials |
| Residual Solvents | Toluene, Hexane, Ethyl Acetate | Synthesis and purification |
Note: This table lists potential impurities. The actual impurities and their levels will vary by manufacturer and batch. Always refer to the Certificate of Analysis.
Experimental Protocols
Protocol 1: General Method for Purity Determination by HPLC
This protocol provides a general starting point for the analysis of this compound purity. Method optimization will be required for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute impurities and the main compound. A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Visualizations
References
optimizing reaction conditions for 3-Phenylbutyric acid synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenylbutyric acid, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two common and reliable methods for the synthesis of this compound are:
-
Knoevenagel Condensation followed by Reduction and Decarboxylation: This multi-step synthesis starts with the condensation of benzaldehyde and ethyl acetoacetate. The resulting α,β-unsaturated ester is then reduced, and the intermediate is subsequently hydrolyzed and decarboxylated to yield this compound.
-
Reformatsky Reaction: This method involves the reaction of acetophenone with ethyl bromoacetate in the presence of zinc to form an intermediate β-hydroxy ester. This intermediate can then be dehydrated and subsequently hydrogenated to give ethyl 3-phenylbutanoate, which is finally hydrolyzed to this compound.
Q2: What are the critical parameters to control for a successful Knoevenagel condensation in this synthesis?
A2: The Knoevenagel condensation is sensitive to the catalyst, solvent, and temperature. Using a weak base like piperidine or an amine salt is crucial to prevent self-condensation of the aldehyde.[1] The removal of water formed during the reaction, often by azeotropic distillation, can drive the equilibrium towards the product.[2]
Q3: I am having trouble initiating the Reformatsky reaction. What should I do?
A3: Initiation of the Reformatsky reaction can be challenging. Ensure your zinc is activated. This can be done by washing it with dilute acid, followed by water, ethanol, and ether, and then drying it under vacuum. Adding a small crystal of iodine can also help to activate the zinc surface. The reaction is also highly sensitive to moisture, so ensure all glassware and reagents are scrupulously dry.
Q4: What are common side products in the synthesis of this compound?
A4: In the Knoevenagel condensation route, side products can arise from the Michael addition of a second equivalent of the active methylene compound to the α,β-unsaturated product. During the reduction step, incomplete reduction or over-reduction can occur depending on the reducing agent and conditions used. In the Reformatsky reaction, a common side reaction is the formation of Wurtz-type coupling products from the organozinc reagent.
Q5: How can I purify the final this compound product?
A5: Purification can typically be achieved by extraction and either distillation or recrystallization. After hydrolysis of the ester, the crude this compound can be extracted into an organic solvent. Washing with brine and drying over an anhydrous salt like sodium sulfate is recommended. The solvent is then removed under reduced pressure. The crude acid can be purified by vacuum distillation.[3] Recrystallization from hot water is also a possibility, though recovery might be low.[3]
Troubleshooting Guides
Synthesis Route 1: Knoevenagel Condensation, Reduction, and Decarboxylation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield in Knoevenagel condensation | - Inactive catalyst- Presence of water- Unfavorable equilibrium | - Use a fresh, high-quality catalyst (e.g., piperidine).- Ensure all glassware and solvents are dry.- Use a Dean-Stark apparatus to remove water azeotropically.[2] |
| Formation of multiple products in condensation | - Reaction temperature too high- Strong base catalyst | - Maintain the reaction at a lower temperature (e.g., 0 °C) to favor the desired product.[4]- Use a weak base catalyst like piperidine or an amine salt.[1] |
| Incomplete reduction of the C=C double bond | - Inactive catalyst (e.g., Pd/C)- Insufficient hydrogen pressure- Catalyst poisoning | - Use fresh, high-quality hydrogenation catalyst.- Ensure adequate hydrogen pressure and reaction time.- Purify the condensation product before hydrogenation to remove any potential catalyst poisons. |
| Difficult hydrolysis of the ester | - Steric hindrance of the ester group | - Use a stronger base or higher temperature for saponification.- Consider using a non-aqueous hydrolysis method, such as NaOH in a mixture of methanol and dichloromethane.[5][6] |
| Low yield after decarboxylation | - Incomplete hydrolysis- Decomposition at high temperatures | - Ensure complete hydrolysis of the ester before attempting decarboxylation.- Perform the decarboxylation at the lowest effective temperature to minimize side reactions. |
Synthesis Route 2: Reformatsky Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate | - Inactive zinc- Presence of moisture | - Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum.- Add a small crystal of iodine to the reaction mixture.- Ensure all glassware, solvents, and reagents are completely anhydrous. |
| Low yield of the β-hydroxy ester | - Formation of Wurtz-type coupling byproducts- Slow addition of the α-halo ester | - Add the α-halo ester slowly and maintain a controlled temperature to minimize side reactions.- Use freshly distilled α-halo ester. |
| Dehydration of the β-hydroxy ester during workup | - Acidic workup conditions are too harsh | - Use a milder acidic workup, for example, a saturated aqueous solution of ammonium chloride.- Keep the temperature low during the workup. |
| Incomplete hydrogenation of the dehydrated product | - Inactive hydrogenation catalyst- Catalyst poisoning | - Use a fresh, active catalyst (e.g., Pd/C).- Ensure the substrate is pure before hydrogenation. |
| Difficult final hydrolysis of the ester | - Steric hindrance | - Use more forcing conditions for the saponification (e.g., higher concentration of base, higher temperature, or longer reaction time).- Consider alternative non-aqueous hydrolysis methods.[5][6] |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation
Step 1: Knoevenagel Condensation of Benzaldehyde and Ethyl Acetoacetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Cool the reaction mixture and wash with dilute HCl, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-acetyl-3-phenylacrylate.
Step 2: Reduction of the C=C Double Bond
-
Dissolve the crude product from Step 1 in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-acetyl-3-phenylpropanoate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.
-
Heat the acidic mixture gently to promote decarboxylation, which is indicated by the evolution of CO2.
-
After gas evolution ceases, cool the mixture and extract the this compound with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis via Reformatsky Reaction
Step 1: Reformatsky Reaction of Acetophenone and Ethyl Bromoacetate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place activated zinc dust (1.5 eq).
-
Add a small crystal of iodine.
-
Add a solution of acetophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise from the dropping funnel.
-
The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.
-
After the initial exotherm subsides, continue adding the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-3-phenylbutanoate.
Step 2: Dehydration and Hydrogenation
-
The crude β-hydroxy ester can often be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water.
-
After dehydration, the resulting ethyl 3-phenyl-2-butenoate is purified and then hydrogenated using a procedure similar to Step 2 in Protocol 1.
Step 3: Hydrolysis
-
The resulting ethyl 3-phenylbutanoate is hydrolyzed to this compound using a procedure similar to Step 3 in Protocol 1 (without the decarboxylation step).
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | Toluene | Reflux | 4-6 | 75-85 |
| Ethylenediamine diacetate | Ethanol | Room Temp | 12 | 80-90 |
| Pyrrolidine | Dichloromethane | 0 to RT | 8 | 70-80 |
Table 2: Typical Yields for Synthesis Steps
| Synthesis Route | Step | Typical Yield (%) |
| Knoevenagel Route | Knoevenagel Condensation | 75-90 |
| Reduction | >90 | |
| Hydrolysis & Decarboxylation | 70-85 | |
| Reformatsky Route | Reformatsky Reaction | 60-80 |
| Dehydration & Hydrogenation | 70-85 | |
| Hydrolysis | >90 |
Visualizations
Caption: Workflow for the synthesis of this compound via the Knoevenagel condensation route.
References
dealing with 3-Phenylbutyric acid hygroscopicity
Welcome to the technical support center for 3-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on the compound's hygroscopic nature.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Weighing Results | Absorption of atmospheric moisture. This compound is hygroscopic and will gain weight upon exposure to air. | Weigh the compound in a controlled environment with low humidity, such as a glove box or a weighing chamber with a desiccant. Use a pre-weighed, sealed container and work quickly to minimize exposure time. Consider preparing a stock solution from a larger, accurately weighed amount and aliquoting for individual experiments. |
| Clumping or Caking of Solid Compound | Prolonged or improper storage in a humid environment. | Store this compound in a tightly sealed container with a desiccant, such as silica gel. For long-term storage, consider placing the container inside a desiccator cabinet or a sealed bag with additional desiccant. If clumping has already occurred, gently break up the clumps with a clean, dry spatula before weighing, but be aware that the material has already absorbed water, which will affect molar calculations. |
| Difficulty in Achieving Anhydrous Reaction Conditions | Introduction of water from the hygroscopic this compound. | Dry the this compound before use. This can be achieved by placing it in a vacuum oven at a temperature below its melting point (35-38 °C) until a constant weight is achieved. Alternatively, co-evaporation with an anhydrous solvent like toluene can be used to azeotropically remove water. Ensure all glassware is thoroughly dried by oven-heating and cooled under an inert atmosphere (e.g., nitrogen or argon). |
| Variability in Experimental Results (e.g., reaction yields, biological activity) | The presence of water can alter reaction kinetics, act as an unwanted reagent, or affect the solubility and bioavailability of the compound. | Strictly control for the presence of moisture in all experiments. Use anhydrous solvents and reagents. If possible, quantify the water content of your this compound sample before use using methods like Karl Fischer titration. This will allow for more accurate calculations of the anhydrous compound's concentration. |
| Inaccurate Molar Concentration of Solutions | Weighing hydrated this compound and assuming it is anhydrous will lead to a lower actual concentration. | Determine the water content of the solid before preparing solutions. If this is not feasible, prepare a concentrated stock solution and determine its precise concentration using a suitable analytical method (e.g., titration with a standardized base) before making further dilutions. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a cool, dry place, away from direct sunlight. To mitigate its hygroscopic nature, it is crucial to keep it in a tightly sealed container, preferably with a desiccant. For enhanced protection, the primary container can be placed inside a desiccator or a sealed, moisture-proof bag containing additional desiccant.
Q2: My this compound has turned into a sticky solid. Can I still use it?
A2: A sticky or clumped appearance indicates significant water absorption. While you may still be able to use the compound, it is no longer pure this compound. The presence of water will affect its true mass and molarity. For applications where precise concentration is critical, it is recommended to either dry the compound thoroughly under vacuum or to use a fresh, anhydrous sample. If you must use the hydrated compound, be aware that your calculated concentrations will be inaccurate.
Q3: What is the best way to handle this compound when setting up an experiment?
A3: To minimize moisture absorption, handle this compound in a low-humidity environment. A glove box or a balance enclosure with a dry atmosphere is ideal. If such equipment is unavailable, work quickly and keep the container sealed as much as possible. Use dry glassware and utensils.
Q4: How can I determine the water content of my this compound sample?
A4: The most accurate method for determining water content is Karl Fischer titration, which is specific to water.[1][2][3][4][5] Another common method is Loss on Drying (LOD), where the sample is heated and the weight loss is measured.[1][3] However, LOD will also measure other volatile impurities, not just water.
Q5: Will the absorbed water affect the biological activity of this compound?
A5: The presence of water is unlikely to alter the intrinsic biological activity of the molecule itself. However, it will lead to inaccuracies in the prepared concentration of your solutions. This can result in administering a lower effective dose than intended, leading to apparent reduced activity or inconsistent results in biological assays.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the hygroscopicity of this compound (e.g., its rate of water absorption at various relative humidity levels). To ensure the accuracy and reproducibility of your experiments, it is highly recommended to determine this empirically. The table below is a template for recording such data.
| Relative Humidity (%) | Temperature (°C) | Exposure Time (hours) | Water Absorption (% by weight) |
| Example Data Point | |||
| 50 | 25 | 24 | Record Value |
| 75 | 25 | 24 | Record Value |
| 90 | 25 | 24 | Record Value |
| 50 | 37 | 24 | Record Value |
| 75 | 37 | 24 | Record Value |
| 90 | 37 | 24 | Record Value |
Experimental Protocols
Protocol 1: Gravimetric Determination of Water Absorption
This protocol outlines a method to quantify the amount of water absorbed by this compound at a specific relative humidity.
Materials:
-
This compound
-
Analytical balance (accurate to at least 0.1 mg)
-
Weighing dish
-
Desiccator cabinet with a saturated salt solution to maintain a constant relative humidity (e.g., NaCl for ~75% RH, K2SO4 for ~97% RH)
-
Hygrometer to verify the relative humidity
Procedure:
-
Dry the this compound in a vacuum oven at a temperature just below its melting point (e.g., 30°C) until a constant weight is achieved. This will be your anhydrous reference material.
-
Place a precisely weighed amount (e.g., 1.000 g) of the dried this compound in a pre-weighed, open weighing dish.
-
Place the weighing dish inside the desiccator cabinet with the chosen saturated salt solution.
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), quickly remove the weighing dish and record its weight.
-
Calculate the percentage of water absorbed at each time point using the following formula: % Water Absorption = [(Weight at time t - Initial Dry Weight) / Initial Dry Weight] * 100
-
Continue measurements until the weight becomes constant, indicating that equilibrium has been reached.
Protocol 2: Preparation of an Anhydrous Solution of this compound
This protocol describes how to prepare a solution of this compound with minimal water content for moisture-sensitive applications.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Oven-dried glassware (e.g., round-bottom flask, condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Magnetic stirrer and stir bar
Procedure:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Weigh the desired amount of this compound quickly and add it to the round-bottom flask.
-
Add the anhydrous solvent to the flask.
-
Optional (for stringent anhydrous conditions): To remove trace amounts of water from the this compound, perform an azeotropic distillation by heating the solution to reflux (if using a suitable solvent like toluene) under an inert atmosphere, using a Dean-Stark trap to collect the water.
-
Once the compound is dissolved and any drying steps are complete, allow the solution to cool to the desired temperature under a positive pressure of inert gas.
-
The anhydrous solution can then be used directly or transferred via cannula or a dry syringe to the reaction vessel.
Signaling Pathways and Experimental Workflows
While this compound itself is not extensively documented in specific signaling pathways, its close structural analog, 4-Phenylbutyric acid (4-PBA), is a well-studied compound. 4-PBA is known to function as a chemical chaperone that alleviates Endoplasmic Reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. The following diagrams illustrate these pathways, which may be relevant for researchers investigating the biological effects of this compound.
Figure 1: The Unfolded Protein Response (UPR) and the role of 4-Phenylbutyric acid (4-PBA) as a chemical chaperone in alleviating Endoplasmic Reticulum (ER) stress.
Figure 2: The mechanism of 4-Phenylbutyric acid (4-PBA) as a histone deacetylase (HDAC) inhibitor, leading to increased gene expression.
Figure 3: A logical workflow for troubleshooting inconsistent experimental results when working with this compound.
References
Technical Support Center: Enhancing the Bioavailability of 3-Phenylbutyric Acid In Vivo
Welcome to the Technical Support Center for 3-Phenylbutyric Acid (3-PBA) research. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance for enhancing the in vivo bioavailability of 3-PBA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Note on Available Data: While this guide focuses on this compound (3-PBA), a significant portion of the available research has been conducted on the closely related compound, 4-Phenylbutyric acid (4-PBA). The principles, mechanisms, and formulation strategies discussed are often applicable to both isomers. This resource extrapolates from the available data on 4-PBA and general strategies for enhancing the bioavailability of poorly soluble drugs to provide a comprehensive guide for 3-PBA.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving high oral bioavailability for 3-PBA include its moderate lipophilicity, which can lead to dissolution rate-limited absorption, and its rapid metabolism in the liver and kidneys.[1] Key hurdles for researchers include:
-
Poor aqueous solubility: 3-PBA has limited solubility in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
First-pass metabolism: After absorption, 3-PBA undergoes significant metabolism, primarily through beta-oxidation to phenylacetate, which is then conjugated and excreted.[1] This rapid clearance reduces the amount of active compound reaching systemic circulation.
-
Vehicle selection: Choosing an appropriate vehicle for oral administration that can effectively solubilize 3-PBA without causing toxicity or interfering with the experiment is a common challenge.
Q2: What are the main formulation strategies to enhance the bioavailability of 3-PBA?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and rapid metabolism. These include:
-
Nanoparticle-based drug delivery systems: Encapsulating 3-PBA in polymeric nanoparticles can protect it from degradation, improve its solubility, and provide controlled release.[2]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like 3-PBA in the gastrointestinal tract, thereby enhancing absorption.[3]
-
Prodrugs: Chemical modification of 3-PBA to create a more soluble or permeable prodrug that is converted to the active form in vivo is a viable strategy.[4]
-
Solid dispersions: Dispersing 3-PBA in a polymer matrix at the molecular level can enhance its dissolution rate and, consequently, its absorption.
Q3: How does this compound exert its therapeutic effects?
A3: this compound (as its more studied isomer, 4-PBA) is known to have multiple mechanisms of action, primarily as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.
-
Chemical Chaperone (ER Stress Inhibition): 4-PBA can alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of misfolded proteins, thereby preventing their aggregation and subsequent cellular dysfunction.[5][6][7]
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA increases the acetylation of histones, leading to a more open chromatin structure and altering gene expression.[8][9][10] This can affect cell cycle, differentiation, and apoptosis.
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during in vivo experiments with 3-PBA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low and variable plasma concentrations of 3-PBA after oral administration. | 1. Poor dissolution of 3-PBA in the gastrointestinal tract. 2. Rapid first-pass metabolism. 3. Inappropriate vehicle selection leading to poor absorption. 4. Issues with the oral gavage technique. | 1. Improve Dissolution: Consider formulating 3-PBA as a nanoparticle suspension or a lipid-based formulation (see Experimental Protocols). Micronization of the 3-PBA powder can also increase the surface area for dissolution. 2. Address Metabolism: While challenging to alter, using a higher dose (within toxicity limits) might saturate metabolic enzymes. Alternatively, investigate co-administration with a safe inhibitor of the relevant metabolic pathways, though this requires extensive preliminary studies. 3. Optimize Vehicle: Test a panel of biocompatible vehicles for their ability to solubilize 3-PBA. Common options include aqueous solutions with co-solvents (e.g., PEG 400, DMSO, ethanol in saline), suspensions in methylcellulose, or oil-based vehicles like corn oil. Ensure the chosen vehicle does not cause adverse effects in the animal model.[11] 4. Refine Gavage Technique: Ensure proper placement of the gavage needle to avoid accidental administration into the lungs. Using a sweetened solution on the tip of the gavage needle can encourage swallowing and reduce stress in the animal.[12] |
| Precipitation of 3-PBA in the dosing solution. | 1. The concentration of 3-PBA exceeds its solubility in the chosen vehicle. 2. Temperature changes affecting solubility. 3. pH of the solution is not optimal for solubility. | 1. Reduce Concentration: Lower the concentration of 3-PBA in the dosing solution. This may require increasing the dosing volume, staying within acceptable limits for the animal species. 2. Use Co-solvents: Add a biocompatible co-solvent (e.g., PEG 400, propylene glycol) to the vehicle to increase the solubility of 3-PBA. 3. Maintain Temperature: Prepare and store the dosing solution at a consistent temperature. Gentle warming and sonication can help dissolve 3-PBA, but ensure the solution remains stable upon cooling to room temperature before administration. 4. Adjust pH: The solubility of 3-PBA, being an acid, is pH-dependent. Adjusting the pH of the vehicle with a suitable buffer may improve its solubility. However, ensure the final pH is physiologically acceptable for oral administration. |
| Adverse effects observed in animals (e.g., lethargy, weight loss) after administration. | 1. Toxicity of 3-PBA at the administered dose. 2. Toxicity of the vehicle or co-solvents. 3. Stress from the administration procedure. | 1. Dose-Response Study: Conduct a preliminary dose-response study to determine the maximum tolerated dose (MTD) of 3-PBA in your animal model. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of 3-PBA and the vehicle. If the vehicle control group shows adverse effects, a different, more inert vehicle should be selected.[11] 3. Acclimatize Animals: Acclimatize the animals to the handling and administration procedure for several days before the actual experiment to reduce stress. Ensure the gavage procedure is performed by a trained individual.[12] |
III. Data Presentation
Clear and structured presentation of pharmacokinetic data is crucial for comparing the efficacy of different formulations. Below are template tables for presenting such data.
Table 1: Pharmacokinetic Parameters of 3-PBA Formulations in Rats (Illustrative Example)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| 3-PBA in Saline (Suspension) | 50 | 2.5 ± 0.8 | 1.5 | 15.3 ± 4.2 | 100 (Reference) |
| 3-PBA Nanoparticles | 50 | 7.8 ± 1.5 | 2.0 | 48.9 ± 9.7 | 319.6 |
| 3-PBA in SEDDS | 50 | 9.2 ± 2.1 | 1.0 | 55.1 ± 11.3 | 360.1 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 2: Human Pharmacokinetic Data for Sodium Phenylbutyrate
| Dose | Bioavailability | Cmax | Tmax |
| 5g tablet or powder | 78% | - | Within 1 hour |
Data from human studies with sodium phenylbutyrate.[13]
IV. Experimental Protocols
The following are generalized protocols for preparing formulations to enhance the bioavailability of 3-PBA. These should be optimized for specific experimental conditions.
Protocol 1: Preparation of 3-PBA Loaded Polymeric Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.
Materials:
-
This compound (3-PBA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of 3-PBA and PLGA in DCM. The ratio of drug to polymer should be optimized (e.g., 1:5 w/w).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed.
-
Sonication: Sonicate the mixture using a probe sonicator to form a nano-emulsion. The sonication time and power should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the nano-emulsion overnight at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and un-encapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then lyophilized to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading efficiency, and in vitro release profile before in vivo administration.
Protocol 2: Preparation of 3-PBA in a Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound (3-PBA)
-
Oil phase (e.g., Labrafil M 1944 CS, Maisine CC)[14]
-
Surfactant (e.g., Kolliphor EL, Tween 80)[3]
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)[3]
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening: Determine the solubility of 3-PBA in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. The ratios of these components should be determined through a pseudo-ternary phase diagram to identify the self-emulsifying region. b. Heat the mixture in a water bath at a low temperature (e.g., 40°C) to ensure homogeneity. c. Add the pre-weighed 3-PBA to the excipient mixture and vortex until the drug is completely dissolved.
-
Characterization of the SEDDS Pre-concentrate: a. Visual Observation: Observe the clarity and homogeneity of the prepared formulation. b. Self-Emulsification Test: Add a small amount of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion. c. Droplet Size Analysis: Determine the droplet size of the resulting microemulsion using a dynamic light scattering instrument.
-
In Vivo Administration: The prepared SEDDS pre-concentrate can be directly administered orally via gavage. Upon contact with gastrointestinal fluids, it will self-emulsify to form a microemulsion, facilitating drug absorption.
V. Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Development and evaluation of a self-assembled nanoparticle-based prodrug for sustained delivery of 4-phenylbutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-Phenylbutyric acid experiments
Welcome to the technical support center for 3-Phenylbutyric acid (3-PBA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their studies involving 3-PBA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of this compound for experimental use?
For most experimental applications, particularly in pharmaceutical research and cell-based assays, a purity of 98% or higher is recommended.[1][2] It is crucial to obtain a Certificate of Analysis (COA) from your supplier to verify the purity and key physical properties of the compound.[1]
Q2: How should I store this compound and its stock solutions?
Solid this compound should be stored according to the manufacturer's instructions, typically at room temperature or refrigerated. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[3][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: My this compound solution is cloudy or has precipitated. How can I resolve this?
Precipitation or phase separation can occur, especially with concentrated stock solutions. To aid dissolution, gentle heating (e.g., in a 37°C water bath) and/or sonication can be effective.[3][4] It is also important to ensure that the solvent is appropriate for your experimental system and that you are not exceeding the solubility limit of 3-PBA in that solvent.
Q4: Are the (R) and (S) enantiomers of this compound interchangeable in experiments?
No, the enantiomers of this compound can have different biological activities. For instance, in studies with Rhodococcus rhodochrous, only the (R)-enantiomer was found to support growth, while the (S)-enantiomer was metabolized differently.[5][6] Therefore, it is critical to know whether you are using the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture, as this can be a significant source of inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| Reagent Purity and Integrity | Verify the purity of your 3-PBA using the Certificate of Analysis.[1] If in doubt, consider obtaining a new, high-purity batch. Ensure proper storage conditions have been maintained to prevent degradation.[3][4] |
| Incorrect Enantiomer | Confirm whether your experiment requires a specific enantiomer ((R) or (S)) or the racemic mixture.[5][6] Using the wrong form can lead to a lack of effect. |
| Solubility Issues | Ensure complete dissolution of 3-PBA. Visually inspect for precipitates. If necessary, use gentle heating or sonication to dissolve the compound.[3][4] |
| Inappropriate Vehicle/Solvent | The solvent used to dissolve 3-PBA (e.g., DMSO) may have its own biological effects or could be toxic to your cells at the concentration used. Run a vehicle-only control to account for these effects. |
| Cellular Uptake | Inconsistent cellular uptake can lead to variable results.[7][8][9] Ensure consistent cell density and passage number. Consider optimizing incubation time and concentration. |
| Experimental Conditions | Verify that all other experimental parameters (e.g., cell culture conditions, reagent concentrations, incubation times) are consistent across experiments. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting of 3-PBA solutions and other reagents. Calibrate your pipettes regularly. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to high variability. Use a cell counter to ensure accurate and even seeding. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification. |
| Assay Performance | The assay itself may have inherent variability.[10] Optimize the assay protocol and include appropriate positive and negative controls in every experiment. |
| Statistical Analysis | For assays with unusually high variability, consider using robust statistical methods to analyze your data.[10] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4593-90-2 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [11] |
| Melting Point | 35-38 °C | [1] |
| Boiling Point | 170-172 °C at 20 mmHg | |
| Density | 1.515 g/mL at 25 °C | |
| Purity (typical) | ≥98% | [2] |
Table 2: Enantiomer-Specific Properties of this compound
| Property | (R)-3-Phenylbutyric acid | (S)-3-Phenylbutyric acid | Reference |
| CAS Number | 772-14-5 | 772-15-6 | [12][13] |
| Optical Activity | [α]20/D −57±2°, c = 1% in benzene | [α]20/D +57±2°, c = 1% in benzene | [12][13] |
| Purity (typical) | ≥98.5% (sum of enantiomers, GC) | ≥99.0% (sum of enantiomers, HPLC) | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid, high purity)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of 3-PBA required. For 1 mL of a 10 mM solution (MW = 164.20 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 164.20 g/mol * (1000 mg / 1 g) = 1.642 mg
-
-
Weigh out the calculated amount of 3-PBA in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or gently warm and sonicate the solution until the 3-PBA is completely dissolved.[3][4]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter if necessary for your application.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3][4]
-
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Cell Seeding:
-
Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 3-PBA stock solution.
-
Prepare serial dilutions of the 3-PBA stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of 3-PBA.
-
Include a "vehicle-only" control group that receives medium with the same concentration of the solvent as the treated groups.
-
Include a "no treatment" control group with fresh medium only.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Endpoint Analysis:
-
Perform the desired assay to assess the biological effect of 3-PBA (e.g., cell viability assay, gene expression analysis, protein analysis).
-
Visualizations
Caption: Workflow for a typical cell-based experiment using 3-PBA.
Caption: Key signaling pathways affected by 4-Phenylbutyric Acid.
Caption: A logical approach to troubleshooting inconsistent 3-PBA experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. Sigma Organic Chemistry this compound | 5G | 4593-90-2 | MFCD00002725, | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced glucose uptake in phenylbutyric acid-treated 3T3-L1 adipocytes [laur.lau.edu.lb:8443]
- 8. 4-Phenylbutyrate restored GABA uptake, mitigated seizures in SLC6A1 and SLC6A11 microdeletions/3p- syndrome: From cellular models to human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-3-苯基丁酸 ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. (R)-3-苯基丁酸 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of 3-Phenylbutyric Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 3-Phenylbutyric acid (PBA) from biological samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most common methods for extracting this compound (PBA) from biological matrices such as plasma, urine, and tissue are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Protein precipitation is also frequently used, often as a preliminary step before further cleanup or direct analysis. The choice of method depends on the sample matrix, the required level of cleanliness, and the analytical technique used for quantification (e.g., LC-MS/MS or GC-MS).
Q2: What are typical recovery rates for this compound extraction?
A2: Typical recovery rates for PBA extraction are generally high, often exceeding 80%. For instance, studies have reported recoveries of greater than 81% for both PBA and its metabolite phenylacetic acid (PAA) from plasma and tissues.[1] Another study using a validated LC-MS/MS method reported recoveries of over 90%.[2][3][4] However, low recovery can be a common issue, and troubleshooting may be required.
Q3: What is the importance of pH in the extraction of this compound?
A3: As an acidic compound, the pH of the sample and extraction solvents is critical for efficient extraction of this compound. For LLE, acidifying the aqueous sample (e.g., urine or plasma) to a pH below the pKa of PBA (around 4.8) will protonate the carboxylic acid group, making the molecule less polar and more soluble in an organic extraction solvent.[5][6][7][8][9][10][11] For SPE, pH adjustment is crucial for optimizing the retention and elution steps, particularly when using ion-exchange sorbents.[1][12][13][14]
Q4: What are common analytical techniques used to quantify this compound after extraction?
A4: The most common analytical techniques for the quantification of PBA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and simpler sample preparation requirements compared to GC-MS, which typically requires a derivatization step to make the acidic analyte volatile.[5]
Q5: Why is an internal standard important in the quantification of this compound?
A5: An internal standard (IS) is crucial for accurate and precise quantification of PBA. The IS helps to correct for variations in extraction recovery, matrix effects, and instrument response. Ideally, a stable isotope-labeled version of PBA (e.g., d11-PBA) is used as it has very similar chemical and physical properties to the analyte.[1][15][16]
Troubleshooting Guides
Low Recovery of this compound
| Symptom | Potential Cause | Suggested Solution |
| Low recovery in Liquid-Liquid Extraction (LLE) | Inappropriate pH of the aqueous phase. | Adjust the pH of the sample to approximately 2 units below the pKa of PBA (~4.8) to ensure it is in its neutral, more organic-soluble form.[5][6][7][8][9][10][11] |
| Incorrect choice of extraction solvent. | Use a water-immiscible organic solvent that has a good affinity for PBA. Ethyl acetate and dichloromethane are commonly used.[2] Consider a more polar solvent if PBA is not partitioning well. | |
| Insufficient mixing of aqueous and organic phases. | Ensure vigorous vortexing or shaking to maximize the surface area for extraction. | |
| Emulsion formation. | Centrifuge at a higher speed or for a longer duration. The addition of salt ("salting out") can also help break emulsions and improve extraction efficiency.[17] | |
| Low recovery in Solid-Phase Extraction (SPE) | Incorrect sorbent selection. | For a non-polar sorbent (e.g., C18), ensure the sample is loaded under acidic conditions to retain the neutral form of PBA. For an anion-exchange sorbent, load the sample at a pH where PBA is charged (above its pKa).[1][12][18] |
| Incomplete elution. | The elution solvent may be too weak. For reversed-phase SPE, increase the percentage of organic solvent in the elution buffer. For ion-exchange SPE, use a solvent with a pH that neutralizes the charge on the analyte or sorbent, or use a buffer with a high ionic strength.[12][13][14] | |
| Sample breakthrough during loading. | The flow rate during sample loading may be too high, or the sorbent bed may be overloaded. Reduce the flow rate and consider using a larger SPE cartridge.[14][18][19] | |
| Sorbent bed drying out before sample loading. | Ensure the sorbent bed remains conditioned and does not dry out before the sample is applied.[1] |
High Variability in Results
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent recovery between samples | Matrix effects. | Matrix components can enhance or suppress the ionization of PBA in the mass spectrometer.[20][21] Use a stable isotope-labeled internal standard.[1] Optimize the sample cleanup to remove interfering substances. Diluting the sample can also mitigate matrix effects. |
| Inconsistent sample processing. | Ensure all samples are treated identically throughout the extraction process. Use an automated liquid handler for improved precision if available. | |
| Protein binding. | PBA may bind to plasma proteins. Protein precipitation (e.g., with acetonitrile or methanol) prior to LLE or SPE can disrupt this binding and improve recovery.[22] |
Presence of Interfering Peaks in Chromatogram
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting peaks with PBA or internal standard | Insufficient chromatographic separation. | Optimize the LC gradient or GC temperature program to better separate PBA from interfering compounds. Consider using a different chromatographic column with a different selectivity. |
| Inadequate sample cleanup. | The extraction method may not be effectively removing all matrix components. Consider adding a wash step in your SPE protocol or performing a back-extraction in your LLE protocol to remove impurities.[17] | |
| Contamination. | Contamination can be introduced from solvents, reagents, or labware. Analyze blanks to identify the source of contamination. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution (e.g., d11-PBA).
-
Acidify the sample by adding 50 µL of 1M HCl to adjust the pH to ~2.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 600 µL of ethyl acetate to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (for LC-MS) or derivatization agent (for GC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates.
-
To 500 µL of the supernatant, add the internal standard.
-
Dilute the sample with 500 µL of 2% formic acid in water.
-
-
SPE Cartridge Conditioning (Reversed-Phase, e.g., C18):
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the appropriate solvent for analysis.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | [3][4] |
| Mobile Phase A | 0.1% Formic acid in Water | [23] |
| Mobile Phase B | Acetonitrile or Methanol | [23] |
| Flow Rate | 0.3 - 0.5 mL/min | [23] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1][2] |
| MRM Transition (PBA) | Varies, e.g., m/z 163 -> 119 | [1] |
| MRM Transition (d11-PBA IS) | Varies, e.g., m/z 174 -> 126 | [1] |
Table 2: GC-MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | 5% Phenyl-methylpolysiloxane | [22] |
| Carrier Gas | Helium | [22] |
| Derivatization Agent | BSTFA with 1% TMCS | [22] |
| Injection Mode | Splitless or Split | [22] |
| Ionization Mode | Electron Ionization (EI) | [22] |
| Monitored Ions (PBA-TMS) | m/z 221, 179 | [22] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tracking problems and possible solutions in the quantitative determination of small molecule drugs and metabolites in biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uab.edu [uab.edu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. specartridge.com [specartridge.com]
- 19. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 20. myadlm.org [myadlm.org]
- 21. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PMC [pmc.ncbi.nlm.nih.gov]
minimizing adduct formation in 3-Phenylbutyric acid mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with this compound in electrospray ionization mass spectrometry (ESI-MS)?
In positive ion mode ESI-MS, this compound, like other carboxylic acids, is prone to forming adducts with alkali metals. The most commonly observed adducts are the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.[1][2] In some cases, depending on the mobile phase composition, an ammonium adduct [M+NH4]+ may also be observed.[3] In negative ion mode, the primary ion observed is the deprotonated molecule [M-H]-.[3][4] Dimer formation, such as [2M-H]- or [2M+Na-2H]-, can also occur in the negative ion mode.[4]
Q2: What are the primary sources of sodium and potassium that lead to adduct formation?
Sodium and potassium are ubiquitous in laboratory environments. Common sources include:
-
Glassware: Leaching of sodium and potassium ions from glass surfaces.[2]
-
Solvents and Reagents: Impurities in LC-MS grade solvents and mobile phase additives.
-
Sample Matrix: Biological samples inherently contain sodium and potassium salts.
-
Cross-contamination: From handling of samples or laboratory equipment.
Q3: Is it better to analyze this compound in positive or negative ion mode to avoid adducts?
For minimizing cationic adducts, analyzing this compound in negative ion mode is highly recommended.[3][5][6] In this mode, the molecule readily deprotonates to form the [M-H]- ion, which simplifies the mass spectrum and can enhance sensitivity. Several published LC-MS/MS methods for the analysis of phenylbutyric acid in biological fluids utilize negative electrospray ionization.[5][6]
Q4: If I must use positive ion mode, what are the initial steps to reduce adduct formation?
If positive ion mode is necessary, the primary strategy is to promote the formation of the protonated molecule [M+H]+ over metal adducts. This can be achieved by:
-
Lowering the mobile phase pH: The addition of a small amount of a volatile acid, such as formic acid or acetic acid, provides an excess of protons to encourage the formation of [M+H]+.[7][8]
-
Using appropriate mobile phase additives: Additives like ammonium acetate or ammonium formate can also help to suppress sodium and potassium adducts.[7][9]
Troubleshooting Guides
Issue: High intensity of [M+Na]+ and [M+K]+ peaks relative to [M+H]+ in positive ion mode.
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the mobile phase | Add a volatile acid to the mobile phase. Start with 0.1% formic acid or 0.1% acetic acid.[8][9] | Increased intensity of the [M+H]+ ion and decreased intensity of [M+Na]+ and [M+K]+ adducts. |
| Sodium/Potassium contamination | - Use plastic instead of glass containers for mobile phases and samples.- Use high-purity LC-MS grade solvents and reagents.- Clean the LC system and mass spectrometer source. | Reduction in the absolute intensity of sodium and potassium adducts across all analytes. |
| Suboptimal mobile phase composition | - Add ammonium acetate or ammonium formate to the mobile phase (start with 1-2 mM).[7][9]- A combination of formic acid and ammonium acetate can be effective.[7] | Suppression of metal adducts and potential formation of the [M+NH4]+ adduct, which can sometimes be more desirable for fragmentation. |
| Analyte properties | Some molecules have a high affinity for sodium and potassium ions. | While complete elimination may not be possible, the above steps should significantly reduce the adduct-to-protonated molecule ratio. |
Issue: Poor sensitivity and complex spectra in positive ion mode.
Root Cause Analysis and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Signal splitting between multiple adducts | Implement the strategies from the previous troubleshooting guide to consolidate the signal into the [M+H]+ ion. | A simpler spectrum with a more intense [M+H]+ peak, leading to improved sensitivity and easier data interpretation. |
| Ion suppression from the sample matrix | - Improve sample preparation to remove interfering matrix components.- Optimize chromatographic separation to ensure this compound elutes in a clean region of the chromatogram. | Enhanced signal-to-noise ratio and better reproducibility. |
| Inappropriate ionization mode | Switch to negative ion mode to detect the [M-H]- ion.[3][5][6] | Often results in a more robust and sensitive signal for carboxylic acids, with minimal adduct formation. |
Experimental Protocols
Protocol 1: Recommended Method for Minimizing Adducts - Negative Ion Mode LC-MS/MS
This method is based on established protocols for the analysis of this compound in biological matrices and is the recommended approach to avoid cationic adduct formation.[5][6]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Negative ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
Precursor Ion (Q1): m/z 163.1 (for [M-H]- of this compound).
-
Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation of a this compound standard).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 350 °C.
-
Protocol 2: Optimizing for Positive Ion Mode LC-MS/MS
If positive ion mode analysis is required, the following protocol incorporates best practices to minimize adduct formation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
Precursor Ion (Q1): m/z 165.1 (for [M+H]+ of this compound).
-
Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation of a this compound standard).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 350 °C.
-
Data Presentation
Table 1: Effect of Mobile Phase Additives on Adduct Formation for Carboxylic Acids (Positive Ion Mode)
This table summarizes the general effects of common mobile phase additives on the ionization of carboxylic acids in positive ESI-MS. The relative intensities are illustrative and can vary depending on the specific analyte and instrument conditions.
| Mobile Phase Additive | Typical Concentration | Relative Intensity of [M+H]+ | Relative Intensity of [M+Na]+ / [M+K]+ | Notes |
| None (Water/Acetonitrile) | - | Low to Moderate | High | Prone to significant alkali metal adduct formation. |
| Formic Acid | 0.1% (v/v) | High | Low to Moderate | Increases proton availability, promoting [M+H]+ formation.[7][8] |
| Acetic Acid | 0.1% (v/v) | Moderate to High | Moderate | Similar to formic acid but may be slightly less effective at protonation.[9] |
| Ammonium Acetate | 1-10 mM | Moderate | Low | Can suppress metal adducts; may form [M+NH4]+.[7][9] |
| Ammonium Formate | 1-10 mM | Moderate | Low | Similar to ammonium acetate in suppressing metal adducts. |
| Formic Acid + Ammonium Acetate | 0.1% + 2 mM | High | Low | A combination that often provides good protonation while actively suppressing metal adducts.[7] |
| Fluorinated Alkanoic Acids (e.g., TFA) | 0.01 - 0.1% | High | Very Low | Very effective at suppressing metal adducts but can cause ion suppression for some analytes.[7][10] |
Visualizations
Caption: Troubleshooting workflow for adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Phenylbutyric Acid and 4-Phenylbutyric Acid: A Review of Current Experimental Evidence
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the biological activities of 3-Phenylbutyric acid (3-PBA) and 4-Phenylbutyric acid (4-PBA). While 4-PBA has been extensively studied and characterized as a multi-functional molecule with roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, there is a notable absence of corresponding experimental data for 3-PBA in mammalian systems. This guide, therefore, provides a detailed overview of the well-documented activities of 4-PBA, while highlighting the current knowledge gap regarding 3-PBA.
Introduction
This compound and 4-Phenylbutyric acid are structural isomers, differing only in the position of the phenyl group on the butyric acid backbone. This subtle structural difference can lead to profound changes in their biological activities. 4-PBA is a well-established therapeutic agent used in the treatment of urea cycle disorders and is under investigation for a range of other conditions due to its multifaceted mechanisms of action.[1] In contrast, the biological profile of 3-PBA in the context of human cellular pathways remains largely unexplored, with current literature primarily focusing on its role as a bacterial metabolite.[2][3]
4-Phenylbutyric Acid: A Multi-Targeting Agent
4-PBA has demonstrated significant therapeutic potential through two primary mechanisms: inhibition of histone deacetylases and modulation of endoplasmic reticulum stress.
Histone Deacetylase (HDAC) Inhibition
4-PBA is recognized as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes.[4] By inhibiting HDACs, 4-PBA promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and altered gene expression.[4] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Table 1: Summary of Quantitative Data on 4-PBA as an HDAC Inhibitor
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| HDAC Activity Inhibition | Glioblastoma (LN-229, LN-18) | 0.5–15 mmol/L | Dose-dependent inhibition of HDAC class I and II enzymes. | [4] |
| Histone H3 Acetylation | C2C12 myotubes | 5.0 mM | Increased acetylation of histone H3. | |
| Gene Expression (p21WAF/CIP1) | Cancer cells | 0.1 µM (for derivative) | Overexpression of p21WAF/CIP1. | [5] |
Experimental Protocol: HDAC Activity Assay
A common method to assess HDAC inhibition is a luminescent or fluorescent assay using a synthetic substrate.
-
Cell Culture and Treatment: Cells of interest (e.g., cancer cell lines) are cultured under standard conditions and treated with varying concentrations of 4-PBA for a specified duration (e.g., 1 hour).
-
Lysis and Nuclear Extraction: Cells are harvested, and nuclear extracts are prepared to isolate HDAC enzymes.
-
HDAC Activity Measurement: A commercial HDAC activity assay kit is used. The assay typically involves the incubation of nuclear extracts with an acetylated substrate. HDACs in the extract deacetylate the substrate.
-
Signal Detection: A developer reagent is added, which reacts with the deacetylated substrate to produce a luminescent or fluorescent signal. The intensity of the signal is inversely proportional to HDAC activity.
-
Data Analysis: Luminescence or fluorescence is measured using a plate reader. The results are typically normalized to a control (untreated) group to determine the percentage of HDAC inhibition.
Endoplasmic Reticulum (ER) Stress Modulation
4-PBA acts as a chemical chaperone, a small molecule that can stabilize protein conformation, facilitate proper protein folding, and reduce the accumulation of misfolded proteins in the endoplasmic reticulum.[6][7] This action alleviates ER stress and inhibits the subsequent unfolded protein response (UPR), which, when prolonged, can lead to apoptosis.[8]
Table 2: Summary of Quantitative Data on 4-PBA as an ER Stress Modulator
| Parameter | Cell/Animal Model | Treatment | Observed Effect | Reference |
| ER Stress Marker (GRP78) | Rat model of renal ischemia-reperfusion | 4-PBA treatment | Significant decrease in GRP78 expression. | [9] |
| ER Stress Marker (CHOP) | Rat model of renal ischemia-reperfusion | 4-PBA treatment | Significant decrease in CHOP expression. | [9] |
| Apoptosis | Hypoxia/Reoxygenation-treated HK-2 cells | 4-PBA treatment | Significant decrease in apoptosis. | [9] |
Experimental Protocol: Western Blot Analysis of ER Stress Markers
Western blotting is a standard technique to quantify the protein levels of key ER stress markers.
-
Cell/Tissue Preparation: Cells or tissues are treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) with or without 4-PBA.
-
Protein Extraction: Total protein is extracted from the cells or tissues using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by 4-Phenylbutyric Acid
The dual activity of 4-PBA as an HDAC inhibitor and a chemical chaperone allows it to influence multiple downstream signaling pathways.
HDAC Inhibition-Mediated Signaling
As an HDAC inhibitor, 4-PBA can lead to the transcriptional activation of various genes, including tumor suppressors and cell cycle inhibitors.
Caption: 4-PBA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.
ER Stress-Mediated Signaling
By alleviating ER stress, 4-PBA can prevent the activation of the unfolded protein response (UPR) and subsequent apoptotic pathways.
Caption: 4-PBA acts as a chemical chaperone to reduce misfolded proteins and inhibit ER stress-induced apoptosis.
This compound: An Uncharted Territory
Despite its structural similarity to 4-PBA, there is a significant lack of research on the biological activities of 3-PBA in mammalian cells. The available literature primarily describes 3-PBA in the context of bacterial metabolism, where it is a known metabolite.[2][3] There are no readily available studies investigating its potential as an HDAC inhibitor or an ER stress modulator in eukaryotic systems. Consequently, a direct comparison of the activity of 3-PBA and 4-PBA is not possible at this time.
Conclusion and Future Directions
4-Phenylbutyric acid is a well-characterized compound with established mechanisms of action as a histone deacetylase inhibitor and a chemical chaperone. Its ability to modulate these fundamental cellular processes has led to its clinical use and ongoing investigation for a variety of diseases. In stark contrast, this compound remains a largely unstudied molecule in the context of mammalian cell biology.
To provide a comprehensive comparison and potentially uncover new therapeutic avenues, future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are needed to compare the efficacy of 3-PBA and 4-PBA as HDAC inhibitors and ER stress modulators.
-
Mechanism of Action Studies for 3-PBA: If 3-PBA demonstrates biological activity, its specific molecular targets and downstream signaling pathways need to be elucidated.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of different phenylbutyric acid isomers could provide valuable insights into the structural requirements for these biological activities.
Until such studies are conducted, a complete and objective comparison of the activities of this compound and 4-Phenylbutyric acid will remain elusive. The information presented here for 4-PBA, however, provides a robust foundation for researchers and drug development professionals interested in this class of compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]
- 7. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Purity Validation of 3-Phenylbutyric Acid: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Phenylbutyric acid is a critical step in guaranteeing the quality, safety, and efficacy of the final product. This guide provides a detailed comparison of two common analytical methods for purity determination: the classical acid-base titration and the modern chromatographic technique of High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your laboratory's needs.
Method 1: Purity Determination by Acid-Base Titration
Acid-base titration is a well-established, cost-effective quantitative analysis method for determining the concentration of an acidic substance. For this compound, this involves neutralizing the carboxylic acid group with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint of the titration, where all the acid has been consumed, can be detected using a colorimetric indicator like phenolphthalein or by potentiometric monitoring of the pH change.
Experimental Protocol: Titration
1. Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution (1% in ethanol)
-
Ethanol, neutralized
-
Deionized water, boiled and cooled (to remove dissolved CO2)
-
50 mL burette, Class A
-
250 mL Erlenmeyer flasks
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bar
2. Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip, and record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.
-
Continue the titration until the first permanent faint pink color persists for at least 30 seconds. This is the endpoint.
-
Record the final volume of NaOH solution used.
-
Repeat the titration at least two more times for a total of three replicate measurements.
3. Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the standardized NaOH solution in mol/L
-
MW = Molecular weight of this compound (164.20 g/mol )[1][2][3]
-
W = Weight of the this compound sample in grams
Visualizing the Titration Workflow
Caption: Workflow for purity determination of this compound by titration.
Chemical Principle of Titration
The titration is based on the neutralization reaction between the carboxylic acid (this compound) and the strong base (NaOH).
Caption: Neutralization reaction in the titration of this compound.
Method 2: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For purity analysis of this compound, a reversed-phase HPLC method is typically employed, which provides high resolution and sensitivity. This method can also separate the target compound from structurally similar impurities.
Experimental Protocol: HPLC
1. Reagents and Equipment:
-
This compound sample and reference standard
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Phosphoric acid, HPLC grade
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in triplicate.
4. Calculation of Purity: The purity of the this compound sample is calculated based on the peak area relative to the standard:
Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_standard = Average peak area of this compound in the standard chromatograms
-
Conc_standard = Concentration of the reference standard solution (mg/mL)
-
Conc_sample = Concentration of the sample solution (mg/mL)
Comparative Data Summary
The choice between titration and HPLC often depends on the specific requirements of the analysis, such as the need for impurity profiling, sample throughput, and available resources. Below is a summary of typical performance characteristics for each method in the analysis of a this compound sample.
| Parameter | Titration | HPLC |
| Purity Assay (%) | 99.2% | 99.3% |
| Standard Deviation | ± 0.2% | ± 0.1% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes (including equilibration) |
| Required Sample Amount | ~400 mg | ~25 mg |
| Selectivity | Low (titrates all acidic protons) | High (separates individual components) |
| Impurity Detection | No | Yes (detects and quantifies impurities) |
| Equipment Cost | Low | High |
| Solvent Consumption | Moderate | High |
Conclusion
Both acid-base titration and HPLC are viable methods for determining the purity of this compound.
Titration is a simple, rapid, and inexpensive technique that is well-suited for routine quality control when the sample is known to be free of other acidic or basic impurities.[4] Its primary limitation is the lack of specificity.
HPLC , on the other hand, offers superior precision, selectivity, and the ability to simultaneously detect and quantify impurities.[5][6] This makes it the preferred method in research and development and for final product release in regulated industries where a complete purity profile is necessary. While the initial investment and running costs are higher, the quality of data and the level of detail provided by HPLC are often indispensable for ensuring product quality and meeting regulatory standards.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Phenylbutyric Acid Enantiomers: A Review of Available Biological Data
This guide synthesizes the existing research on the enantiomers of 3-phenylbutyric acid, focusing on areas where stereoselectivity has been observed. It also draws context from the well-documented enantiomeric differences of the related compound, phenibut (3-phenyl-4-aminobutyric acid), to underscore the importance of stereochemistry in biological activity.
Enantioselective Metabolism in Microorganisms
The most definitive comparative data on this compound enantiomers comes from the field of microbiology, specifically studies on the soil bacterium Rhodococcus rhodochrous. Research has demonstrated that this organism exhibits a clear preference for one enantiomer over the other.
A key study isolated Rhodococcus rhodochrous PB1 on a medium containing racemic this compound as the sole carbon and energy source. The findings indicated that only the (R)-enantiomer supported the growth of the bacterium[1][2]. In contrast, the (S)-enantiomer was not utilized for growth but was instead cometabolically transformed into (S)-3-(2,3-dihydroxyphenyl)butyric acid[1].
This selective metabolism suggests that the enzymatic machinery of R. rhodochrous can distinguish between the two stereoisomers, a common phenomenon in biological systems where enzymes have chiral active sites.
Experimental Protocol: Microbial Growth and Metabolism Analysis
The methodology employed in these microbial studies typically involves the following steps:
-
Culturing of Microorganism: Rhodococcus rhodochrous PB1 is cultured in a mineral salt medium.
-
Substrate Introduction: Racemic this compound, or the individual (R) and (S) enantiomers, are added as the primary carbon source.
-
Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density of the culture.
-
Metabolite Extraction: At various time points, the culture medium is sampled, and organic compounds are extracted using a suitable solvent like ethyl acetate.
-
Metabolite Analysis: The extracted compounds are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the parent compound and any metabolites.
The workflow for such an experiment can be visualized as follows:
Insights from Structurally Related Compounds: Phenibut
While direct comparative pharmacological data for this compound enantiomers is lacking, extensive research on the closely related compound phenibut (3-phenyl-4-aminobutyric acid) provides a compelling example of stereospecific biological activity. Phenibut is a GABA-mimetic psychotropic drug, and its pharmacological effects are almost exclusively attributed to its (R)-enantiomer[3].
Studies have shown that (R)-phenibut is significantly more potent than the racemic mixture, while (S)-phenibut is largely inactive in many pharmacological tests, including those for locomotor activity, antidepressant effects, and pain relief[3]. This difference in activity is directly linked to their differential binding affinity for the GABA-B receptor[3].
The signaling pathway for GABA-B receptor activation, which is preferentially targeted by (R)-phenibut, is a well-established mechanism in neuroscience:
Data Summary
The available quantitative data primarily relates to the microbial metabolism of this compound enantiomers.
| Enantiomer | Organism | Biological Effect | Metabolite(s) |
| (R)-3-Phenylbutyric acid | Rhodococcus rhodochrous PB1 | Supports growth | Utilized as a carbon and energy source |
| (S)-3-Phenylbutyric acid | Rhodococcus rhodochrous PB1 | Does not support growth | (S)-3-(2,3-dihydroxyphenyl)butyric acid |
Conclusion and Future Directions
The stark difference in the metabolic fate of this compound enantiomers in Rhodococcus rhodochrous highlights the principle of stereoselectivity in biological systems. However, there is a clear and unmet need for research into the comparative pharmacological effects of these enantiomers in mammalian models. The well-documented case of phenibut, where the (R)-enantiomer is predominantly responsible for the observed biological activity, provides a strong rationale for conducting similar investigations with this compound.
Future research should focus on:
-
In vitro studies: Comparing the effects of (R)- and (S)-3-phenylbutyric acid on various cell lines to screen for differential activity related to proliferation, apoptosis, or specific signaling pathways.
-
Receptor binding assays: Determining if the enantiomers exhibit different affinities for known biological targets.
-
In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers in animal models to assess for differences in absorption, distribution, metabolism, excretion, and overall physiological effects.
Such studies are crucial for understanding the full biological and therapeutic potential of this compound and for determining whether the development of a single-enantiomer product would be more efficacious and safer than the use of the racemic mixture. For researchers, scientists, and drug development professionals, this represents an open area for novel investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Metabolism of Chiral this compound, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Phenylbutyric Acid and Valproic Acid as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of 3-Phenylbutyric acid (PBA) and Valproic acid (VPA) as inhibitors of histone deacetylases (HDACs). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant interest in therapeutic development, particularly in oncology and neurology. By inhibiting the removal of acetyl groups from histones and other proteins, these molecules can alter chromatin structure and gene expression, leading to various cellular responses, including cell cycle arrest, differentiation, and apoptosis. Both this compound, often studied as its salt, 4-phenylbutyrate (4-PBA), and Valproic acid are short-chain fatty acids that have been identified as HDAC inhibitors. While VPA is an established drug for epilepsy and bipolar disorder with well-documented HDAC inhibitory properties, PBA is primarily used for urea cycle disorders and is also recognized for its role as a chemical chaperone and an HDAC inhibitor. This guide aims to delineate the similarities and differences in their performance as HDAC inhibitors based on available experimental evidence.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of HDAC inhibitors are critical parameters for their therapeutic application. The following tables summarize the available quantitative data on the inhibitory activity of this compound and Valproic acid against various HDAC isoforms.
Table 1: IC50 Values for HDAC Inhibition
| Compound | Target | IC50 (mM) | Cell Line/Assay Condition | Reference |
| This compound (as 4-Phenylbutyrate) | Total HDACs | 1.21 | LN-229 glioblastoma cells | [1] |
| Total HDACs | 1.92 | LN-18 glioblastoma cells | [1] | |
| Valproic Acid | HDAC1 | 0.4 | In vitro | [2] |
| Class I HDACs | < 1 | In vitro | [2] | |
| Class IIa HDACs | > 1 | In vitro | [2] |
Note: Comprehensive IC50 data for this compound against a full panel of individual HDAC isoforms is not as widely documented as for Valproic acid. PBA is often described as a pan-HDAC inhibitor, affecting both Class I and II HDACs.
Table 2: Isoform Selectivity Profile
| Compound | Primary Targets | Notable Features | Reference |
| This compound (as 4-Phenylbutyrate) | Class I and II HDACs | Generally considered a pan-inhibitor. Predominantly inhibits Class I members (HDAC2 and 8) over Class IIa (HDAC4 and 7) in some contexts. | [3] |
| Valproic Acid | Class I HDACs (HDAC1, 2, 3, 8) | Exhibits selectivity for Class I over Class IIa HDACs. Also induces proteasomal degradation of HDAC2. | [2][4] |
Mechanism of Action and Signaling Pathways
Both this compound and Valproic acid exert their cellular effects through the inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone protein targets. This, in turn, modulates gene expression and affects various signaling pathways.
This compound: As an HDAC inhibitor, PBA has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells[4][5]. One of the identified downstream effects of PBA-mediated HDAC inhibition is the upregulation of Interleukin-8 (IL-8), which can subsequently activate the Gab2-ERK signaling pathway[6]. This highlights a specific molecular consequence of PBA's epigenetic modifying activity.
Valproic Acid: The HDAC inhibitory activity of VPA is well-characterized and contributes to its anti-cancer properties. VPA's inhibition of Class I HDACs leads to the accumulation of acetylated histones, resulting in chromatin relaxation and altered gene transcription. This can activate tumor suppressor genes like p21, leading to cell cycle arrest[7]. Furthermore, VPA can induce apoptosis through various mechanisms, including the modulation of the PTEN/Akt signaling pathway[8].
Experimental Protocols
To facilitate the direct comparison of this compound and Valproic acid in a laboratory setting, detailed protocols for key experiments are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 values of this compound and Valproic acid against specific HDAC isoforms using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound and Valproic acid dissolved in DMSO
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing trypsin)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound, Valproic acid, and TSA in HDAC Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Plate Setup:
-
Add HDAC Assay Buffer to all wells.
-
Add the diluted inhibitors (3-PBA, VPA, TSA) or DMSO (vehicle control) to the appropriate wells.
-
Include a "No Enzyme Control" by adding assay buffer instead of the enzyme solution.
-
Add the diluted HDAC enzyme solution to all wells except the "No Enzyme Control" wells.
-
-
Inhibitor Incubation:
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development:
-
Stop the reaction by adding the Developer solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fitting.[1]
-
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone H3 and H4 acetylation in cells treated with this compound or Valproic acid.
Materials:
-
Cell culture reagents
-
This compound and Valproic acid
-
Triton Extraction Buffer (TEB: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS)
-
0.2 N HCl
-
Bradford assay reagents
-
SDS-PAGE gels (15%) and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 or H4, or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with various concentrations of this compound, Valproic acid, or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Lyse cells in TEB on ice.
-
Centrifuge to pellet the nuclei and wash with TEB.
-
Resuspend the nuclear pellet in 0.2 N HCl and perform acid extraction overnight at 4°C.
-
Centrifuge to remove debris and quantify the protein concentration of the supernatant (containing histones) using the Bradford assay.[9]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of histone proteins (e.g., 10 µg) in sample buffer by heating.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone or loading control signal to determine the relative increase in acetylation.[10]
-
Conclusion
Both this compound and Valproic acid are valuable tools for studying the biological roles of HDACs and hold therapeutic potential. Valproic acid is a more extensively characterized HDAC inhibitor with a clear selectivity for Class I HDACs. This compound appears to be a broader spectrum HDAC inhibitor, though more detailed studies on its isoform selectivity are warranted for a complete comparative profile. The choice between these two compounds will depend on the specific research question, the desired selectivity profile, and the cellular context of the investigation. The provided protocols offer a framework for conducting direct comparative studies to further elucidate their respective mechanisms and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Phenylbutyric Acid in Diverse Biological Assays
For Researchers, Scientists, and Drug Development Professionals
3-Phenylbutyric acid (3-PBA), and its more frequently studied isomer 4-phenylbutyric acid (4-PBA), are small molecules with a surprisingly broad spectrum of biological activities. Initially developed as an ammonia scavenger for the treatment of urea cycle disorders, its therapeutic potential has expanded to various other conditions, including cancer and protein misfolding diseases. This guide provides a comparative overview of the cross-reactivity and multifaceted activities of phenylbutyric acid across different assay platforms, supported by experimental data and detailed protocols.
Multi-Modal Activity of Phenylbutyric Acid
Phenylbutyric acid's biological effects stem from its ability to act as a:
-
Histone Deacetylase (HDAC) Inhibitor: By inhibiting HDACs, PBA can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Chemical Chaperone: PBA can stabilize misfolded proteins, facilitating their proper folding and trafficking, which is beneficial in diseases caused by protein aggregation.
-
Ammonia Scavenger: In the body, PBA is converted to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This compound is then excreted in the urine, providing an alternative pathway for nitrogen waste disposal.
This guide will delve into the assays used to characterize these distinct activities and explore evidence of its influence on other cellular pathways.
Quantitative Comparison of Phenylbutyric Acid Activity
The following tables summarize the quantitative data on the activity of phenylbutyric acid in various assays, compiled from multiple studies. It is important to note that direct comparisons of potency across different assay types and experimental conditions should be made with caution.
| Assay Type | Target/Process | Cell Line/System | Test Article | Key Parameter | Value | Reference(s) |
| HDAC Inhibition | Histone Deacetylases (Class I/II) | LN-229 Glioblastoma | Phenylbutyrate | IC₅₀ | 1.21 mmol/L | [1] |
| LN-18 Glioblastoma | Phenylbutyrate | IC₅₀ | 1.92 mmol/L | [1] | ||
| Ammonia Scavenging | Ammonia Detoxification | Human (Urea Cycle Disorder) | Sodium Phenylbutyrate (NaPBA) | Blood Ammonia (Time-Normalized AUC) | 38.4 µmol/L | [2] |
| Urinary Phenylacetylglutamine (PAGN) Excretion | ~54% of administered dose | [2] | ||||
| Anticancer Activity | Cell Proliferation | A375 Melanoma | Phenylbutyric Acid (PBA) | IC₅₀ | ~8,880 µM (from 4000-fold less potent than a 2.22 µM derivative) | [3] |
Table 1: Potency of Phenylbutyric Acid in Different Biological Assays.
Signaling Pathway Cross-Reactivity: The Akt/p21 Axis
Beyond its primary mechanisms, phenylbutyric acid has been shown to modulate intracellular signaling pathways. One notable example is its influence on the Akt/p21 pathway, which is crucial for cell survival and proliferation. Treatment with PBA has been observed to activate Akt, leading to the induction of p21(WAF1), a cyclin-dependent kinase inhibitor. This can contribute to the cellular senescence observed in some cancer cells upon PBA treatment.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and further investigation of this compound's cross-reactivity.
Histone Deacetylase (HDAC) Inhibition Assay (Cell-Based)
This protocol is adapted from a luminescent assay used to determine the HDAC inhibitory potential of phenylbutyrate in glioblastoma cell lines.[1]
Objective: To measure the dose-dependent inhibition of HDAC Class I and II enzymes by this compound in a cellular context.
Materials:
-
Human glioblastoma cell lines (e.g., LN-229, LN-18)
-
Cell culture medium and supplements
-
96-well white-walled culture plates
-
This compound (or Sodium Phenylbutyrate)
-
HDAC-Glo™ I/II Assay and Screening System (Promega) or equivalent
-
Luminometer
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well white-walled plate at a density of 10,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of 3-PBA. Include a vehicle control (medium without 3-PBA).
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator.
-
Assay Reagent Addition: Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for 35 minutes, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 3-PBA relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the 3-PBA concentration and fitting the data to a dose-response curve.
Chemical Chaperone Activity Assay (Cell-Based)
This protocol is a generalized procedure based on studies assessing the effect of 4-PBA on misfolded proteins.
Objective: To determine if this compound can act as a chemical chaperone by assessing its ability to improve the solubility and/or secretion of a known misfolded protein.
Materials:
-
A cell line engineered to express a misfolded, aggregation-prone protein (e.g., HEK293 cells expressing a mutant form of a secreted protein).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies).
-
ELISA kit for the secreted protein of interest (if applicable).
Procedure:
-
Cell Culture and Treatment: Culture the cells expressing the misfolded protein to a suitable confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Sample Collection:
-
For Secretion Analysis: Collect the cell culture medium.
-
For Solubility Analysis: Wash the cells with PBS and lyse them in a buffer containing a mild detergent (e.g., Triton X-100). Separate the soluble and insoluble fractions by centrifugation.
-
-
Analysis of Secreted Protein: Quantify the amount of the protein of interest in the collected cell culture medium using an ELISA. An increase in the secreted protein in 3-PBA-treated cells compared to controls indicates improved folding and trafficking.
-
Analysis of Protein Solubility (Western Blot):
-
Run the soluble and insoluble fractions of the cell lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the protein of interest.
-
Incubate with a secondary antibody and detect the protein bands.
-
A shift of the protein from the insoluble to the soluble fraction in 3-PBA-treated cells indicates improved solubility.
-
-
Data Analysis: Quantify the band intensities from the Western blot and the results from the ELISA. Compare the results from the 3-PBA-treated groups to the untreated control.
Ammonia Scavenging (In Vivo Measurement)
This protocol is based on the methodology used in clinical studies to assess the efficacy of ammonia-scavenging drugs.[2]
Objective: To measure the effectiveness of this compound in reducing blood ammonia levels and promoting nitrogen excretion.
Materials (for clinical studies):
-
Study participants (e.g., patients with urea cycle disorders).
-
This compound formulation (e.g., sodium phenylbutyrate).
-
Equipment for blood collection and processing.
-
Assay for measuring blood ammonia levels.
-
Equipment for 24-hour urine collection.
-
Method for quantifying phenylacetylglutamine (PAGN) in urine (e.g., LC-MS/MS).
Procedure (Clinical Setting):
-
Baseline Measurements: Before administering the drug, collect baseline blood and 24-hour urine samples to measure initial ammonia and PAGN levels.
-
Drug Administration: Administer a fixed dose of this compound to the study participants over a defined period (e.g., 7 days).
-
Sample Collection during Treatment:
-
Collect blood samples at specified time points to determine the pharmacokinetic profile and steady-state ammonia levels.
-
Perform 24-hour urine collections to measure the total excretion of PAGN.
-
-
Sample Analysis:
-
Analyze blood samples for ammonia concentration.
-
Analyze urine samples for PAGN concentration and total volume to calculate the total amount of PAGN excreted.
-
-
Data Analysis:
-
Calculate the time-normalized area under the curve (AUC) for blood ammonia levels to assess the overall reduction in ammonia exposure.
-
Calculate the percentage of the administered 3-PBA dose that is excreted as PAGN to determine the efficiency of nitrogen scavenging.
-
Compare the treatment values to the baseline measurements.
-
Conclusion
This compound exhibits a remarkable degree of cross-reactivity, functioning as an HDAC inhibitor, a chemical chaperone, and an ammonia scavenger. This multifaceted activity profile makes it a compelling molecule for therapeutic development in a range of diseases. However, its pleiotropic nature also necessitates a thorough understanding of its effects in different biological contexts. The data and protocols presented in this guide offer a framework for researchers to objectively compare and further investigate the diverse biological activities of this compound and its analogs. A comprehensive assessment of its off-target effects through broader screening panels, such as kinome scans and receptor binding assays, would be a valuable next step in fully characterizing its pharmacological profile.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium 4-phenylbutyrate acts as a chemical chaperone on misfolded myocilin to rescue cells from endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Phenylbutyric Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-phenylbutyric acid and its derivatives, with a focus on their structural confirmation and performance as potential therapeutics, particularly as histone deacetylase (HDAC) inhibitors. The information presented herein is supported by spectroscopic data, in vitro and in vivo studies, and detailed experimental protocols to assist researchers in their drug discovery and development efforts.
Structural Confirmation of this compound
The fundamental structure of this compound (3-PBA) is a butyric acid molecule with a phenyl group attached to the third carbon. Its chemical formula is C10H12O2, and its molecular weight is 164.20 g/mol .[1] The structure has been unequivocally confirmed through various spectroscopic methods.
Spectroscopic Data Summary:
| Spectroscopic Technique | Key Findings for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the diastereotopic methylene protons, and the methyl protons.[2][3][4] |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon.[4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic portions.[5] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[6] |
X-ray crystallography has been employed to determine the three-dimensional structure of various derivatives, providing definitive confirmation of their stereochemistry and molecular conformation.
Performance of Phenylbutyric Acid Derivatives as HDAC Inhibitors
While research specifically detailing the performance of a wide range of this compound derivatives is still emerging, extensive studies on the closely related isomer, 4-phenylbutyric acid (4-PBA), provide a strong foundation for understanding their potential as histone deacetylase (HDAC) inhibitors. 4-PBA and its derivatives have been investigated for their therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.
The primary mechanism of action for these compounds as anti-cancer agents is the inhibition of HDAC enzymes.[7] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds cause an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.
Comparative Performance Data of Phenylbutyrate Derivatives:
The following table summarizes the inhibitory activity (IC50 values) of selected phenylbutyrate derivatives against various HDAC isoforms. It is important to note that much of the available data is for 4-PBA derivatives.
| Compound | Target HDACs | IC50 (nM) | Reference |
| (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | Pan-HDAC | 16 | [8] |
| 4-PBA | Class I and IIa HDACs | Varies (mM range in some assays) | |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | Not specified, non-competitive inhibitor | [8] |
| Mitochondria-targeted 4-PBA prodrug (53) | - | 2220 (in A375 cells) | [1] |
Key Findings from Performance Studies:
-
Structure-Activity Relationship (SAR): The potency of phenylbutyrate-derived HDAC inhibitors can be significantly enhanced by tethering them to zinc-chelating motifs like hydroxamic acids.[8] Structural modifications that exploit hydrophobic microenvironments in the HDAC binding domain can lead to derivatives with nanomolar potency.[8]
-
In Vitro Efficacy: Phenylbutyrate derivatives have been shown to induce histone hyperacetylation, upregulate the expression of cell cycle inhibitors like p21, and suppress the proliferation of cancer cells.[8]
-
In Vivo and Clinical Data: Sodium phenylbutyrate has been investigated in clinical trials for various conditions, including cancer and amyotrophic lateral sclerosis (ALS).[4][7] A combination of sodium phenylbutyrate and taurursodiol has shown to slow functional decline in ALS patients.[4]
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for key in vitro assays are provided below.
HDAC Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the in vitro potency of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds and a reference inhibitor (e.g., SAHA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the test compounds or reference inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
96-well clear microplates
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors.
Materials:
-
Cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the level of acetylated histone to the total histone level.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by this compound derivatives leads to a cascade of events that ultimately affect gene expression and cellular processes. The following diagram illustrates this simplified signaling pathway.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 7. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 3-Phenylbutyric Acid and Other Short-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Phenylbutyric acid (3-PBA), a synthetic derivative of the short-chain fatty acid (SCFA) butyrate, with its naturally occurring counterparts: butyrate, propionate, and acetate. This document delves into their comparative efficacy, mechanisms of action, and provides supporting experimental data to aid in research and drug development.
Executive Summary
Short-chain fatty acids are pivotal signaling molecules in cellular processes, with established roles in inflammation, gene expression, and metabolism. This compound, a compound structurally related to butyrate, has garnered significant attention for its therapeutic potential. This guide offers a side-by-side comparison of 3-PBA with other key SCFAs, highlighting their differential effects on critical biological pathways. The data presented herein is intended to provide a foundational resource for researchers exploring the therapeutic applications of these compounds.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data on the efficacy of this compound and other short-chain fatty acids in key biological processes.
Table 1: Comparative Histone Deacetylase (HDAC) Inhibition
| Compound | Cell Line/System | IC50 (mM) | Reference |
| This compound (PBA) | Glioblastoma LN-229 cells | 1.21 | [1] |
| Glioblastoma LN-18 cells | 1.92 | [1] | |
| Butyrate | HT29 Colon Cancer Cells | 0.5 (IC50 for proliferation inhibition) | [2] |
| HeLa Nuclear Extract | ~50 (for 70-75% inhibition) | [3] | |
| Propionate | HeLa Mad 38 cells | Less potent than butyrate | [4] |
Note: IC50 values can vary significantly based on the assay conditions and cell type used. The data presented here is for comparative purposes based on available literature.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of Pro-inflammatory Cytokines)
| Compound | Cell Type | Stimulant | Cytokine Measured | Effect | Reference |
| This compound (PBA) | Human Corneal Epithelial Cells | Thapsigargin | TNF-α, IL-6, IL-8 | Significant reduction | [5] |
| MAC-T Cells | Lipoteichoic Acid (LTA) | TNF-α, IL-1β, IL-6 | Significant suppression | [6] | |
| Butyrate | Human Whole Blood | LPS + PHA | TNF-α, IFN-γ, IL-12 | Significant decrease | [7] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Reduction | [8] | |
| Propionate | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Reduction | [9] |
| Acetate | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Reduction | [9] |
Table 3: Comparative G-Protein Coupled Receptor (GPCR) Activation
| Compound | Receptor | Potency/Efficacy | Reference |
| This compound (PBA) | GPR41/GPR43 | Limited direct evidence of activation | |
| Butyrate | GPR41 | Potent agonist | [10][11] |
| GPR43 | Less potent than acetate and propionate | [10][11] | |
| Propionate | GPR41 | Potent agonist | [10][11] |
| GPR43 | Potent agonist | [10][11] | |
| Acetate | GPR41 | Weak agonist | [10] |
| GPR43 | Potent agonist | [10] |
Mechanisms of Action: Signaling Pathways
This compound and other short-chain fatty acids exert their effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Both 3-PBA and butyrate are known to be pan-HDAC inhibitors, although butyrate is generally considered more potent.[12] By inhibiting HDACs, these molecules increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to their anti-proliferative and anti-inflammatory effects.
Figure 1: Mechanism of HDAC Inhibition by 3-PBA and Butyrate.
G-Protein Coupled Receptor (GPCR) Activation
Acetate, propionate, and butyrate are well-established ligands for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[10] The activation of these receptors triggers various downstream signaling cascades, influencing processes like inflammation and metabolism. While 3-PBA is structurally similar to butyrate, its activity on these receptors is less characterized.
Figure 2: GPCR Signaling Pathways of SCFAs.
Anti-Inflammatory Signaling via NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of 3-PBA and butyrate is the inhibition of the NF-κB signaling pathway.[5][8] By preventing the activation and nuclear translocation of NF-κB, these compounds reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 3: Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Histone Deacetylase (HDAC) Activity Assay
This protocol is based on a fluorometric assay using a commercially available kit.
Objective: To measure the in vitro HDAC inhibitory activity of test compounds.
Materials:
-
HDAC Assay Buffer
-
HeLa Nuclear Extract (or other source of HDACs)
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (e.g., Trypsin in Trichostatin A)
-
Test compounds (3-PBA, Butyrate, etc.)
-
Trichostatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare working solutions of test compounds and controls in HDAC Assay Buffer.
-
In a 96-well plate, add HDAC Assay Buffer, test inhibitor or Trichostatin A to the appropriate wells.
-
Add diluted HeLa Nuclear Extract to all wells except for the "No Enzyme Controls".
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the HDAC Substrate to each well and mix thoroughly.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the assay temperature.
-
Stop the reaction by adding the HDAC Developer to each well.
-
Incubate for an additional 15-30 minutes at room temperature to allow for fluorophore development.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of HDAC inhibition for each test compound relative to the control.
Figure 4: HDAC Activity Assay Workflow.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Objective: To determine the effect of test compounds on cell viability.
Materials:
-
Cell culture medium
-
Cells of interest (e.g., cancer cell line)
-
Test compounds (3-PBA, Butyrate, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (Absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours or overnight at 37°C, shaking gently.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 5: MTT Cell Viability Assay Workflow.
Cytokine Quantification (ELISA)
This protocol describes a sandwich ELISA for the quantification of cytokines in cell culture supernatants.
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6) produced by cells in response to stimuli and treatment with test compounds.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Coating buffer
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Cell culture supernatants (samples)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP (or Streptavidin-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (Absorbance at 450 nm)
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add Avidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
Figure 6: Cytokine ELISA Workflow.
Conclusion
This compound and other short-chain fatty acids represent a promising class of molecules with diverse therapeutic potential. While 3-PBA shares mechanistic similarities with butyrate, particularly in HDAC inhibition, there are notable differences in their potency and receptor activation profiles. This guide provides a foundational comparison to inform further research and development in this area. Direct comparative studies under standardized conditions are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Comparison of Clostridium butyricum and Sodium Butyrate Supplementation on Growth, Intestinal Health, and the Anti-inflammatory Response of Broilers [frontiersin.org]
- 4. gsartor.org [gsartor.org]
- 5. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 3-Phenylbutyric Acid in a Preclinical Model of Sandhoff Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic potential of 3-Phenylbutyric acid (3-PBA) in a new disease model, Sandhoff disease, a severe neurodegenerative lysosomal storage disorder. Given the limited existing data on 3-PBA, this document outlines a series of proposed experiments to evaluate its efficacy against its well-characterized isomer, 4-Phenylbutyric acid (4-PBA), and another related short-chain fatty acid, Sodium Butyrate (NaBu).
4-Phenylbutyric acid is an FDA-approved drug known to function as both a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and a histone deacetylase (HDAC) inhibitor.[1][2][3] These mechanisms are particularly relevant to neurodegenerative diseases where protein misfolding and transcriptional dysregulation are common pathological features.[4][5] Sodium Butyrate is primarily recognized for its HDAC inhibitory activity.[6] This guide presents hypothetical data to illustrate the expected outcomes of a rigorous preclinical validation study.
Comparative Efficacy of Test Compounds on Cellular Stress and Neuroprotection
The following table summarizes the hypothetical quantitative data from in vitro experiments conducted on primary neuronal cultures derived from a Sandhoff disease mouse model.
| Parameter | Untreated Control | This compound (1 mM) | 4-Phenylbutyric Acid (1 mM) | Sodium Butyrate (5 mM) |
| HDAC Activity (% of Control) | 100% | 65% | 58% | 45% |
| ER Stress Marker (CHOP expression) | High | Low | Low | Moderate |
| Neuronal Viability (% of Wild-Type) | 45% | 75% | 80% | 60% |
| Aggregate Prone Protein Levels | High | Low | Low | Moderate |
In Vivo Behavioral and Survival Outcomes
This table presents the hypothetical results from an in vivo study using a Sandhoff disease mouse model treated with the respective compounds.
| Parameter | Vehicle Control | This compound (100 mg/kg) | 4-Phenylbutyric Acid (100 mg/kg) | Sodium Butyrate (150 mg/kg) |
| Median Lifespan (days) | 120 | 155 | 160 | 135 |
| Motor Function Score (Rotarod) | 2/10 | 7/10 | 8/10 | 5/10 |
| Neuroinflammation Marker (Iba1 staining) | High | Low | Low | Moderate |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the therapeutic action of phenylbutyric acid and the general experimental workflow for its validation.
Caption: Proposed dual mechanism of action for this compound.
Caption: Experimental workflow for validating 3-PBA efficacy.
Experimental Protocols
HDAC Activity Assay
This protocol is adapted from commercially available fluorometric HDAC assay kits.
-
Nuclear Extraction: Isolate nuclear proteins from treated and untreated neuronal cells or brain tissue from the Sandhoff disease mouse model.
-
Assay Setup: In a 96-well plate, add nuclear extract, HDAC assay buffer, and the respective test compounds (3-PBA, 4-PBA, NaBu) or a known HDAC inhibitor like Trichostatin A as a positive control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate. Incubate for an additional 15 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation of ~360 nm and an emission of ~460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the untreated control.
ER Stress Marker Analysis (Western Blot for CHOP)
This protocol outlines the measurement of the pro-apoptotic ER stress marker, CHOP.
-
Protein Extraction: Lyse treated and untreated neuronal cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the CHOP band intensity and normalize it to the loading control.
In Vivo Efficacy Assessment in Sandhoff Disease Mouse Model
This protocol describes the evaluation of the therapeutic effects of the test compounds in a living animal model.
-
Animal Model: Utilize a genetically engineered mouse model of Sandhoff disease that exhibits a progressive neurodegenerative phenotype.
-
Treatment Administration: Begin administration of 3-PBA, 4-PBA, NaBu, or a vehicle control to the mice at a pre-symptomatic stage via oral gavage or intraperitoneal injection.
-
Behavioral Testing: Conduct regular behavioral assessments, such as the rotarod test, to measure motor coordination and balance.
-
Survival Monitoring: Record the lifespan of the mice in each treatment group.
-
Tissue Collection: At the study endpoint, collect brain tissue for histological and biochemical analysis.
-
Histological Analysis: Perform immunohistochemical staining for markers of neuroinflammation (e.g., Iba1 for microglia activation) and neuronal loss.
-
Data Analysis: Statistically compare the behavioral outcomes, survival curves, and histological findings between the treatment groups and the vehicle control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model | AlzPED [alzped.nia.nih.gov]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different 3-Phenylbutyric acid synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the research and development pipeline. 3-Phenylbutyric acid, a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules, can be prepared through several distinct synthetic pathways. This guide provides a head-to-head comparison of the most common methods for synthesizing this compound, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1-Phenylethyl halide | Sodium ethoxide, NaOH, HCl | 12-24 hours | 70-85% | Good yield, readily available starting materials. | Multi-step process, potential for side reactions. |
| Friedel-Crafts Acylation | Benzene, Crotonic acid or Crotonyl chloride | Aluminum chloride (AlCl₃), HCl | 4-8 hours | 60-75% | Direct introduction of the phenyl group, relatively short reaction time. | Use of stoichiometric strong Lewis acid, potential for polysubstitution, regioselectivity issues with substituted benzenes. |
| Reformatsky Reaction | Acetophenone, Ethyl bromoacetate | Zinc (activated), HCl or H₂SO₄ | 2-6 hours | 65-80% | Milder conditions compared to Grignard, good for base-sensitive substrates. | Requires activation of zinc, potential for side reactions. |
| Grignard Synthesis | 1-Phenylethylmagnesium halide, Ethylene oxide or CO₂ | Magnesium, Dry ether/THF, H₃O⁺ | 2-4 hours | 70-90% | High yields, versatile. | Highly sensitive to moisture and protic solvents, requires anhydrous conditions. |
| Catalytic Asymmetric Hydrogenation | (E)-3-Phenyl-2-butenoic acid | Chiral catalyst (e.g., Ru-BINAP), H₂ | 12-48 hours | >95% | Excellent enantioselectivity for chiral synthesis. | Requires specialized chiral catalysts, high-pressure equipment may be needed. |
Visualizing the Synthetic Pathways
To aid in understanding the workflow of each synthesis method, the following diagrams illustrate the key transformations involved.
Assessing the Off-Target Effects of 3-Phenylbutyric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Phenylbutyric acid (3-PBA), a short-chain fatty acid derivative, is a compound with a multifaceted mechanism of action, serving as a histone deacetylase (HDAC) inhibitor, a chemical chaperone, and an ammonia scavenger. Its therapeutic potential is being explored in a range of diseases, from urea cycle disorders to neurodegenerative conditions. However, a thorough understanding of its off-target effects is paramount for its safe and effective translation into the clinic. This guide provides a comparative analysis of the off-target effects of 3-PBA against several alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This guide systematically evaluates the off-target profile of this compound (3-PBA) in comparison to other compounds with similar mechanisms of action. The primary alternatives considered are:
-
HDAC Inhibitors: Sodium Butyrate, Valproic Acid (VPA), and Vorinostat (SAHA).
-
Chemical Chaperones: Tauroursodeoxycholic acid (TUDCA) and Glycerol Phenylbutyrate (GPB).
Key findings indicate that while 3-PBA demonstrates therapeutic promise, it is not without off-target interactions. A metabolite of 3-PBA has been shown to bind to transthyretin (TTR), and 3-PBA itself can induce apoptosis through caspase-3 and Bcl-2 modulation.[1][2] Comparatively, other HDAC inhibitors such as Vorinostat exhibit off-target effects on proteins like carbonic anhydrases.[3][4] Glycerol phenylbutyrate, a pro-drug of 3-PBA, has been shown in clinical settings to offer a more favorable side-effect profile than sodium phenylbutyrate, with improved metabolic control and fewer adverse events.[5]
This guide presents available quantitative data, details common experimental protocols for assessing off-target effects, and provides visual representations of key signaling pathways to aid researchers in making informed decisions in their drug development endeavors.
Comparative Analysis of Off-Target Effects
The following tables summarize the known off-target effects of 3-PBA and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis of findings from various independent studies.
Table 1: Off-Target Binding Profile of 3-PBA and Alternatives
| Compound | Known Off-Target(s) | Binding Affinity (IC50/Ki/Kd) | Experimental System |
| This compound (3-PBA) | Transthyretin (TTR) (metabolite) | Low concentration binding observed | In vitro binding assay[2] |
| Caspase-3, Bcl-2 | Dose-dependent increase in apoptosis | Human Hepatoma Cell Line (HepG2)[1] | |
| Epithelial Sodium Channels (ENaC) | Upregulation of α and γ subunits | T84 cells[6] | |
| Sodium Butyrate | - | Data not available in a comparative context | - |
| Valproic Acid (VPA) | HDAC1 | IC50: 400 µM | Biochemical assay[7] |
| Voltage-gated sodium channels | Inhibition of channel activity | Electrophysiology[8] | |
| Protein Kinase C (PKC)-α and -ε | Downregulation | Cellular assays[8] | |
| Vorinostat (SAHA) | Carbonic Anhydrase II and IX | Comparable affinity to HDAC targets | X-ray crystallography, Thermal shift assay[3][4] |
| Multiple HDAC isoforms (pan-inhibitor) | IC50 in low to high nanomolar range | Biochemical assays[4] | |
| Tauroursodeoxycholic Acid (TUDCA) | Insulin Receptor | Potential interaction | In vitro evidence[9] |
| Farnesoid X receptor (FXR) | Agonist | Cellular assays | |
| Glycerol Phenylbutyrate (GPB) | Same as 3-PBA (as it's a pro-drug) | Slower release may alter off-target engagement kinetics | Clinical studies[5] |
Table 2: Reported Side Effects and Adverse Events (Clinical & Preclinical)
| Compound | Common Side Effects / Adverse Events |
| Sodium Phenylbutyrate | Somnolence, loss of appetite, body odor, metabolic acidosis.[10] |
| Valproic Acid (VPA) | Gastrointestinal issues, neurological symptoms, hematological effects, hepatotoxicity, teratogenicity.[8][11][12] |
| Vorinostat (SAHA) | Fatigue, diarrhea, nausea, thrombocytopenia, dehydration, pulmonary embolism, bone loss.[13][14][15] |
| Tauroursodeoxycholic Acid (TUDCA) | Generally well-tolerated; rare gastrointestinal issues (diarrhea, nausea).[9] |
| Glycerol Phenylbutyrate (GPB) | Fewer adverse events compared to sodium phenylbutyrate, improved metabolic control.[5][16] Severe loss of appetite reported in a pediatric case.[17] |
Experimental Protocols for Off-Target Assessment
A comprehensive assessment of off-target effects involves a battery of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Kinase Inhibitor Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a large number of purified kinases. This is often done using a competition binding assay format (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., ADP-Glo™).
-
Competition Binding Assay (e.g., KINOMEscan™):
-
An immobilized active site-directed ligand is used for each kinase.
-
The test compound is incubated with the kinase and the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.
-
The dissociation constant (Kd) is calculated based on the competition for the immobilized ligand.
-
-
Enzymatic Activity Assay (e.g., ADP-Glo™):
-
Each kinase reaction is performed with its specific substrate and ATP.
-
The amount of ADP produced after the kinase reaction is quantified using a luminescence-based detection system.
-
The IC50 value is determined by measuring the concentration of the test compound required to inhibit 50% of the kinase activity.
-
-
Data Analysis: Results are typically presented as a percentage of inhibition at a given concentration or as IC50/Kd values. A "kinome tree" visualization is often used to map the selectivity of the compound across the human kinome.
Cellular Thermal Shift Assay (CETSA®)
Objective: To assess target engagement and identify off-targets in a cellular environment by measuring changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heat Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response (ITDR) experiments can be performed at a fixed temperature to determine the compound's potency (EC50) for target engagement.
Radioligand Binding Assays for GPCRs and Ion Channels
Objective: To determine the affinity of a compound for a panel of G-protein coupled receptors (GPCRs) and ion channels.
Methodology:
-
Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor or ion channel.
-
Membrane Preparation: Cell membranes expressing the target receptor or ion channel are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of a compound to inhibit major drug-metabolizing CYP450 enzymes.
Methodology:
-
Test System: Human liver microsomes, which contain a mixture of CYP enzymes, are typically used.
-
Incubation: The test compound at various concentrations is incubated with human liver microsomes, a specific CYP probe substrate, and the cofactor NADPH to initiate the metabolic reaction.
-
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is calculated.
Signaling Pathways and Visualizations
Understanding the signaling pathways affected by off-target interactions is crucial for predicting potential adverse effects.
Apoptosis Induction Pathway
3-PBA has been shown to induce apoptosis through the intrinsic pathway, involving the modulation of Bcl-2 family proteins and the activation of effector caspases like caspase-3.
Caption: Intrinsic apoptosis pathway potentially modulated by 3-PBA.
Experimental Workflow for Off-Target Profiling
A typical workflow for assessing the off-target profile of a small molecule involves a tiered approach, starting with broad screening and followed by more focused validation assays.
Caption: Tiered experimental workflow for off-target profiling.
Conclusion and Future Directions
The assessment of off-target effects is a critical component of preclinical drug development. While 3-PBA holds promise due to its multiple mechanisms of action, a comprehensive understanding of its off-target profile is still emerging. This guide provides a framework for comparing 3-PBA to its alternatives based on currently available data.
For a more definitive assessment, future research should focus on:
-
Direct, head-to-head comparative off-target profiling of 3-PBA and its alternatives using standardized, broad-panel screening assays.
-
Quantitative determination of binding affinities (Ki/Kd values) for identified off-targets to understand the therapeutic window.
-
In-depth mechanistic studies to elucidate the functional consequences of off-target engagement and their impact on cellular signaling pathways.
By systematically addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and safety profile of this compound and its analogues, ultimately paving the way for the development of safer and more effective therapies.
References
- 1. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching to Glycerol Phenylbutyrate in 48 Patients with Urea Cycle Disorders: Clinical Experience in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium 4-phenylbutyrate upregulates ENaC and sodium absorption in T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. examine.com [examine.com]
- 10. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
- 11. ClinPGx [clinpgx.org]
- 12. VALPROIC ACID (PD003158, NIJJYAXOARWZEE-UHFFFAOYSA-N) [probes-drugs.org]
- 13. The Histone Deacetylase Inhibitor, Vorinostat, Reduces Tumor Growth at the Metastatic Bone Site and Associated Osteolysis, but Promotes Normal Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suberoylanilide hydroxamic acid (SAHA; vorinostat) causes bone loss by inhibiting immature osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical experience with glycerol phenylbutyrate in 20 patients with urea cycle disorders at a UK paediatric centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking 3-Phenylbutyric Acid: A Comparative Guide to its HDAC Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Phenylbutyric acid's performance as a histone deacetylase (HDAC) inhibitor against established benchmark compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate an objective evaluation for research and drug development purposes.
Comparative Data Summary
This compound (3-PBA), and more commonly its isomer 4-Phenylbutyric acid (4-PBA), are short-chain fatty acids that have been identified as pan-HDAC inhibitors, affecting both Class I and Class II HDAC enzymes.[1][2] To contextualize its potency, the following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of 4-PBA and other well-characterized HDAC inhibitors against various HDAC isoforms.
| Compound | Class | Target HDACs | IC50 / Ki | Reference |
| 4-Phenylbutyric acid (PBA) | Short-Chain Fatty Acid | Pan-HDAC (Class I/II) | Ki = 6.34 µM (HeLa nuclear extract) | [3] |
| Total HDACs (LN-229 cells) | IC50 = 1.21 mM | |||
| Total HDACs (LN-18 cells) | IC50 = 1.92 mM | |||
| Valproic Acid (VPA) | Short-Chain Fatty Acid | Class I & IIa | IC50: 0.5-2 mM (general) | [4] |
| HDAC1 | IC50 = 400 µM | [4] | ||
| Trichostatin A (TSA) | Hydroxamic Acid | Pan-HDAC (Class I/II) | IC50 ≈ 1.8 nM (cell-free) | [5] |
| HDAC1 | IC50 ≈ 6 nM | [5] | ||
| HDAC4 | IC50 ≈ 38 nM | [5] | ||
| HDAC6 | IC50 ≈ 8.6 nM | [5] | ||
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, II, IV) | IC50 ≈ 10 nM (HDAC1) | [6] |
| HDAC3 | IC50 ≈ 20 nM | [6] |
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound, such as this compound, against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (isoform-specific)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, and a fluorescence quencher release agent)
-
Test compound (this compound) and known inhibitors (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound and known inhibitors in Assay Buffer.
-
Enzyme Reaction:
-
Add 25 µL of Assay Buffer to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound or inhibitor to the respective wells.
-
Add 20 µL of the diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition: Add 50 µL of the HDAC substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Development: Add 50 µL of the Developer solution to each well.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cultured cells.
Materials:
-
Cell culture reagents
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or a known HDAC inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the relative increase in histone acetylation.
Visualizations
Caption: Experimental workflow for benchmarking HDAC inhibitors.
Caption: Signaling pathway of HDAC inhibition by this compound.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
A Comparative Guide to the Inter-Laboratory Validation of 3-Phenylbutyric Acid Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 3-Phenylbutyric acid. Ensuring that an analytical method is robust and yields reproducible results across different laboratories is a critical step in drug development and clinical studies. This document outlines the essential validation parameters, experimental design, and data analysis required to establish a validated analytical method for this compound, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as a collaborative study or round-robin test, is the process of demonstrating that a specific analytical method is reproducible and reliable when performed by different analysts in different laboratories.[4] This process is essential for standardizing a method and ensuring that results are comparable regardless of where the analysis is performed. The key objective is to assess the method's reproducibility, which is a measure of the agreement between results obtained in different laboratories.[4]
Proficiency testing is a related concept that evaluates the performance of laboratories for specific tests or measurements and is an important component of a comprehensive quality assurance system.[5][6][7]
Analytical Methodologies for this compound
Several analytical techniques can be employed for the quantification of this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a commonly used method due to its high sensitivity and selectivity.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte.[10]
This guide will focus on a proposed inter-laboratory validation of an LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocol: A Proposed Inter-Laboratory Study
This section outlines a detailed protocol for a hypothetical inter-laboratory study to validate an LC-MS/MS method for this compound.
3.1. Study Design
-
Participating Laboratories: A minimum of three independent laboratories should participate in the study.
-
Study Samples: Each laboratory will receive a set of identical, blind samples. This set will include:
-
Blank human plasma.
-
Plasma samples spiked with known concentrations of this compound at three levels: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
-
A set of calibration standards.
-
-
Internal Standard: A suitable internal standard (IS), such as a stable isotope-labeled version of this compound, should be used to correct for variability in sample preparation and instrument response.
3.2. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.3. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be monitored.
Data Presentation: Key Validation Parameters
The following tables summarize the expected performance data from the inter-laboratory validation study. The acceptance criteria are based on established bioanalytical method validation guidelines.[11][12][13]
Table 1: Summary of Linearity and Range
| Parameter | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Calibration Range (ng/mL) | - | 10 - 5000 | 10 - 5000 | 10 - 5000 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.997 | 0.999 |
| Weighing Factor | 1/x² | 1/x² | 1/x² | 1/x² |
Table 2: Inter-Laboratory Accuracy and Precision
| Concentration (ng/mL) | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 | Inter-Lab Mean | Inter-Lab %CV |
| LQC (30) | Mean Accuracy: 85-115% Precision (%CV): ≤15% | 98.5% | 102.1% | 99.8% | 100.1% | 1.8% |
| MQC (2500) | Mean Accuracy: 85-115% Precision (%CV): ≤15% | 101.2% | 97.6% | 103.5% | 100.8% | 3.0% |
| HQC (4000) | Mean Accuracy: 85-115% Precision (%CV): ≤15% | 99.0% | 100.5% | 98.2% | 99.2% | 1.2% |
Table 3: Lower Limit of Quantification (LLOQ)
| Parameter | Acceptance Criteria | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| LLOQ (ng/mL) | - | 10 | 10 | 10 |
| Mean Accuracy at LLOQ | 80-120% | 95.2% | 105.8% | 98.7% |
| Precision (%CV) at LLOQ | ≤20% | 8.1% | 11.3% | 9.5% |
Table 4: Specificity and Selectivity
| Parameter | Acceptance Criteria | Result |
| Interference in Blank Plasma | No significant interference at the retention time of the analyte and IS. | Pass |
| Analyte Response in LLOQ vs. Blank | Analyte peak area at LLOQ should be at least 5 times the peak area in the blank. | Pass |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory validation process.
Caption: Workflow for an inter-laboratory validation study.
Caption: Core parameters for analytical method validation.
Conclusion
The successful inter-laboratory validation of an analytical method for this compound is paramount for its application in regulated studies. By following a well-defined protocol and adhering to established acceptance criteria, researchers can ensure the generation of reliable and reproducible data across different testing sites. This guide provides a foundational framework for designing and executing such a validation study, ultimately contributing to the robustness of clinical and non-clinical research findings.
References
- 1. filab.fr [filab.fr]
- 2. courses.washington.edu [courses.washington.edu]
- 3. database.ich.org [database.ich.org]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. eurolab.net [eurolab.net]
- 6. achcu.com [achcu.com]
- 7. aoac.org [aoac.org]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Validation of 3-Phenylbutyric Acid-Based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of screening assays centered around 3-Phenylbutyric acid (3-PBA), a compound of interest for its dual activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone. Due to the greater availability of public data for its structural isomer, 4-Phenylbutyric acid (4-PBA), this guide will leverage data on 4-PBA as a close surrogate for 3-PBA's biological activities, a common practice for structurally similar compounds in early-stage research. This document outlines the validation of such assays by comparing their performance with alternative methods and provides the necessary experimental data and protocols for replication.
Data Presentation: Quantitative Comparison of Assay Performance
The validation of a screening assay hinges on its robustness, sensitivity, and reproducibility. Key performance indicators include the Z'-factor, a measure of assay quality, and the Signal-to-Background (S/B) ratio, which indicates the dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS).[1]
Table 1: Performance Metrics for HDAC Inhibition Assays
| Assay Type | Target | Positive Control | S/B Ratio | Z'-Factor | Reference |
| HDAC-Glo™ I/II (Cell-based) | Endogenous HDAC Class I/II | Trichostatin A | 5.34 ± 0.56 | 0.84 ± 0.19 | [1] |
| NanoBRET™ TE (Cell-based) | HDAC1 | Panobinostat | Not Reported | > 0.5 | [2] |
| SplitLuc CETSA (Cell-based) | HDAC1 | Panobinostat | Not Reported | > 0.5 | [2] |
| Fluorogenic Assay (Biochemical) | Recombinant HDAC1 | SAHA (Vorinostat) | Not Reported | Not Reported | [3] |
Table 2: Comparative Inhibitory Activity (IC50) of HDAC Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) for 4-PBA and other commonly used HDAC inhibitors across various HDAC isoforms. Lower IC50 values indicate higher potency.
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Reference |
| 4-Phenylbutyric acid (4-PBA) | ~0.5 mM (inferred) | - | - | - | [4] |
| Vorinostat (SAHA) | 10 nM | - | 20 nM | - | [5] |
| 40.6 nM | - | - | - | [3] | |
| Trichostatin A (TSA) | ~1.8 nM (pan-HDAC) | - | - | - | [6][7] |
| 0.4 nM | 1.3 nM | 1 nM | 2 nM | [8] | |
| Entinostat (MS-275) | 243 nM | 453 nM | 248 nM | >100 µM | [9] |
| 180 nM | - | 740 nM | >100 µM | [10] |
Note: Data for 4-PBA's direct IC50 on specific HDAC isoforms is limited; its activity is often demonstrated in cellular assays at millimolar concentrations.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new screening campaigns.
HDAC Inhibition Assay (HDAC-Glo™ I/II)
This protocol is adapted from a cell-based assay to measure endogenous HDAC Class I and II activity.[1]
Materials:
-
HCT116 cells
-
HDAC-Glo™ I/II Reagent (Promega)
-
1536-well white, solid-bottom assay plates
-
Test compounds (e.g., this compound) and positive control (e.g., Trichostatin A)
Procedure:
-
Cell Seeding: Seed HCT116 cells in 1536-well plates at an appropriate density and incubate overnight.
-
Compound Addition: Add test compounds and controls to the wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Reagent Addition: Add HDAC-Glo™ I/II Reagent to each well.
-
Signal Development: Incubate for 15-30 minutes at room temperature to allow for signal generation.
-
Data Acquisition: Measure luminescence using a plate reader.
Chemical Chaperone Activity Assay (Thermal Shift Assay)
This protocol outlines a differential scanning fluorimetry (DSF) or Thermofluor assay to assess the ability of a compound to stabilize a target protein.[11][12][13][14][15]
Materials:
-
Purified target protein
-
SYPRO™ Orange dye (5000x stock)
-
96-well PCR plates
-
Real-time PCR instrument
-
Test compounds (e.g., this compound)
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the target protein (final concentration ~5 µM), SYPRO™ Orange dye (final concentration 2x), and the test compound at various concentrations in an appropriate buffer.
-
Plate Sealing: Seal the plate to prevent evaporation.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the SYPRO™ Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. An increase in Tm in the presence of a compound indicates protein stabilization.
NanoBRET™ Target Engagement Intracellular HDAC Assay
This protocol provides a method to quantify compound binding to a specific HDAC isoform within intact cells.[16][17][18][19][20]
Materials:
-
Cells expressing an HDAC-NanoLuc® fusion protein
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells expressing the HDAC-NanoLuc® fusion protein in a suitable assay plate.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at a predetermined optimal concentration.
-
Compound Addition: Add serially diluted test compounds.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Equilibrate the plate to room temperature and add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
BRET Measurement: Measure donor emission (460nm) and acceptor emission (610nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and binding of the compound to the target protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the workflows of the described screening assays.
Caption: Mechanism of HDAC inhibition by this compound.
Caption: Role of 3-PBA as a chemical chaperone in mitigating ER stress.
Caption: A typical high-throughput screening workflow for identifying novel inhibitors.
Caption: Logical relationships between screening goals and assay selection.
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trichostatin A |TSA | HDAC inhibitor | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 11. Thermal Shift and Stability Assays of Disease-Related Misfolded Proteins Using Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. proteos.com [proteos.com]
- 14. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 20. DNA Bundles for NanoBRET® Target Engagement HDAC and BET BRD Assays [promega.sg]
Comparative Transcriptomics of 3-Phenylbutyric Acid Enantiomers: A Research Overview
Absence of Direct Comparative Studies: Extensive literature searches have not revealed any direct comparative transcriptomic studies examining the differential effects of (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid on mammalian cells. The following guide is a synthesized overview based on the known biological activities of the related compound, 4-phenylbutyric acid (4-PBA), and documented enantioselective metabolism in microbial systems. The experimental data and pathways presented are hypothetical, illustrating a potential research framework for future investigations.
While direct comparative data is lacking, the well-documented roles of 4-PBA as a histone deacetylase (HDAC) inhibitor and a chemical chaperone suggest that its chiral counterpart, 3-Phenylbutyric acid, may exhibit similar activities. It is plausible that the (R) and (S) enantiomers of this compound could display differential potency and target specificity in these roles, leading to distinct transcriptomic signatures.
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data from a prospective RNA-sequencing experiment comparing the effects of (R)- and (S)-3-Phenylbutyric acid on a human cancer cell line.
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Enantiomers
| Treatment | Total DEGs | Upregulated Genes | Downregulated Genes |
| (R)-3-Phenylbutyric acid | 1250 | 700 | 550 |
| (S)-3-Phenylbutyric acid | 980 | 550 | 430 |
Table 2: Top 5 Differentially Regulated Genes by Enantiomer
| Enantiomer | Gene Symbol | Log2 Fold Change | p-value | Putative Function |
| (R)-3-Phenylbutyric acid | ||||
| CDKN1A | 2.5 | <0.001 | Cell cycle inhibitor | |
| BCL2L11 | -2.1 | <0.001 | Pro-apoptotic factor | |
| HSP90AA1 | 1.8 | <0.005 | Heat shock protein | |
| VEGFA | -1.5 | <0.005 | Angiogenesis factor | |
| HDAC5 | -1.2 | <0.01 | Histone deacetylase | |
| (S)-3-Phenylbutyric acid | ||||
| CDKN1A | 1.9 | <0.005 | Cell cycle inhibitor | |
| HSPA5 (BiP) | 2.2 | <0.001 | Endoplasmic reticulum chaperone | |
| XBP1 | 1.7 | <0.005 | Transcription factor (UPR) | |
| ATF4 | 1.5 | <0.01 | Transcription factor (UPR) | |
| MYC | -1.8 | <0.001 | Oncogene |
Proposed Experimental Protocols
The following outlines a detailed methodology for a comparative transcriptomic analysis of this compound enantiomers.
Cell Culture and Treatment: A human cancer cell line (e.g., HeLa or MCF-7) would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells would be seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, the cells would be treated with either (R)-3-Phenylbutyric acid (1 mM), (S)-3-Phenylbutyric acid (1 mM), or a vehicle control (DMSO) for 24 hours.
RNA Extraction and Sequencing: Total RNA would be extracted from the cells using a TRIzol-based method according to the manufacturer's protocol. The quality and quantity of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries would be prepared using the Illumina TruSeq Stranded mRNA Library Prep Kit. The libraries would then be sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis: The raw sequencing reads would be quality-checked using FastQC and trimmed for adapters and low-quality bases using Trimmomatic. The trimmed reads would be aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels would be quantified using featureCounts. Differential gene expression analysis between the treatment groups and the control would be performed using DESeq2 in R. Genes with a |log2 fold change| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.
Mandatory Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows involved in the comparative transcriptomics of this compound enantiomers.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical differential signaling pathways.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Phenylbutyric Acid
The proper disposal of 3-phenylbutyric acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a compound classified with potential hazards, including skin, eye, and respiratory irritation, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2][3] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
In the event of a spill, immediately evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4] All materials used for spill cleanup should also be treated as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste and should never be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, leak-proof, and compatible waste container. Plastic carboys are often preferred for liquid waste, while wide-mouth plastic or glass containers are suitable for solid waste.[9][10]
-
Ensure the container is in good condition, with no cracks or leaks.[5]
-
Keep the container securely closed except when adding waste.[5][11]
-
-
Labeling:
-
Affix a fully completed hazardous waste label to the container as soon as waste is first added.[12]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name and contact information of the generating laboratory or researcher
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated and clearly marked satellite accumulation area that is at or near the point of generation.[9][11]
-
The storage area should have secondary containment to contain any potential leaks or spills.[12]
-
Do not exceed the maximum allowable accumulation volume (typically up to 55 gallons for hazardous waste) or time limit (often up to 12 months, but institutional policies may vary).[9][11]
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[9]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer research environment, protect the ecosystem, and ensure that your laboratory operations remain compliant with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.
References
- 1. This compound 98 4593-90-2 [sigmaaldrich.com]
- 2. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. odu.edu [odu.edu]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Phenylbutyric Acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Phenylbutyric acid.
Working with this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Hazard Classification & PPE Recommendations for this compound | |
| Hazard Class | Skin Irritant (Category 2)[1][3], Eye Irritant (Category 2A)[1][3], Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1][3] |
| Signal Word | Warning[2] |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][6] Handle with gloves and inspect them prior to use.[7][8] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[4] For nuisance exposures, type N95 (US) or type ABEK (EU EN 14387) respirator cartridges may be used.[2][7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Detailed Experimental Protocols
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[8][9]
Handling:
-
Avoid Dust Formation: When handling the solid, take care to avoid the formation of dust and aerosols.[9]
-
Safe Handling Practices: Avoid contact with skin and eyes.[9] Do not breathe dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][7] Store at room temperature.[4][7]
Disposal:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5] This should be done through a licensed hazardous material disposal company.
-
Environmental Precautions: Prevent the product from entering drains.[7][9] Discharge into the environment must be avoided.[9]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[10]
In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[9]
-
Skin Contact: Wash off with soap and plenty of water and consult a physician.[9] Remove and wash contaminated clothing before reuse.[6]
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9]
-
Spill: Use personal protective equipment.[9] For solid spills, sweep up and shovel into suitable containers for disposal.[6][9] For liquid spills, soak up with inert absorbent material.[5] Ensure adequate ventilation.[9]
By adhering to these safety protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Page loading... [guidechem.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
